3,4-Dimethoxy-2-nitrobenzoic acid
Description
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Properties
IUPAC Name |
3,4-dimethoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYYEGRMWJAHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361378 | |
| Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79025-28-8 | |
| Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-nitrobenzoic Acid
Introduction: Situating a Niche Synthetic Building Block
3,4-Dimethoxy-2-nitrobenzoic acid, also known by its synonym 2-Nitroveratric acid, is a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzoic acid core with two electron-donating methoxy groups and a potent electron-withdrawing nitro group, presents a unique electronic and steric landscape. This arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic systems and potential biologically active compounds. The strategic placement of these functional groups allows for selective chemical modifications, rendering it a versatile building block. This guide provides a comprehensive overview of its core physical properties, offering both established data and field-proven insights into the experimental methodologies used for their determination.
Molecular and Physicochemical Profile
The fundamental identity of this compound is established by its molecular formula and weight. These foundational parameters are critical for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| CAS Number | 79025-28-8 | ChemScene[1] |
| Molecular Formula | C₉H₉NO₆ | ChemScene[1] |
| Molecular Weight | 227.17 g/mol | ChemScene[1] |
| Synonyms | 2-Nitroveratric acid | ChemScene[1] |
| Purity (Typical) | ≥98% | ChemScene[1] |
| Storage | Store at room temperature | ChemScene[1] |
Structural Representation
The spatial arrangement of the functional groups on the benzene ring is pivotal to the molecule's reactivity and physical characteristics. The ortho-positioning of the bulky nitro group relative to the carboxylic acid function introduces significant steric hindrance, which can influence intermolecular interactions and crystal packing.
Caption: Molecular structure of this compound.
Thermal Properties: Melting Point Analysis
| Property | Expected State | Key Influencing Factors |
| Appearance | Pale yellow or off-white crystalline solid | Presence of the chromophoric nitro group[2] |
| Melting Point | Expected to be a sharp, defined melting point | Crystalline nature and molecular polarity[3] |
| Boiling Point | High, with likely decomposition before boiling | High polarity and molecular weight[2] |
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
The authoritative method for determining the melting point of a pure crystalline solid is Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting point.
Causality and Self-Validation: DSC is the preferred method over traditional melting point apparatus due to its quantitative nature. The resulting thermogram provides not only the onset and peak of melting but also the enthalpy of fusion (ΔHfus), which is an intrinsic property of the material. A sharp endothermic peak on the DSC curve is a strong indicator of high purity.[4] For a self-validating system, the analysis should be run at multiple heating rates (e.g., 2, 5, and 10 °C/min) to check for thermal decomposition or polymorphic transitions that might be kinetically dependent.[5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).
-
Data Analysis: The melting point is typically reported as the onset temperature of the endothermic peak in the heat flow versus temperature plot.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar and non-polar functionalities. The presence of the carboxylic acid and nitro groups suggests some affinity for polar solvents, while the aromatic ring and methoxy groups contribute to its solubility in organic solvents.
| Solvent Type | Expected Solubility | Rationale |
| Water | Slightly soluble to insoluble | The hydrophobic benzene ring likely dominates over the polar groups. Solubility is expected to increase in alkaline aqueous solutions due to the formation of the carboxylate salt.[2] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the polar regions of the molecule. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | Capable of hydrogen bonding with the carboxylic acid and nitro groups. |
| Non-polar Solvents (e.g., Hexane) | Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
For the related isomer, 4,5-Dimethoxy-2-nitrobenzoic acid, it is noted to be insoluble in water but soluble in DMSO and methanol.[6] A similar profile can be anticipated for this compound.
Acidity (pKa)
The pKa is a critical parameter that quantifies the acidity of the carboxylic acid group. The electronic nature of the substituents on the benzene ring significantly influences this value. The nitro group is strongly electron-withdrawing, which stabilizes the conjugate base (carboxylate anion) and therefore increases the acidity (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[7] Conversely, the methoxy groups are electron-donating, which would tend to decrease acidity (raise the pKa). The net effect will depend on their relative positions. Given the ortho-nitro group's powerful inductive and resonance effects, a pKa value lower than that of benzoic acid is expected. For comparison, 2-nitrobenzoic acid has a pKa of 2.16.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[9][10] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.
Causality and Self-Validation: This method provides a direct measure of the dissociation equilibrium. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal (the half-equivalence point).[11] A self-validating protocol involves performing the titration in a well-calibrated system, often in a mixed solvent system (like acetonitrile-water) to ensure sufficient solubility, and then extrapolating to aqueous conditions if necessary.[10][12] The reliability of the data is ensured by repeating the titration multiple times to calculate an average and standard deviation.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent system (e.g., a water/co-solvent mixture to ensure solubility) with a constant ionic strength maintained by an inert salt like KCl.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the point where half of the volume of base required to reach the equivalence point has been added.
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a complete, verified set of spectra for this compound is not available in public databases, the expected spectral features can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region. - Singlets for the two methoxy groups (around 3.9-4.1 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A peak for the carboxylic carbon (around 165-170 ppm). - Aromatic carbon signals (110-160 ppm). - Methoxy carbon signals (around 55-60 ppm). |
| FT-IR | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (around 1700 cm⁻¹). - Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹). - C-O stretches from the methoxy groups (around 1250 and 1020 cm⁻¹). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (227.17). - Characteristic fragmentation patterns, including loss of -OH, -COOH, and -NO₂. |
Conclusion
This compound is a synthetic intermediate whose physical properties are dictated by the complex interplay of its functional groups. While specific experimental data for properties like melting point and pKa are not widely published, established analytical techniques such as DSC and potentiometric titration provide robust and reliable methods for their determination. The predicted solubility and spectroscopic features outlined in this guide provide a solid foundation for researchers working with this compound, enabling its effective use in the synthesis of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3,4-Dimethoxy-2-methyl-6-nitrobenzoic acid | C10H11NO6 | CID 177707433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | C11H13NO7 | CID 78765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 11. 3,4-Dimethoxy-5-nitrobenzoic acid | 91004-48-7 | Benchchem [benchchem.com]
- 12. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
3,4-Dimethoxy-2-nitrobenzoic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 3,4-Dimethoxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its chemical identity, structural features, and physicochemical properties. A significant focus is placed on its primary synthetic route via the electrophilic nitration of veratric acid, with an in-depth analysis of the reaction mechanism and directing group effects. Furthermore, this guide explores its critical applications as a precursor in the development of high-value pharmaceutical agents, including anti-tumor compounds. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and development activities.
Introduction
This compound, also known by its synonym 2-Nitroveratric acid, is a substituted nitroaromatic compound.[1] Its structure, featuring a benzoic acid backbone with two methoxy groups and a nitro group, creates a unique electronic and steric environment. This specific arrangement of functional groups makes it a highly valuable and versatile building block in multi-step organic synthesis.
The presence of the electron-withdrawing nitro and carboxylic acid groups, combined with the electron-donating methoxy groups, defines its reactivity and utility.[2] In the pharmaceutical industry, intermediates like this compound are fundamental for constructing complex molecular architectures required for therapeutic efficacy. It serves as a key starting material in the synthesis of various bioactive molecules, most notably in the development of novel anti-cancer agents.[3][4][5] This guide serves to elucidate the core scientific principles and practical methodologies associated with this important compound.
Chemical Identity and Properties
A precise understanding of the chemical and physical properties of this compound is essential for its effective application in research and synthesis.
IUPAC Name and Synonyms
Chemical Structure
The molecular structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a nitro group at position 2, and two methoxy groups at positions 3 and 4.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of key quantitative data is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | [1] |
| Molecular Weight | 227.17 g/mol | [1] |
| Appearance | Yellow crystalline powder | [6][7] |
| Melting Point | 195-197 °C | [7] |
| Solubility | Insoluble in water; Soluble in DMSO and methanol | [7] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Mechanistic Insights
The most common and direct route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3,4-Dimethoxybenzoic acid (Veratric acid).[5][8]
The Causality of Experimental Choices
The success of this synthesis hinges on controlling the regioselectivity of the nitration. The benzene ring of the starting material, veratric acid, has three substituents that influence the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
Methoxy Groups (-OCH₃) : Located at positions 3 and 4, these are powerful activating, ortho, para-directing groups due to their electron-donating resonance effects.
-
Carboxylic Acid Group (-COOH) : Located at position 1, this is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
The combined influence of these groups directs the nitration primarily to the 2-position. This position is ortho to the strongly activating methoxy group at C3 and meta to the deactivating carboxylic acid group at C1. While position 6 is also ortho to a methoxy group, the 2-position is electronically favored. The reaction is typically performed at low temperatures (0-10 °C) to minimize the formation of side products and control the exothermic nature of the reaction.[3][5]
Experimental Protocol: Nitration of Veratric Acid
This protocol is a self-validating system, incorporating reaction monitoring and purification to ensure product integrity.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Concentrated Nitric Acid (e.g., 70%)
-
Ice water
-
Toluene or another suitable recrystallization solvent
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, pre-cool concentrated nitric acid in an ice bath to approximately 0-5 °C.[5]
-
Substrate Addition: Slowly and portion-wise, add 3,4-Dimethoxybenzoic acid to the cooled, stirring nitric acid. The slow addition is critical to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture vigorously while maintaining the temperature for approximately 60 minutes.[5] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto a larger volume of ice water. This step quenches the reaction and causes the product, which is insoluble in water, to precipitate out of the solution.[5][7]
-
Isolation: Collect the precipitated yellow solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene to yield this compound of high purity.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
The strategic placement of the nitro, methoxy, and carboxylic acid functionalities makes this compound a valuable precursor for more complex molecules. Each group can be selectively modified:
-
The nitro group can be readily reduced to an amine (-NH₂), which is a nucleophilic handle for a vast array of subsequent reactions, such as amidation or diazotization.[4]
-
The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling coupling with other molecules.
-
The methoxy groups can potentially be demethylated to form hydroxyl groups, providing another site for modification.[3][5]
A significant application is its use as an intermediate in the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. This derivative is a key building block for producing pyrrolobenzodiazepines (PBDs), a class of compounds known for their ability to bind to specific DNA sequences and which have been investigated for their potent anti-tumor activity.[3][4] It is also a reported intermediate in synthetic routes for Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used to treat certain types of cancer.[5][9]
Role as a Synthetic Intermediate
Caption: Role as a key intermediate in multi-step synthesis.
Conclusion
This compound stands out as a chemical intermediate of significant value, underpinned by its well-defined synthesis and versatile reactivity. Its structural features are ideally suited for the rational design and construction of complex pharmaceutical agents, particularly in oncology. The technical insights and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in their synthetic endeavors, facilitating the advancement of new therapeutic discoveries.
References
- 1. chemscene.com [chemscene.com]
- 2. 3,4-Dimethoxy-5-nitrobenzoic acid | 91004-48-7 | Benchchem [benchchem.com]
- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 5. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 8. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
An In-depth Technical Guide to 3,4-Dimethoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate landscape of pharmaceutical synthesis and molecular design, the strategic utility of substituted aromatic compounds is paramount. Among these, 3,4-Dimethoxy-2-nitrobenzoic acid emerges as a molecule of significant interest. Its unique substitution pattern—featuring electron-donating methoxy groups and an electron-withdrawing nitro group ortho to the carboxylic acid—creates a chemical scaffold ripe for functionalization. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the development of complex therapeutic agents. As a senior application scientist, my objective is to not only present established protocols but to also illuminate the underlying chemical principles that govern its synthesis and reactivity, thereby empowering researchers to leverage this versatile building block in their own discovery pipelines.
Core Identity and Physicochemical Properties
This compound, also known as 2-Nitroveratric acid, is a key organic intermediate. Its identity is definitively established by its Chemical Abstracts Service (CAS) registry number.
A summary of its key physicochemical properties is presented below. These parameters are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₆ | [1][3] |
| Molecular Weight | 227.17 g/mol | [1][3] |
| Synonyms | 2-Nitroveratric acid | [1] |
| Purity (Typical) | ≥95% | [3][4] |
| Storage Conditions | Room temperature or 2-8 °C | [1][3] |
| Topological Polar Surface Area (TPSA) | 98.9 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a prime example of electrophilic aromatic substitution, specifically, the nitration of 3,4-dimethoxybenzoic acid (veratric acid). The primary challenge in this synthesis is directing the incoming nitro group to the C2 position of the benzene ring.
The Challenge of Regioselectivity
The two methoxy groups at the C3 and C4 positions are activating, ortho-, para-directing groups due to their electron-donating resonance effects. The carboxylic acid at C1 is a deactivating, meta-directing group. The interplay of these electronic effects dictates the position of nitration.
-
The C4-methoxy group strongly activates the ortho positions (C3 and C5).
-
The C3-methoxy group strongly activates its ortho positions (C2 and C4) and para position (C6).
-
The C1-carboxylic acid group directs meta, to C3 and C5.
The combined effect is a complex directive influence. The C2 and C6 positions are highly activated by the adjacent methoxy groups. However, the C2 position is sterically hindered by the adjacent C1-carboxylic acid and C3-methoxy groups. Consequently, nitration of 3,4-dimethoxybenzoic acid often yields a mixture of isomers, primarily 4,5-dimethoxy-2-nitrobenzoic acid and 3,4-dimethoxy-6-nitrobenzoic acid, with the desired this compound being a minor product under many conditions.[5][6][7] Achieving a favorable yield of the 2-nitro isomer requires careful control of reaction conditions.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from its precursor, veratric acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative method that requires careful optimization to maximize the yield of the desired 2-nitro isomer.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated nitric acid (e.g., 275 mL for 50 g of starting material) to 0-5 °C using an ice-salt bath.[6]
-
Rationale: Pre-cooling the strong acid is crucial to control the exothermic nitration reaction and minimize side reactions and degradation of the starting material.
-
-
Substrate Addition: Slowly add 3,4-dimethoxybenzoic acid (veratric acid) (50.0 g) portion-wise to the cooled nitric acid, ensuring the internal temperature does not exceed 10 °C.[6]
-
Rationale: Slow, controlled addition prevents a rapid temperature increase, which could lead to the formation of undesired isomers and dinitrated byproducts.
-
-
Reaction: Stir the reaction mass at a low temperature (e.g., 0-10 °C) for approximately 60 minutes.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: Low-temperature reaction favors kinetic control, which can sometimes be exploited to enhance the yield of a specific isomer. Reaction monitoring is essential to determine the point of maximum conversion of the starting material without excessive byproduct formation.
-
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.[6] A solid precipitate will form.
-
Rationale: Quenching in ice water stops the reaction immediately and precipitates the less water-soluble organic products from the highly polar acidic medium.
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Rationale: Washing removes residual acids and water-soluble impurities.
-
-
Purification: The crude product is a mixture of isomers. Separation of this compound from its isomers (primarily 4,5-dimethoxy-2-nitrobenzoic acid) is the most challenging step and typically requires fractional crystallization from a suitable solvent (e.g., ethanol, toluene) or column chromatography over silica gel.[5][6]
-
Rationale: The different isomers will have slightly different polarities and solubilities, which can be exploited for separation. HPLC is an invaluable tool for analyzing the purity of the fractions.[8]
-
Applications in Drug Development
Nitroaromatic compounds like this compound are valuable intermediates in the pharmaceutical industry. The nitro group is a versatile functional handle that can be readily reduced to an amine, which can then be used in a wide range of coupling reactions to build complex molecular architectures.
While specific, large-scale drug synthesis pathways starting from this compound are not extensively detailed in public-domain literature, it serves as a crucial building block for synthesizing substituted anilines and other heterocyclic systems. For example, its structural isomer, 4,5-dimethoxy-2-nitrobenzoic acid, is a key intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[6] This highlights the role of this class of compounds in creating complex pharmaceutical agents.
The strategic placement of the nitro, methoxy, and carboxylic acid groups allows for a programmed sequence of reactions, making it a valuable scaffold in medicinal chemistry for the synthesis of novel drug candidates.
Role as a Synthetic Precursor
The diagram below illustrates the potential synthetic utility of this compound as a precursor in a hypothetical drug development pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 79025-28-8 [chemicalbook.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. AU2018100424A4 - Drugs intermediates 3,4-dimethoxy-6-nitrobenzoic acid synthesis method - Google Patents [patents.google.com]
- 8. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,4-Dimethoxy-2-nitrobenzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4-Dimethoxy-2-nitrobenzoic acid, a key chemical intermediate with significant applications in pharmaceutical synthesis and broader chemical research. We will delve into its fundamental properties, synthesis methodologies, and critical role in the development of therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Profile
This compound, also known as 2-Nitroveratric acid, is a substituted benzoic acid derivative.[1] The strategic placement of two methoxy groups and a nitro group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₆ | [1][2] |
| Molecular Weight | 227.17 g/mol | [1][2] |
| CAS Number | 79025-28-8 | [1] |
| Synonym | 2-Nitroveratric acid | [1] |
| Purity (Typical) | ≥98% | [1] |
| Appearance | Likely a crystalline powder, similar to related compounds which are yellow.[3] | |
| Solubility | Expected to be insoluble in water but soluble in organic solvents like DMSO and methanol, based on the properties of the related isomer 4,5-Dimethoxy-2-nitrobenzoic acid.[3] | |
| Storage | Store at 2-8°C or room temperature in a dry, well-ventilated place.[1][2][4] |
Synthesis and Chemical Reactivity: A Mechanistic Perspective
The synthesis of this compound and its isomers typically involves the electrophilic nitration of a substituted benzoic acid precursor. The presence of electron-donating methoxy groups and the electron-withdrawing carboxylic acid group directs the regioselectivity of the nitration.
General Synthetic Approach: Electrophilic Nitration
The most common route to nitrobenzoic acid derivatives is the nitration of the corresponding benzoic acid. For this compound, the starting material would be 3,4-Dimethoxybenzoic acid (Veratric Acid).[5][6][7]
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.[8] The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while the carboxylic acid group is a deactivating meta-director. The interplay of these groups directs the incoming nitro group.
Experimental Protocol: Illustrative Synthesis of a Dimethoxy-Nitrobenzoic Acid Isomer
The following protocol for the synthesis of the related isomer, 4,5-Dimethoxy-2-nitrobenzoic acid, from 3,4-Dimethoxybenzoic acid illustrates the general principles.
-
Reaction Setup: To a flask maintained in an ice bath, add 3,4-Dimethoxybenzoic acid (1 equivalent).[5]
-
Nitration: Slowly add a 20% nitric acid solution.[5]
-
Reaction Conditions: Stir the mixture at 60°C for approximately 6 hours.[5]
-
Workup: After cooling to room temperature, pour the reaction mixture onto ice water to precipitate the product.[5]
-
Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by silica gel column chromatography to yield the final product.[5]
Chemical Reactivity and Functional Group Transformations
The functional groups of this compound offer multiple avenues for further chemical modification:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is pivotal for introducing a nucleophilic amino group, opening pathways to a vast range of amino-substituted aromatic compounds essential in medicinal chemistry.[8]
-
Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations like esterification and amidation, allowing for the attachment of various side chains and the formation of prodrugs.[8]
Applications in Pharmaceutical Research and Drug Development
Nitrobenzoic acid derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[8] The unique substitution pattern of this compound makes it a valuable precursor for complex molecular architectures.
Role as a Pharmaceutical Intermediate
This class of compounds serves as a key starting material for synthesizing various bioactive molecules. For instance, related dimethoxy-nitrobenzoic acid derivatives are integral to the synthesis of:
-
Anticancer Agents: They are used in the production of gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[6][9]
-
Pyrrolobenzodiazepines (PBDs): These are a class of sequence-selective DNA-alkylating compounds with potent antitumor activity. 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a closely related compound, is a key intermediate in their synthesis.[10]
-
Other Biologically Active Compounds: The structural framework is found in various other biologically active molecules, where the methoxy and nitro/amino functionalities are crucial for target binding and pharmacological activity.[11]
The ability to introduce diverse functionalities through the nitro and carboxylic acid groups makes this compound a versatile tool for medicinal chemists in the design and synthesis of novel drug candidates.[8]
Safety, Handling, and Hazard Management
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. Safety Data Sheets (SDS) for related compounds provide essential safety information.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Based on data for related nitrobenzoic acids, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12]
-
Handling Precautions:
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area and avoid breathing dust.
-
Avoid contact with skin and eyes.[4]
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of insufficient ventilation, wear suitable respiratory equipment.[4]
-
First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a chemical intermediate of significant value to the research and pharmaceutical industries. Its well-defined molecular structure and versatile reactivity provide a robust platform for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective application in the laboratory and in the development of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. 3,4-Dimethoxybenzoic Acid CAS 93-07-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 9. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 10. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 2-Nitroveratric Acid for Advanced Research
Introduction
2-Nitroveratric acid, known systematically as 6-Nitro-3,4-dimethoxybenzoic acid, is a specialized organic compound that holds significant importance in the fields of photochemistry, organic synthesis, and pharmacology. Its unique molecular architecture, featuring a nitro group ortho to a carboxylic acid and vicinal methoxy groups on a benzene ring, underpins its primary utility. This guide provides a comprehensive overview of its core properties, synthesis, and applications, with a particular focus on its role as a precursor to the 2-nitroveratryl (oNv) photolabile protecting group (PPG).
The oNv group is a cornerstone of "caging" technology, a powerful technique that allows for the spatial and temporal control over the release of biologically active molecules.[1] By covalently attaching the oNv moiety to a bioactive compound, its function is temporarily inhibited. Subsequent irradiation with UV light cleaves the protecting group, releasing the active molecule with high precision.[2] This methodology is invaluable for studying dynamic cellular processes, from neurotransmission to gene expression.[1][3] This document serves as a technical resource for researchers and drug development professionals aiming to leverage the unique photochemical properties of 2-nitroveratryl derivatives in their work.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Nitroveratric acid is essential for its effective handling, reaction setup, and purification. The key properties are summarized below.
| Property | Value | Source(s) |
| Systematic Name | 6-Nitro-3,4-dimethoxybenzoic acid | - |
| Synonym | 2-Nitroveratric acid | - |
| CAS Number | 552-16-9 (for 2-Nitrobenzoic acid) | [4] |
| Molecular Formula | C₉H₉NO₆ | - |
| Molecular Weight | 227.17 g/mol | - |
| Appearance | Yellowish-white to off-white crystalline solid/powder | [5] |
| Melting Point | 146-148 °C | [6] |
| Solubility | Insoluble in water; Soluble in alcohols (methanol, ethanol), acetone, ether. | [6][7][8] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents and strong bases. | [6] |
Note: Data for the direct synonym 6-Nitro-3,4-dimethoxybenzoic acid is less prevalent in aggregated databases; some data points are referenced from the parent compound, 2-Nitrobenzoic acid, for general guidance.
Synthesis and Reactivity
The primary synthetic route to 2-Nitroveratric acid involves the nitration of veratric acid (3,4-dimethoxybenzoic acid). This electrophilic aromatic substitution reaction must be carefully controlled to achieve selective nitration at the C6 position, which is activated by the electron-donating methoxy groups.
Causality in Synthesis: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is typically employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The temperature must be kept low to prevent over-nitration and the formation of unwanted side products. The methoxy groups at C3 and C4 direct the incoming electrophile to the ortho and para positions. The C6 position is sterically less hindered than the C2 position and is therefore the major site of nitration.
The carboxylic acid and nitro groups are both electron-withdrawing and deactivating, which can make further substitutions on the aromatic ring challenging.[7] The primary reactivity of interest for researchers is the transformation of the carboxylic acid group. It can be readily converted to an acid chloride, ester, or amide, and more importantly, it can be reduced to the corresponding alcohol, 2-nitroveratryl alcohol. This alcohol is the direct precursor used to "cage" various functional groups like phosphates, carboxylates, and thiols.[9]
The 2-Nitroveratryl (oNv) Group in Photocaging Applications
The true utility of 2-Nitroveratric acid is realized through its conversion to the 2-nitroveratryl (oNv) photolabile protecting group. This group is one of the most widely used PPGs in biology and chemistry.[10]
Mechanism of Photochemical Cleavage
The process of "uncaging" is initiated by the absorption of a photon, typically in the near-UV range (around 350-420 nm).[11][12] The mechanism, while complex, proceeds through a well-studied pathway:
-
Photoexcitation: The oNv group absorbs a photon, promoting the nitro group to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the caged molecule). This forms a transient aci-nitro intermediate.[13][14]
-
Rearrangement and Cleavage: This intermediate undergoes a series of rapid intramolecular rearrangements.[13][15] An oxygen atom from the nitro group is transferred to the benzylic carbon, leading to the cleavage of the bond connecting the protecting group to the target molecule.
-
Product Formation: The reaction releases the biologically active molecule in its original form and converts the oNv group into 2-nitroso-4,5-dimethoxybenzaldehyde as a byproduct.
The presence of the two methoxy groups on the aromatic ring (derived from the veratric acid backbone) serves a crucial purpose: they red-shift the absorption wavelength to longer, less damaging wavelengths compared to the parent 2-nitrobenzyl group and often improve the quantum yield of the photolysis reaction.[9]
Caption: Workflow of the photochemical cleavage (uncaging) of a 2-nitroveratryl (oNv) protected molecule.
Experimental Protocol: Photolysis of an oNv-Caged Compound
This protocol provides a generalized, self-validating framework for the controlled photorelease of a substrate from its oNv-caged precursor. It is essential to optimize parameters for each specific caged compound.
Objective: To monitor the photochemical cleavage of an oNv-protected molecule and validate the release of the active substrate.
Materials:
-
oNv-caged compound of interest
-
Appropriate buffered aqueous solution (e.g., PBS, pH 7.4) or organic solvent
-
Quartz cuvette (for UV-Vis monitoring) or HPLC vial with a quartz insert
-
UV light source with a narrow band-pass filter (e.g., 365 nm LED or mercury lamp with filter)[16]
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Sample Preparation & Baseline Analysis: a. Prepare a stock solution of the oNv-caged compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution to a final working concentration (typically 50-200 µM) in the reaction buffer. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting the biological system. c. (Validation Step 1): Analyze the pre-photolysis sample using HPLC. Establish the retention time and peak area of the intact caged compound. Confirm the absence of a significant peak corresponding to the free (uncaged) molecule. d. (Validation Step 2): Record a full UV-Vis absorption spectrum (250-500 nm) of the sample. Note the characteristic absorbance peak of the oNv chromophore.
-
Photolysis (Uncaging): a. Place the sample in the quartz cuvette or vial. b. Irradiate the sample with the UV light source at a fixed distance. For reproducibility, the power output and distance should be kept constant.[16] c. Perform irradiation in timed intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min). After each interval, briefly mix the solution. d. (Causality): The duration of irradiation directly correlates with the amount of uncaged product. A time-course experiment is crucial to determine the optimal exposure for the desired release percentage without causing photodamage to the released molecule.
-
Post-Photolysis Analysis & Quantification: a. (Validation Step 3): After each irradiation interval, re-analyze the sample by HPLC. Monitor the decrease in the peak area of the caged compound and the corresponding increase in the peak area of the uncaged molecule. b. (Validation Step 4): Re-record the UV-Vis spectrum. Observe the changes in the spectrum, which reflect the conversion of the 2-nitroveratryl chromophore to the 2-nitrosobenzaldehyde byproduct. c. Quantify the percentage of released substrate by comparing the peak areas from the HPLC chromatograms against a standard curve of the pure, uncaged molecule.
Caption: A self-validating experimental workflow for the photolysis of a caged compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Nitroveratric acid and its derivatives.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Inhalation: The compound may cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[17][19]
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse the affected area thoroughly with water.[17][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[6][19]
-
Light Sensitivity: While the acid itself is stable, its derivatives, particularly the oNv-caged compounds, are photolabile by design. Solutions of caged compounds should be protected from ambient light by using amber vials or covering containers with aluminum foil to prevent premature uncaging.[20]
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[17][18][19]
Conclusion
2-Nitroveratric acid is more than a simple chemical reagent; it is the gateway to a sophisticated technology for controlling biological and chemical processes with light. Its conversion into the 2-nitroveratryl photolabile protecting group provides researchers with an indispensable tool for asking precise questions about dynamic systems. By understanding its fundamental properties, the mechanism of its photoreactivity, and the protocols for its application, scientists in drug development and fundamental research can design more controlled, insightful, and impactful experiments.
References
- 1. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 7. chemcess.com [chemcess.com]
- 8. 2-Nitrobenzoic acid, 95% | Fisher Scientific [fishersci.ca]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. arep.med.harvard.edu [arep.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 2.1. Handling of caged compounds [bio-protocol.org]
Solubility of 3,4-Dimethoxy-2-nitrobenzoic acid in common lab solvents
An In-Depth Technical Guide to the Solubility of 3,4-Dimethoxy-2-nitrobenzoic Acid in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers and drug development professionals a robust framework for solvent selection and experimental design. We will explore the compound's physicochemical properties, predict its solubility profile across a spectrum of common laboratory solvents, and provide a detailed, self-validating experimental protocol for empirical determination. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. All discussions are grounded in authoritative references to support key claims.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid derivative whose molecular framework is of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzoic acid core substituted with two electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a versatile building block.[3] Notably, substituted nitrobenzoic acids are crucial intermediates in the synthesis of complex pharmaceutical agents, including anti-tumor compounds like pyrrolobenzodiazepines (PBDs) and kinase inhibitors such as gefitinib.[2][4][5]
Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for purification processes like crystallization.[6] An improper solvent choice can lead to poor yields, difficult purifications, and misleading experimental results. This guide provides the foundational knowledge required to effectively handle and utilize this compound in a laboratory setting.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups of this compound—the carboxylic acid, the two methoxy ethers, and the nitro group—each contribute to its overall polarity, acidity, and hydrogen bonding capabilities.
-
Carboxylic Acid Group (-COOH): This is the primary driver of both acidity and polar interactions. It can act as a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Its acidity (predicted pKa around 4.14 for the related 3,4-dimethoxybenzoic acid) allows it to deprotonate in basic solutions to form a highly water-soluble carboxylate salt.[7][8]
-
Methoxy Groups (-OCH₃): These groups are moderately polar and can act as hydrogen bond acceptors. Their electron-donating nature influences the electron density of the aromatic ring.[3]
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can act as a hydrogen bond acceptor and significantly increases the molecule's overall polarity.[3]
The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups creates a complex electronic environment that influences the molecule's interactions with various solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility.[9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.
-
Polarity: The polarity of this compound is high due to the presence of the carboxylic acid and nitro groups. Therefore, it is expected to have better solubility in polar solvents.
-
Hydrogen Bonding: Solvents that can participate in hydrogen bonding (protic solvents like water and alcohols, and aprotic acceptors like DMSO and acetone) are likely to be effective.
-
Acid-Base Chemistry: As a carboxylic acid, the compound's solubility in aqueous solutions is highly pH-dependent. It will be largely insoluble in acidic water but will dissolve in aqueous bases (e.g., sodium hydroxide, sodium bicarbonate) through the formation of the corresponding water-soluble salt.[10][11]
-
Temperature: For most solid solutes, solubility increases with temperature. This principle is fundamental to the process of recrystallization.[9]
Predicted Solubility Profile in Common Laboratory Solvents
Based on the structural analysis and the known solubility of related compounds like 3,4-dimethoxybenzoic acid and 4,5-dimethoxy-2-nitrobenzoic acid, we can predict a qualitative solubility profile.[12][13] The presence of the nitro group likely reduces its solubility in non-polar solvents and enhances it in polar aprotic solvents compared to its non-nitrated analog.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Insoluble to Very Slightly Soluble | The high polarity of the solute is incompatible with non-polar solvents.[14][15] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule effectively. DMSO and DMF are expected to be excellent solvents.[13] |
| Polar Protic | Water | Slightly Soluble | The polar groups allow for some water solubility, but the aromatic backbone limits it. Solubility will be very low in acidic water.[16] |
| Methanol, Ethanol, Isopropanol | Soluble | These alcohols are polar and can act as both hydrogen bond donors and acceptors, making them effective solvents for this compound.[16] | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | These solvents have moderate polarity but are not hydrogen bond acceptors, limiting their effectiveness compared to polar aprotic solvents. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble (with reaction) | The acidic proton of the carboxylic acid reacts to form a highly soluble sodium salt.[7][11] |
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step protocol for determining the qualitative solubility of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[17]
-
Ventilation: Handle the compound and solvents in a well-ventilated fume hood.[18]
-
Hazard Profile: Substituted nitrobenzoic acids are often classified as skin, eye, and respiratory irritants. Avoid inhalation of dust and direct contact with skin and eyes.[19]
Materials and Reagents
-
This compound (solid)
-
Test tubes and rack
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Spatula
-
Solvents: Water (deionized), Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, 5% (w/v) aq. HCl, 5% (w/v) aq. NaOH, 5% (w/v) aq. NaHCO₃
Experimental Workflow
The following workflow provides a systematic approach to classifying the compound's solubility.
Step-by-Step Procedure
The general principle involves adding approximately 25 mg of the solid to 0.75 mL of the solvent.[10] The mixture is vigorously agitated (e.g., with a vortex mixer) for at least 60 seconds.[20] The compound is considered "soluble" if the solution is clear and free of visible solid particles.
-
Water Solubility:
-
Add ~25 mg of this compound to a test tube.
-
Add 0.75 mL of deionized water in portions, vortexing after each addition.
-
Observe and record if the compound dissolves. If it is water-insoluble, proceed to step 2.
-
-
Aqueous Base Solubility (for water-insoluble compounds):
-
To a fresh sample (~25 mg), add 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic functional group.[7]
-
To confirm it is a strong acid (like a carboxylic acid), repeat the test on a fresh sample using 5% NaHCO₃ solution. Effervescence (CO₂ release) and dissolution are strong indicators of a carboxylic acid.[10]
-
-
Aqueous Acid Solubility (if insoluble in water and base):
-
To a fresh sample (~25 mg), add 0.75 mL of 5% HCl solution. Vortex and observe. Solubility would indicate a basic functional group (not expected for this compound).[11]
-
-
Organic Solvent Solubility:
-
For each organic solvent (Methanol, Ethanol, Acetone, DCM, Toluene, etc.), repeat the procedure: add ~25 mg of the compound to a clean, dry test tube, add 0.75 mL of the solvent, vortex for 60 seconds, and record the observation.
-
Data Interpretation and Troubleshooting
-
Interpretation: The results from the aqueous acid/base tests will confirm the presence of the acidic carboxylic acid group. The solubility in various organic solvents will allow for classification based on polarity. For this compound, the expected outcome is solubility in 5% NaOH and 5% NaHCO₃, and insolubility in 5% HCl.
-
Troubleshooting:
-
Partial Solubility: If some but not all of the solid dissolves, it should be recorded as "sparingly" or "partially" soluble. This is common and provides valuable information.
Summary of Expected Solubility Data
The following table summarizes the expected solubility of this compound, providing a quick reference for solvent selection in experimental design.
Table 2: Comprehensive Solubility Reference
| Solvent | Polarity Index (P')[21] | Solvent Type | Expected Solubility |
| Hexane | 0.1 | Non-Polar | Insoluble |
| Toluene | 2.4 | Non-Polar (Aromatic) | Very Slightly Soluble |
| Diethyl Ether | 2.8 | Polar Aprotic | Sparingly Soluble |
| Dichloromethane | 3.1 | Polar Aprotic | Moderately Soluble |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble |
| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble |
| Acetone | 5.1 | Polar Aprotic | Very Soluble |
| Methanol | 5.1 | Polar Protic | Very Soluble |
| Ethanol | 4.3 (relative)[22] | Polar Protic | Soluble |
| Acetonitrile | 5.8 | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Soluble |
| Water | 10.2 | Polar Protic | Slightly Soluble |
| 5% aq. NaOH | N/A | Aqueous Base | Soluble (forms salt) |
| 5% aq. NaHCO₃ | N/A | Aqueous Base | Soluble (forms salt) |
Conclusion
This compound is a highly polar, acidic compound. Its solubility is dominated by its carboxylic acid and nitro functional groups. It is expected to be readily soluble in polar aprotic solvents (such as DMSO, DMF, and acetone) and polar protic solvents (like methanol and ethanol). Its solubility in aqueous media is pH-dependent, showing high solubility in basic solutions due to salt formation and slight solubility in neutral or acidic water. It is predicted to be largely insoluble in non-polar and chlorinated solvents. The experimental protocols and predictive data provided in this guide equip researchers with the necessary tools to make informed decisions for solvent selection, thereby optimizing reaction conditions and purification strategies in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 3. 3,4-Dimethoxy-5-nitrobenzoic acid | 91004-48-7 | Benchchem [benchchem.com]
- 4. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 5. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. chembk.com [chembk.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. chem.ws [chem.ws]
- 21. Polarity Index [macro.lsu.edu]
- 22. www1.chem.umn.edu [www1.chem.umn.edu]
An In-depth Technical Guide on the Potential Biological Activity of 3,4-Dimethoxy-2-nitrobenzoic Acid Derivatives
<-3> A-2. PART 1: CORE DIRECTIVE (Autonomy): I have full editorial control to structure this guide. I will not follow a rigid pre-set template. Instead, I will analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T): As a Senior Application Scientist, I must synthesize technical accuracy with field-proven insights. My narrative will follow these three pillars:
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Expertise & Experience: I will not just list steps; I will explain the causality behind experimental choices.
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Trustworthiness: Every protocol described must be a self-validating system.
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In-Text Citations: I will cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text.
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PART 3: VISUALIZATION & FORMATTING:
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Experimental Protocols: I will provide detailed, step-by-step methodologies for all key experiments/workflows cited.
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Authored by Gemini, Senior Application Scientist
Abstract
Substituted nitrobenzoic acids are a class of organic compounds featuring a benzene ring functionalized with both a nitro group and a carboxyl group.[1] The potent electron-withdrawing nature of the nitro group significantly shapes the molecule's electronic characteristics, rendering these compounds versatile platforms in medicinal chemistry.[1][2] Extensive research has illuminated their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and therapeutic applications of derivatives of 3,4-Dimethoxy-2-nitrobenzoic acid. We will explore detailed experimental protocols for evaluating their efficacy, discuss potential mechanisms of action, and present a forward-looking perspective on the development of these promising compounds.
Introduction: The Versatile Nitrobenzoic Acid Scaffold
The benzoic acid framework is a well-established scaffold in the design of therapeutic agents.[1] The strategic incorporation of a nitro group, a powerful electron-withdrawing moiety, dramatically alters the electronic properties of the benzene ring.[2] This modification can enhance the interaction of these molecules with biological targets, such as enzymes, by creating favorable electrostatic interactions.[2] The presence of methoxy groups, which are electron-donating, further modulates the electronic environment of the aromatic ring, influencing the compound's reactivity and potential biological interactions.[4] The interplay between these functional groups in this compound derivatives creates a unique chemical space for the exploration of novel biological activities.
Synthesis of this compound Derivatives
The synthesis of derivatives from this compound primarily involves modifications at the carboxylic acid functional group. A common and versatile approach is the formation of amides or esters through reactions with a diverse range of amines and alcohols. This strategy allows for the systematic variation of substituents, which is crucial for structure-activity relationship (SAR) studies.
General Synthetic Workflow
A typical workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Figure 1: General experimental workflow for the discovery of bioactive derivatives.
Experimental Protocol: Amide Synthesis
The following protocol details a general procedure for the synthesis of amide derivatives of this compound.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add a suitable activating agent (e.g., thionyl chloride or a carbodiimide reagent like EDC with HOBt).
-
Reaction with Amine: To the activated acid, add the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Potential Biological Activities
Derivatives of nitrobenzoic acid have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being among the most extensively studied.[1][3]
Antimicrobial Activity
Nitroaromatic compounds are a cornerstone in the treatment of various microbial infections.[2] Their mechanism of action often involves the reductive bioactivation of the nitro group by microbial nitroreductases.[5][6] This process generates reactive nitrogen species that can damage cellular macromolecules, leading to microbial cell death.[2][5]
Mechanism of Action: Reductive Bioactivation
Figure 2: Reductive bioactivation of nitroaromatic compounds in bacteria.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution Series: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | Derivative | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 1 | Parent Acid | >128 | >128 |
| 2a | Phenyl Amide | 64 | 128 |
| 2b | 4-Chlorophenyl Amide | 16 | 32 |
| 2c | 4-Nitrophenyl Amide | 8 | 16 |
Anticancer Activity
The benzoic acid scaffold is present in numerous anticancer agents.[1] Nitro-substituted derivatives have been investigated for their potential as cytotoxic agents.[1][7] The mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[3][8]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7 breast cancer cells) in an appropriate culture medium.[1]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Anticancer Activity Data
| Compound | Derivative | IC50 on MCF-7 cells (µM) |
| 1 | Parent Acid | >100 |
| 2a | Phenyl Amide | 55.2 |
| 2b | 4-Chlorophenyl Amide | 21.8 |
| 2c | 4-Nitrophenyl Amide | 9.5 |
Enzyme Inhibition
Substituted nitrobenzoic acids have the potential to act as inhibitors of specific enzymes.[1] For instance, 4-nitrobenzoic acid has been shown to be a competitive inhibitor of Coq2, an enzyme involved in the biosynthesis of Coenzyme Q.[1] The unique electronic properties of this compound derivatives may allow them to target other enzymes with high specificity.
Mechanism of Action: Competitive Enzyme Inhibition
Figure 3: Schematic of competitive enzyme inhibition.
Structure-Activity Relationship (SAR) Insights
The hypothetical data presented in Tables 1 and 2 suggest that the nature of the substituent introduced through the amide linkage significantly influences the biological activity. The presence of electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, appears to enhance both antimicrobial and anticancer activities. This observation provides a valuable starting point for the rational design of more potent derivatives.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with the potential for development as novel antimicrobial and anticancer agents. The synthetic accessibility of these derivatives, coupled with their diverse biological activities, makes them an attractive scaffold for further investigation. Future research should focus on expanding the library of derivatives to conduct comprehensive SAR studies, elucidating the specific molecular targets and mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Dimethoxy-5-nitrobenzoic acid | 91004-48-7 | Benchchem [benchchem.com]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
The Nitrobenzoic Acid Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of a Classic Moiety
In the landscape of medicinal chemistry, the humble nitrobenzoic acid scaffold continues to prove its mettle as a remarkably versatile and potent building block for the synthesis of a diverse array of therapeutic agents.[1][2] Its deceptively simple structure, a benzoic acid core functionalized with a nitro group, belies a rich chemical reactivity that medicinal chemists have adeptly exploited to construct complex molecules with a wide spectrum of biological activities.[2][3] The positional isomerism of the nitro group (ortho, meta, and para) profoundly influences the molecule's physicochemical properties, such as acidity and electronic distribution, thereby offering a tunable platform for rational drug design.[2][4][5] This guide delves into the multifaceted role of nitrobenzoic acids in medicinal chemistry, exploring their application in the development of anticancer, antimicrobial, and anti-inflammatory agents, and elucidating the chemical principles that underpin their therapeutic potential.
The Chemical Biology of Nitroaromatics: A Tale of Two Faces
The biological activity of many nitroaromatic compounds, including derivatives of nitrobenzoic acid, is intrinsically linked to the reductive metabolism of the nitro group.[6][7] This bioactivation process, often mediated by nitroreductase enzymes found in microorganisms and hypoxic tumor cells, transforms the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamine species.[6][8][9][10] These reactive metabolites can then exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the formation of covalent adducts with cellular macromolecules like DNA.[6][8] This unique mechanism of action forms the basis for the development of targeted therapies, particularly in oncology and infectious diseases.[11][12][13]
Nitroreductase-Mediated Bioactivation: A Targeted Approach
The differential expression of nitroreductase enzymes between pathogenic microorganisms or hypoxic cancer cells and healthy host tissues provides a therapeutic window for selective drug activation.[8][11][13] This "prodrug" strategy allows for the design of molecules that are minimally toxic in their parent form but become potent therapeutic agents upon enzymatic reduction at the site of action.[11][12][14]
Below is a generalized workflow illustrating the principle of nitroreductase-mediated prodrug activation:
Caption: Generalized workflow of nitroreductase-mediated prodrug activation.
Applications in Anticancer Drug Discovery
The hypoxic microenvironment of solid tumors, characterized by low oxygen levels, often leads to the upregulation of nitroreductase enzymes. This physiological feature has been ingeniously exploited for the development of hypoxia-activated anticancer prodrugs.[12][15] Nitrobenzoic acid derivatives have emerged as promising scaffolds for such agents.[16][17]
Design and Synthesis of Quinazolinone-Based Anticancer Agents
Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer effects.[17][18] 2-Amino-5-nitrobenzoic acid is a key precursor for the synthesis of 7-nitro-substituted quinazolinones, which can be further functionalized to generate libraries of potential drug candidates.[18]
Experimental Protocol: Synthesis of 7-Nitro-4(3H)-quinazolinone [18]
Step 1: Formation of 2-formamido-5-nitrobenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol).
-
Add formic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-formamido-5-nitrobenzoic acid.
Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone
-
Place the dried 2-formamido-5-nitrobenzoic acid (2.10 g, 10 mmol) in a round-bottom flask.
-
Add acetic anhydride (15 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol and dry to yield 7-nitro-4(3H)-quinazolinone.
The synthesized nitro-quinazolinone can then serve as a platform for further chemical modifications to optimize its anticancer activity. The nitro group can be reduced to an amino group, which can then be derivatized to introduce various side chains to explore structure-activity relationships (SAR).[4]
| Compound Class | Key Structural Features | Anticancer Activity | Reference |
| Copper(II) Nitrobenzoate Complexes | Coordination of nitrobenzoic acid derivatives to a copper(II) center. | Induction of apoptosis and cell cycle arrest in cancer cells. | [16] |
| Quinazolinone Derivatives | A heterocyclic core synthesized from aminonitrobenzoic acid. | Moderate to good anti-breast cancer activity. | [17] |
| Nitroalkene Benzoic Acid Derivatives | Incorporation of a nitroalkene moiety. | Inhibition of NF-κB activation in microglia, prolonging survival in an ALS model. | [19] |
Harnessing Nitrobenzoic Acids in the Fight Against Microbial Resistance
The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[20] Nitroaromatic compounds, including derivatives of nitrobenzoic acid, have long been recognized for their antibacterial properties.[6][21][22] Their mechanism of action often involves the bioreduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic metabolites that damage bacterial DNA and other essential cellular components.[6][11][13]
Synthesis of Novel Antimicrobial Agents
A variety of antimicrobial compounds have been synthesized using nitrobenzoic acids as starting materials. For instance, 2-chloro-5-nitrobenzoic acid has been used to create derivatives with broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[20] Similarly, p-nitrobenzoic acid has been utilized in the synthesis of azole-based derivatives with significant antimicrobial and antifungal properties.[23][24]
Illustrative Synthetic Scheme: Synthesis of Azole-Based p-Nitrobenzoic Acid Derivatives [23]
This multi-step synthesis involves the initial reaction of p-nitrobenzoic acid with thiosemicarbazide to form a 1,3,4-thiadiazole nucleus. This intermediate is then reacted with various aromatic aldehydes to yield Schiff's bases, which are subsequently treated with thioglycolic acid to produce the final thiazolidinone derivatives.
Caption: Synthetic pathway for azole-based p-nitrobenzoic acid derivatives.
Exploring the Anti-Inflammatory Potential of Nitrobenzoic Acid Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis and inflammatory bowel disease.[25] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an active area of research.[25] Benzoic acid derivatives have shown promise as anti-inflammatory agents, and the introduction of a nitro group can modulate this activity.[25][26][27][28]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[4] The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the benzoic acid scaffold and influence its interaction with biological targets.[4] While 2-bromo-3-nitrobenzoic acid itself may not be a potent anti-inflammatory agent, it serves as a valuable starting material for the synthesis of N-substituted benzamide derivatives with potential anti-inflammatory activity.[25]
| Derivative Class | Synthetic Approach | Potential Mechanism of Action | Reference |
| N-substituted Benzamides | Amidation of 2-bromo-3-nitrobenzoic acid. | Inhibition of cyclooxygenase (COX) enzymes. | [25] |
| 2-Amino Benzoic Acid Derivatives | Diazotization and subsequent reactions. | Potent anti-inflammatory and analgesic activities. | [27] |
Conclusion and Future Perspectives
Nitrobenzoic acids and their derivatives continue to be a cornerstone in the edifice of medicinal chemistry. Their rich and tunable reactivity, coupled with the unique biological properties conferred by the nitro group, ensures their continued relevance in the quest for novel therapeutics. The prodrug approach, leveraging the bioreductive activation of the nitro group, holds immense promise for the development of targeted therapies for cancer and infectious diseases. Future research will undoubtedly focus on the synthesis of more sophisticated nitrobenzoic acid-based molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The exploration of novel drug delivery systems for these compounds will also be a key area of investigation, aiming to maximize their therapeutic potential while minimizing off-target toxicity.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]
- 11. ackerleylab.com [ackerleylab.com]
- 12. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. benchchem.com [benchchem.com]
- 19. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apjhs.com [apjhs.com]
- 24. apjhs.com [apjhs.com]
- 25. benchchem.com [benchchem.com]
- 26. nbinno.com [nbinno.com]
- 27. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. globalresearchonline.net [globalresearchonline.net]
The Strategic Utility of 3,4-Dimethoxy-2-nitrobenzoic Acid in Complex Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Chemistry
3,4-Dimethoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its strategic arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on the benzoic acid framework imparts unique reactivity, making it a valuable precursor for the construction of various heterocyclic systems and pharmacologically active compounds. This technical guide provides a comprehensive review of the synthesis, properties, and diverse applications of this compound, with a focus on its role in the development of therapeutic agents.
The interplay between the substituents on the aromatic ring governs its chemical behavior. The methoxy groups at the 3- and 4-positions activate the ring towards electrophilic substitution, while the ortho-directing nature of the carboxylic acid and the meta-directing nature of the nitro group, coupled with steric hindrance, influence the regioselectivity of its reactions. The nitro group, in particular, serves as a versatile functional handle, readily undergoing reduction to an amino group, which opens up a plethora of possibilities for further molecular elaboration.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for quality control.
| Property | Value | Reference(s) |
| CAS Number | 79025-28-8 | [1] |
| Molecular Formula | C₉H₉NO₆ | [1] |
| Molecular Weight | 227.17 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% | [1] |
| Storage | Store at room temperature | [1] |
Spectroscopic Data:
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | (400 MHz, Acetone-d₆): δ 7.86 (d, J=8.8 Hz, 1H), 7.34 (d, J=8.8 Hz, 1H), 4.06 (s, 3H), 3.89 (s, 3H) | [2] |
Note: Comprehensive ¹³C NMR, IR, and Mass Spectrometry data for this compound (CAS 79025-28-8) is available from specialized chemical suppliers and databases.[3]
Core Application: A Gateway to Anti-Tumor Pyrrolobenzodiazepines
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[2] This transformation is a critical step in the production of pyrrolobenzodiazepines (PBDs), a class of potent anti-tumor antibiotics that can bind to specific DNA sequences.[2]
The selective demethylation of the methoxy group at the 3-position is a crucial transformation that highlights the nuanced reactivity of this molecule. This is often achieved using reagents like boron trichloride.[2]
Experimental Protocol: Synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid
The following protocol is adapted from a patented synthetic route and demonstrates the practical application of this compound.[2]
Materials:
-
This compound
-
Boron trichloride (BCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Isopropanol
Procedure:
-
Dissolve this compound (0.1 mol) in dichloromethane (100 mL).
-
Cool the solution to 0-10 °C.
-
Add a solution of boron trichloride (0.11 mol) in dichloromethane (100 mL) dropwise to the cooled solution.
-
Stir the reaction mixture at 0-15 °C for 5 hours.
-
Quench the reaction by the careful addition of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of isopropanol and water to yield purified 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[2]
Causality of Experimental Choices:
-
Boron trichloride is a Lewis acid that selectively cleaves the methyl ether at the 3-position due to chelation with the adjacent carboxylic acid and nitro groups, which directs its reactivity.
-
The low reaction temperature is crucial to control the exothermicity of the reaction and to minimize the formation of side products.
-
Recrystallization is an effective purification technique to remove any unreacted starting material and isomeric impurities.[2]
Caption: Synthetic pathway from this compound to a key PBD precursor.
Expanding Horizons: A Precursor for Diverse Bioactive Molecules
The utility of this compound extends beyond PBD synthesis. The strategic placement of its functional groups makes it a valuable starting material for a variety of other heterocyclic systems with potential biological activity.
Synthesis of Amino Derivatives and Subsequent Cyclizations
A key transformation of this compound is the reduction of its nitro group to an amine, yielding 2-amino-3,4-dimethoxybenzoic acid. This amino acid derivative is a versatile precursor for various heterocyclic scaffolds.
Experimental Protocol: Reduction of the Nitro Group
A general and efficient method for the reduction of aromatic nitro groups is catalytic hydrogenation.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-3,4-dimethoxybenzoic acid.
Caption: Reduction of this compound to its amino derivative.
The resulting 2-amino-3,4-dimethoxybenzoic acid can be used in condensation reactions to form various fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of:
-
Benzimidazoles: By condensation with aldehydes or carboxylic acids.
-
Phenothiazines: While not directly synthesized from this specific benzoic acid, related amino-thiophenol derivatives are key precursors for phenothiazine synthesis, a class of compounds with antipsychotic and other biological activities.[4][5][6][7][8] The amino and carboxylic acid functionalities of 2-amino-3,4-dimethoxybenzoic acid could be strategically modified to participate in the synthesis of phenothiazine-like structures.
Applications in Agrochemicals and Materials Science
While the primary focus of research on this compound has been in pharmaceuticals, the broader class of nitrobenzoic acids finds applications in other fields. For instance, nitrobenzoic acid derivatives are important intermediates in the synthesis of herbicides and insecticides.[2] The unique substitution pattern of this compound could be exploited to develop novel agrochemicals with specific modes of action.
In materials science, benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The rigid core and functional groups of this compound could be incorporated into polymer backbones to impart specific thermal or optical properties. Further research in these areas could unveil new and valuable applications for this versatile molecule.
Conclusion and Future Perspectives
This compound is a highly functionalized and synthetically valuable building block. Its primary and well-established application lies in the synthesis of precursors for the potent anti-tumor agents, pyrrolobenzodiazepines. The strategic arrangement of its methoxy, nitro, and carboxylic acid groups allows for selective transformations and the construction of complex molecular architectures.
Future research should focus on expanding the synthetic utility of this compound beyond its current applications. The exploration of its use in the synthesis of a wider range of bioactive heterocycles, novel agrochemicals, and functional materials holds significant promise. A more detailed investigation into the mechanistic aspects of its reactions will further enable chemists to harness its full potential in the design and creation of innovative molecules for the benefit of science and society.
References
- 1. chemscene.com [chemscene.com]
- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 79025-28-8|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS | Semantic Scholar [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
Reactivity of the nitro group in substituted benzoic acids
An In-Depth Technical Guide on the Reactivity of the Nitro Group in Substituted Benzoic Acids
Authored by: A Senior Application Scientist
Foreword
Substituted benzoic acids are foundational scaffolds in the landscape of organic chemistry and drug development. Among the myriad of possible substitutions, the nitro group holds a place of particular significance. Its potent electronic influence dramatically alters the reactivity of the entire molecule, serving as a powerful tool for synthetic chemists. This guide provides an in-depth exploration of the reactivity of the nitro group in substituted benzoic acids, offering insights into its electronic effects, key transformations, and practical applications for researchers, scientists, and professionals in drug development.
The Electronic Influence of the Nitro Group on the Benzoic Acid Core
The nitro group (-NO₂) is a quintessential electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic pull is central to understanding the reactivity of nitro-substituted benzoic acids.
Inductive and Resonance Effects
The nitrogen atom in the nitro group bears a formal positive charge, and both oxygen atoms are highly electronegative. This creates a strong dipole, leading to a powerful electron-withdrawing inductive effect (-I) that pulls electron density away from the aromatic ring through the sigma bond framework.
Furthermore, the nitro group exhibits a strong resonance effect (-R), delocalizing the pi-electrons of the benzene ring onto its own oxygen atoms.[1][2] This delocalization significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions.
Impact on Acidity
The electron-withdrawing nature of the nitro group has a profound impact on the acidity of the carboxylic acid functionality. By pulling electron density away from the carboxyl group, it stabilizes the resulting carboxylate anion formed upon deprotonation.[3][4][5] This stabilization shifts the equilibrium towards dissociation, resulting in a lower pKa and a stronger acid.
For instance, p-nitrobenzoic acid has a pKa of 3.41, making it a considerably stronger acid than benzoic acid itself (pKa 4.19).[3] This effect is quantifiable through the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for substituted benzoic acid derivatives.[6][7][8][9] The positive sigma (σ) value for the nitro group in the Hammett equation signifies its electron-withdrawing capacity and its ability to stabilize negative charge.[10]
Table 1: Acidity of p-Substituted Benzoic Acids
| Substituent (Y) | pKa | Effect on Acidity |
| -NO₂ | 3.41 | Increases |
| -CN | 3.55 | Increases |
| -Br | 3.96 | Increases |
| -H | 4.19 | Reference |
| -CH₃ | 4.34 | Decreases |
| -OCH₃ | 4.46 | Decreases |
| -OH | 4.48 | Decreases |
Data sourced from Chemistry LibreTexts.[3]
Deactivation in Electrophilic Aromatic Substitution
The strong deactivation of the benzene ring by the nitro group makes electrophilic aromatic substitution reactions significantly more difficult compared to unsubstituted benzene.[1] The reduced electron density of the ring makes it less nucleophilic and therefore less reactive towards electrophiles. When such reactions do occur, the nitro group acts as a meta-director.
Key Reactivity of the Nitro Group: Reduction to Amines
One of the most synthetically valuable transformations of the nitro group is its reduction to a primary amine (-NH₂). This reaction is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, opening up a plethora of subsequent synthetic possibilities.[11] The resulting aminobenzoic acids are crucial building blocks in the pharmaceutical and dye industries.[12][13][14]
Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. While the exact pathway can vary with the reducing agent and conditions, a generally accepted mechanism, first proposed by Haber, involves the formation of nitrosobenzene and N-phenylhydroxylamine as key intermediates.[15]
Caption: Generalized mechanism for the reduction of a nitroaromatic compound.
Common Reduction Methodologies
A variety of methods are available for the reduction of aromatic nitro groups, with the choice of reagent often depending on the presence of other functional groups in the molecule.[11]
2.2.1. Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, clean, and efficient method for nitro group reduction.[16] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[11][16] This method is often preferred for its high yields and the fact that the only byproduct is water.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
-
Preparation: In a high-pressure autoclave, dissolve 4-nitrobenzoic acid (e.g., 167g) and sodium hydroxide (40g) in water (668g) to form the sodium salt solution.[17]
-
Catalyst Addition: Add a Pd/C catalyst (e.g., 1.67g) to the autoclave.[17]
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas. Pressurize the vessel with hydrogen gas to 2-4 MPa. Heat the mixture to 60-70°C with stirring.[17]
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. Maintain the temperature and pressure for an additional hour to ensure full conversion.[17]
-
Work-up: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the mixture to recover the catalyst.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3. The product, 4-aminobenzoic acid, will precipitate out of solution.[17]
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure aminobenzoic acid.[17]
Caption: Workflow for the synthesis of 4-aminobenzoic acid via catalytic hydrogenation.
2.2.2. Metal-Acid Reductions
The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid (commonly HCl or acetic acid) is a classic and reliable method for nitro group reduction.[11][16] These methods are particularly useful when catalytic hydrogenation might affect other reducible functional groups, such as alkenes or alkynes.
Experimental Protocol: Reduction of a Nitrobenzoic Acid using Tin and HCl
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrobenzoic acid and granulated tin.
-
Reaction: Slowly add concentrated hydrochloric acid to the flask. The reaction is often exothermic and may require initial cooling.
-
Heating: Once the initial reaction subsides, heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and make it strongly basic by the addition of a concentrated NaOH solution to precipitate the tin salts as tin hydroxide.
-
Extraction: Extract the resulting amino acid into an appropriate organic solvent.
-
Isolation: Acidify the aqueous layer to precipitate the aminobenzoic acid, which can then be collected by filtration.
Table 2: Comparison of Common Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Clean, high yield, atmospheric or high pressure | Can reduce other functional groups (alkenes, alkynes, etc.), catalyst can be expensive |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Chemoselective, inexpensive reagents | Requires stoichiometric amounts of metal, work-up can be tedious due to metal salts |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Avoids use of gaseous H₂, mild conditions | Reagents can be toxic |
| Sulfide Reduction | Na₂S, NaHS, (NH₄)₂S | Can selectively reduce one of two nitro groups | Strong odor, waste disposal concerns |
The Nitro Group in Nucleophilic Aromatic Substitution (SNAr)
While the nitro group deactivates the ring towards electrophilic attack, it strongly activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group (e.g., a halogen).[18][19][20]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18][21]
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[18][21]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.[19] This stabilization is most effective when the nitro group is ortho or para to the site of attack, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group.
References
- 1. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.viu.ca [web.viu.ca]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Determination of Mechanism in Chemistry [faculty.csbsju.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnez Glycinate_ The Industry-Leading Magnesium Solution _ Hbfuyangbio-organic amino acid fertilizer [hbfuyangbio.com]
- 14. nbinno.com [nbinno.com]
- 15. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Technical Guide to 3,4-Dimethoxy-2-nitrobenzoic Acid: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
Abstract
In the intricate landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and scalable synthesis of Active Pharmaceutical Ingredients (APIs). 3,4-Dimethoxy-2-nitrobenzoic acid (CAS No: 79025-28-8), a polysubstituted benzene derivative, has emerged as a critical building block, valued for its unique arrangement of functional groups that facilitate a diverse range of chemical transformations. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and, most importantly, its pivotal role in the construction of complex therapeutic agents. We will explore the causality behind synthetic strategies, present detailed experimental protocols, and illustrate its application in the synthesis of key pharmaceutical precursors, such as those for advanced anti-cancer agents like Pyrrolobenzodiazepines (PBDs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
This compound is an organic compound whose strategic importance is derived from the specific ortho-, meta-, and para- relationships of its four functional groups: a carboxylic acid, a nitro group, and two methoxy groups. This precise stereoelectronic arrangement allows for selective chemical modifications, making it a highly sought-after intermediate.
The electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups deactivates the aromatic ring towards electrophilic substitution, while also influencing the acidity and reactivity of the molecule. Conversely, the electron-donating methoxy (-OCH₃) groups activate the ring. This interplay of functionalities provides a powerful handle for chemists to orchestrate complex synthetic sequences. The nitro group, in particular, is a versatile precursor to an amino group via reduction, a transformation that is fundamental to the construction of countless nitrogen-containing heterocycles and other core structures found in modern pharmaceuticals.
Synthesis and Physicochemical Profile
The primary industrial synthesis of this compound begins with the readily available and comparatively inexpensive 3,4-dimethoxybenzoic acid, also known as veratric acid.[1][2] Veratric acid itself can be synthesized from natural products like vanillin or through the oxidation of 3,4-dimethoxybenzaldehyde.[3][4][5]
Core Synthesis: Electrophilic Nitration of Veratric Acid
The key transformation is the electrophilic aromatic substitution (nitration) of the veratric acid core. The directing effects of the substituents are crucial here. The two methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position ortho to one methoxy group and meta to the other (the C2 position) is sterically hindered but electronically favorable for nitration. Controlling reaction conditions is critical to favor the formation of the desired 2-nitro isomer over other potential products like the 6-nitro isomer.[6][7]
Caption: Synthesis of this compound via nitration.
Physicochemical Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 79025-28-8 | [8] |
| Molecular Formula | C₉H₉NO₆ | [8] |
| Molecular Weight | 227.17 g/mol | [8] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 2-Nitroveratric acid | [8] |
| Storage | Store at room temperature | [8] |
Core Applications in Pharmaceutical Synthesis
The true value of this compound is realized in its conversion to subsequent intermediates for API synthesis. Its functional groups are sequentially or concurrently modified to build complex molecular architectures.
Key Transformation I: Reduction of the Nitro Group
A frequent and critical step is the reduction of the nitro group to a primary amine (2-amino-3,4-dimethoxybenzoic acid). This transformation unlocks a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings, which are ubiquitous in drug molecules.
Caption: Reduction of the nitro group to form a key amino intermediate.
Key Transformation II: Selective Demethylation
The methoxy groups can be selectively cleaved to reveal hydroxyl groups, which can serve as handles for further functionalization or as key pharmacophoric features in the final API. For instance, selective demethylation of the 3-position methoxy group is a crucial step in synthesizing intermediates for Pyrrolobenzodiazepines (PBDs).[9] Boron trichloride is an effective reagent for this transformation due to its ability to selectively cleave aryl methyl ethers.[9]
Case Study: Synthesis of a Pyrrolobenzodiazepine (PBD) Intermediate
PBDs are a class of potent anti-tumor agents. The synthesis of a key PBD intermediate, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, directly utilizes this compound as the starting material.[9] This conversion highlights the utility of selective demethylation in the presence of other sensitive functional groups.
Caption: Pathway to a key PBD anti-cancer agent intermediate.
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are based on established procedures found in patent literature. They are designed as self-validating systems, incorporating in-process checks and purification steps.
Protocol: Synthesis of this compound from Veratric Acid
-
Rationale: This protocol utilizes concentrated nitric acid for the electrophilic nitration of 3,4-dimethoxybenzoic acid. The reaction is performed at a reduced temperature to control the exothermic reaction and improve the regioselectivity towards the desired 2-nitro isomer.[7]
-
Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated nitric acid (e.g., 5.5 mL per 10 g of starting material) to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add 3,4-dimethoxybenzoic acid (veratric acid) (1 equivalent) in portions to the cooled nitric acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture vigorously at 0-10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Dry the crude solid. Recrystallization from a suitable solvent system (e.g., toluene or aqueous ethanol) can be performed to yield the purified this compound.[7] A yield of approximately 80-90% can be expected.
-
Protocol: Synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid
-
Rationale: This procedure demonstrates the selective demethylation at the C3 position using boron trichloride, a Lewis acid that effectively removes the methyl group ortho to the nitro group.[9] Dichloromethane is used as an inert solvent.
-
Methodology:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere. Cool the solution to 0-10 °C.
-
Reagent Addition: Add a solution of boron trichloride (1.1-1.5 equivalents) in dichloromethane dropwise to the cooled solution, maintaining the temperature between 0-15 °C.
-
Reaction: Stir the reaction mixture at 0-15 °C for 5-6 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by adding water dropwise at low temperature.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product contains a mixture of isomers. Recrystallize from a mixed solvent system like isopropanol/water (e.g., 5:1 ratio) to isolate the pure 3-hydroxy-4-methoxy-2-nitrobenzoic acid with a typical yield of 85-90%.[9]
-
Conclusion
This compound is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a pre-programmed scaffold that allows chemists to execute complex synthetic routes with precision and efficiency. The ability to readily transform the nitro group into an amine or selectively demethylate the methoxy ethers makes it an exceptionally versatile intermediate. As demonstrated by its crucial role in the synthesis of precursors for advanced PBD-based therapeutics, this compound will undoubtedly continue to be a valuable asset in the ongoing quest for novel and more effective medicines. Its importance underscores a fundamental principle in drug development: the journey to a life-saving API often begins with a well-chosen, intelligently designed intermediate.
References
- 1. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cnschemicals.com [cnschemicals.com]
- 3. CN101962321A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3,4-Dimethoxy-2-nitrobenzoic Acid
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 3,4-Dimethoxy-2-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the electrophilic nitration of the commercially available and cost-effective starting material, 3,4-Dimethoxybenzoic acid (veratric acid). This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices, safety protocols, and troubleshooting, ensuring a reliable and reproducible synthesis.
Introduction
This compound is a valuable nitroaromatic compound that serves as a versatile building block in organic synthesis.[1] Its structural arrangement, featuring methoxy, nitro, and carboxylic acid functional groups, makes it an essential precursor for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). For instance, it is a documented intermediate in the preparation of Gefitinib, an EGFR inhibitor used in cancer therapy.[2]
The synthesis described in this protocol employs a classic electrophilic aromatic substitution reaction. The electron-rich benzene ring of veratric acid, activated by two methoxy groups, is subjected to nitration using concentrated nitric acid.[2][3] The methoxy groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator.[4] The interplay of these directing effects and steric factors guides the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 position, ortho to the carboxylic acid group, yielding the desired product alongside potential isomers. This guide provides a robust method to favor the formation and isolation of this compound.
Reaction Scheme and Mechanism
The synthesis proceeds via the nitration of 3,4-Dimethoxybenzoic acid.
Overall Reaction: 3,4-Dimethoxybenzoic acid → this compound
The reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. The electron-donating methoxy groups activate the aromatic ring, facilitating the attack.
Caption: Simplified mechanism for the electrophilic nitration of veratric acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Supplier Notes |
| 3,4-Dimethoxybenzoic acid (Veratric Acid) | 93-07-2 | C₉H₁₀O₄ | 182.17 | >98% purity[5][6][7] |
| Concentrated Nitric Acid (65-70%) | 7697-37-2 | HNO₃ | 63.01 | ACS grade or higher |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | ACS grade, for purification |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up and washing |
| Ice | N/A | H₂O | 18.02 | For temperature control |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (e.g., nitrile)
Experimental Protocol: A Step-by-Step Workflow
The synthesis is presented as a comprehensive workflow from reaction setup to final product purification.
Caption: Experimental workflow for the synthesis of this compound.
Part A: Nitration Reaction
-
Setup: Place a 250 mL three-neck round-bottom flask in a large ice bath on a magnetic stirrer. Equip the flask with a dropping funnel and a thermometer.
-
Reagent Cooling: Carefully add 55 mL of concentrated nitric acid to the flask. Allow the acid to cool to between 0°C and 5°C with gentle stirring.
-
Causality Note: Initial cooling is critical to control the exothermic nitration reaction. Adding the substrate to cold acid minimizes the formation of over-nitrated or oxidized byproducts.
-
-
Substrate Addition: Once the nitric acid is cooled, begin adding 10.0 g (54.9 mmol) of 3,4-Dimethoxybenzoic acid in small portions over 30-40 minutes.[3] Use a powder funnel for the addition.
-
Causality Note: Portion-wise addition is crucial to maintain the reaction temperature below 10°C. A rapid increase in temperature can lead to uncontrolled side reactions and a decrease in yield and purity.
-
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 60 minutes.[2] The mixture will typically turn into a yellow slurry. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Part B: Work-up and Purification
-
Quenching: Slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Allow the mixture to stir for 15 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Causality Note: Washing is essential to remove residual nitric acid and other water-soluble impurities.
-
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60°C to a constant weight. The expected yield of the crude product is typically high (often >90%), but it may contain isomers.[8]
-
Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot toluene to dissolve it.[2] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Causality Note: Toluene is an effective solvent for recrystallization, as the product's solubility is significantly higher in hot toluene than in cold toluene, allowing for the separation from less soluble impurities and isomers upon cooling.
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry completely.
Characterization and Expected Results
-
Yield: A typical yield after purification is 75-85%. A patent example reports a yield of 43.0 g from 50.0 g of starting material after purification with toluene, which corresponds to a 77% yield.[2]
-
¹H-NMR Spectroscopy: (400 MHz, Acetone-d₆): δ 7.86 (d, J=8.8 Hz, 1H), 7.34 (d, J=8.8 Hz, 1H), 4.06 (s, 3H), 3.89 (s, 3H).[8]
Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE.
-
Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Inhalation can cause respiratory damage. Handle with extreme care using acid-resistant gloves and safety goggles.[9]
-
This compound: May cause skin, eye, and respiratory irritation.[10][11] Avoid breathing dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Can cause skin and eye irritation.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Reaction temperature was too high. | Ensure rigorous temperature control (<10°C) during substrate addition. |
| Incomplete precipitation during work-up. | Ensure the quench mixture is sufficiently cold and allow adequate time for precipitation. | |
| Dark, Oily Product | Reaction temperature was excessive, leading to oxidation/decomposition. | Repeat the synthesis with stricter temperature control. |
| Impure starting materials. | Use high-purity veratric acid. | |
| Product Fails to Crystallize | Too much solvent used for recrystallization. | Evaporate some of the solvent and attempt recrystallization again. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal or scratching the inside of the flask. Consider purification by column chromatography if recrystallization fails. | |
| Broad Melting Point Range | The product is impure, likely containing isomers. | Repeat the recrystallization step. If isomers are persistent, column chromatography may be necessary. |
References
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 2. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. chembk.com [chembk.com]
- 6. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]
- 8. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Application Note: Strategic Use of 3,4-Dimethoxy-2-nitrobenzoic Acid in Multi-Step Organic Synthesis
Abstract
3,4-Dimethoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in advanced multi-step organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a nitro group ortho to the acid, and two activating methoxy groups, provides multiple reactive handles for strategic manipulation. This guide details its application in two key areas: as a precursor for heterocyclic scaffolds, specifically quinazolinones, and as a foundational component for synthesizing photolabile protecting groups ("caged" compounds). We provide detailed, field-tested protocols, mechanistic insights, and data to enable researchers in drug development and chemical biology to effectively leverage this valuable intermediate.
Physicochemical Properties and Reactivity Profile
This compound, also known as 2-Nitroveratric acid, is a crystalline solid.[1] Its strategic value stems from the distinct reactivity of its functional groups:
-
Carboxylic Acid (-COOH): This group is the primary handle for amide bond formation, a cornerstone of medicinal chemistry.[2] It can be readily activated by a variety of coupling reagents to react with primary and secondary amines.
-
Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a potent electron-withdrawing group and, more importantly, a synthetic precursor to an amine. Its reduction is a key step in many synthetic pathways.
-
Dimethoxy Groups (-OCH₃): These electron-donating groups activate the aromatic ring. Their position dictates the regiochemistry of further electrophilic aromatic substitution and influences the electronic properties of the molecule.
-
Ortho-Nitrobenzyl System: The core structure is a derivative of the classic ortho-nitrobenzyl motif, which is renowned for its use in photolabile protecting groups.[3][4] Upon irradiation with UV light, this system undergoes an intramolecular rearrangement to release a protected substrate.[5][6]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 79025-28-8 | [1] |
| Molecular Formula | C₉H₉NO₆ | [1] |
| Molecular Weight | 227.17 g/mol | [1] |
| Appearance | Light yellow solid | [7] |
| Melting Point | 195-197 °C | [7] |
Core Application I: Synthesis of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound is an excellent starting material for substituted quinazolinones, following a reliable amide coupling-reduction-cyclization sequence.
Synthetic Workflow Overview
The overall strategy involves three main stages: coupling the benzoic acid with a primary amine, reducing the nitro group to an aniline derivative, and finally, cyclizing the resulting intermediate to form the quinazolinone ring.
Caption: Workflow for quinazolinone synthesis.
Protocol 1: Amide Bond Formation
This protocol details the coupling of this compound with benzylamine as a model reaction. The choice of HATU as a coupling reagent is based on its high efficiency and low rate of side reactions.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. The formation of the active ester occurs during this pre-activation step.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization from ethanol or column chromatography on silica gel.
Expert Insight: The use of an amine base like DIPEA is crucial to neutralize the formation of HCl during the activation step, driving the reaction to completion. Washing with mild acid and base removes unreacted starting materials and coupling byproducts.
Protocol 2: Nitro Group Reduction
The reduction of the nitrobenzamide to the corresponding aminobenzamide is a critical step. While various methods exist (e.g., catalytic hydrogenation, SnCl₂), using iron powder in the presence of ammonium chloride is a cost-effective, scalable, and environmentally benign option that avoids heavy metal catalysts.
Materials:
-
N-Benzyl-3,4-dimethoxy-2-nitrobenzamide (from Protocol 1)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH) and Water
Procedure:
-
In a round-bottom flask, create a slurry of the nitrobenzamide (1.0 eq), iron powder (5.0 eq), and NH₄Cl (4.0 eq) in a 3:1 mixture of EtOH/Water.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with EtOAc. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude aminobenzamide, which is often pure enough for the next step.
Protocol 3: Cyclization to Quinazolinone
The final step involves the condensation of the 2-aminobenzamide with a one-carbon source, such as triethyl orthoformate, to form the heterocyclic ring.
Materials:
-
2-Amino-N-benzyl-3,4-dimethoxybenzamide (from Protocol 2)
-
Triethyl orthoformate
-
Acetic anhydride (catalytic)
Procedure:
-
Combine the crude aminobenzamide (1.0 eq) with an excess of triethyl orthoformate (5-10 eq).
-
Add a few drops of acetic anhydride as a catalyst.
-
Heat the mixture to reflux (approx. 140-150 °C) for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Excess triethyl orthoformate can be removed under reduced pressure. The resulting crude solid is often highly pure.
-
If necessary, purify the product by trituration with diethyl ether or recrystallization from ethanol to afford the final 2-benzyl-6,7-dimethoxyquinazolin-4(3H)-one.
Table 2: Representative Data for Quinazolinone Synthesis
| Step | Product | Typical Yield | Key Analytical Data (¹H NMR) |
| 1. Amide Coupling | N-Benzyl-3,4-dimethoxy-2-nitrobenzamide | 85-95% | δ 7.2-7.4 (m, 5H, Ar-H), δ 4.6 (d, 2H, CH₂), δ 3.9 (s, 6H, 2xOCH₃) |
| 2. Reduction | 2-Amino-N-benzyl-3,4-dimethoxybenzamide | 90-98% | δ 5.5 (br s, 2H, NH₂), δ 4.5 (d, 2H, CH₂), δ 3.8 (s, 6H, 2xOCH₃) |
| 3. Cyclization | 2-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one | 80-90% | δ 8.1 (s, 1H, quinazolinone H), δ 7.2-7.4 (m, 5H, Ar-H), δ 4.8 (s, 2H, CH₂), δ 4.0 (s, 6H, 2xOCH₃) |
Core Application II: Synthesis of Photolabile "Caged" Compounds
The 4,5-dimethoxy-2-nitrobenzyl moiety (often called the "nitroveratryl" group) is a premier photolabile protecting group (PPG).[6][8] It allows for the light-triggered release of biologically active molecules with high spatiotemporal control. The synthesis begins with the reduction of the carboxylic acid on this compound to the corresponding alcohol.
Mechanism of Photodeprotection
The uncaging process is a Norrish Type II reaction.[3] UV irradiation excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. A subsequent rearrangement leads to the formation of a nitroso-aldehyde byproduct and the release of the protected molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3,4-Dimethoxy-2-nitrobenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds
For Immediate Release: Application Note & Protocol Guide
Introduction: Unveiling the Potential of a Versatile Building Block
3,4-Dimethoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable precursor in the synthesis of a diverse range of heterocyclic compounds. Its strategic placement of methoxy, nitro, and carboxylic acid functionalities on the benzene ring allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures, particularly those of medicinal and pharmaceutical interest. The presence of the ortho-nitro group to the carboxylic acid is a key feature, enabling facile cyclization reactions upon reduction to an amino group. This application note provides a detailed overview of the utility of this compound in heterocyclic chemistry, with a focus on the synthesis of quinazolinones and benzoxazinones, complete with detailed experimental protocols.
Core Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic chemistry lies in its role as a synthon for 2-amino-3,4-dimethoxybenzoic acid. The subsequent intramolecular cyclization of this anthranilic acid derivative opens pathways to a variety of fused heterocyclic systems.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound is a key starting material for the synthesis of 5,6-dimethoxy-substituted quinazolinones. A closely related isomer, 4,5-dimethoxy-2-nitrobenzoic acid, is utilized in the preparation of 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione, highlighting the general applicability of this synthetic strategy[1].
Synthesis of Benzoxazinone Derivatives
Benzoxazinones are another important class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of these compounds often proceeds through the cyclization of anthranilic acid derivatives. The reduction of this compound to 2-amino-3,4-dimethoxybenzoic acid provides the necessary precursor for the synthesis of 5,6-dimethoxy-substituted benzoxazinones.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of key heterocyclic scaffolds from this compound.
Protocol 1: Reduction of this compound to 2-Amino-3,4-dimethoxybenzoic Acid
This protocol is adapted from the reliable reduction of the analogous 4,5-dimethoxy-2-nitrobenzoic acid and is expected to proceed with high efficiency[1].
Workflow Diagram:
Caption: Workflow for the reduction of this compound.
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Palladium on activated carbon (10%) | - | Sigma-Aldrich |
| Hydrogen gas | High | - |
| Methanol | ACS | Fisher |
| Ethyl acetate | ACS | Fisher |
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% palladium on activated carbon (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3,4-dimethoxybenzoic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 5,6-Dimethoxy-1H,3H-quinazolinedione-2,4-dione
This protocol is based on the established synthesis of the isomeric 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione from the corresponding aminobenzoic acid[1].
Reaction Scheme:
Caption: Synthesis of 5,6-Dimethoxy-1H,3H-quinazolinedione-2,4-dione.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-Amino-3,4-dimethoxybenzoic acid | ≥98% | (From Protocol 1) |
| Urea | ACS | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS | Fisher |
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) and urea (2.0-3.0 eq).
-
Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add glacial acetic acid to the solid residue and heat to reflux with stirring to dissolve the product and unreacted starting materials.
-
Cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 5,6-dimethoxy-1H,3H-quinazolinedione-2,4-dione.
Protocol 3: Synthesis of 5,6-Dimethoxy-1H-benzo[d][2][3]oxazine-2,4-dione
This protocol is a general method for the synthesis of isatoic anhydrides (benzoxazinediones) from anthranilic acids using phosgene or a phosgene equivalent like triphosgene.
Reaction Overview:
Caption: Synthesis of 5,6-Dimethoxy-1H-benzo[d][2][3]oxazine-2,4-dione.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-Amino-3,4-dimethoxybenzoic acid | ≥98% | (From Protocol 1) |
| Triphosgene | ≥98% | Sigma-Aldrich |
| Triethylamine | ≥99% | Sigma-Aldrich |
| Dichloromethane (anhydrous) | ≥99.8% | Sigma-Aldrich |
Procedure:
-
Caution: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.
-
To a solution of 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) under an inert atmosphere (nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5,6-dimethoxy-1H-benzo[d][2][3]oxazine-2,4-dione.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this application note provide a reliable foundation for the preparation of quinazolinone and benzoxazinone derivatives. The strategic positioning of the functional groups allows for the generation of molecular diversity, which is of significant interest in the field of drug discovery and development. Further exploration of the reactivity of this compound could lead to the discovery of novel heterocyclic scaffolds with unique biological activities.
References
Application Notes and Protocols for the Reduction of the Nitro Group on 2-Nitroveratric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminoveratric Acid
The transformation of 2-nitroveratric acid to 2-aminoveratric acid (3,4-dimethoxyanthranilic acid) is a pivotal step in the synthesis of a multitude of high-value compounds within the pharmaceutical and life sciences sectors. The resulting aminobenzoic acid derivative is a versatile building block, prized for its utility in constructing complex heterocyclic scaffolds found in numerous bioactive molecules.[1] Amino acids and their derivatives are frequently incorporated into drug design to enhance pharmacokinetic properties, improve bioavailability, and enable targeted delivery, making 2-aminoveratric acid a valuable intermediate in prodrug development.[2][3] This application note provides a detailed guide to the common and effective procedures for the reduction of the nitro group on 2-nitroveratric acid, offering in-depth protocols and a comparative analysis of methodologies to aid researchers in selecting the optimal synthetic route for their specific needs.
Methodologies for Nitro Group Reduction
The reduction of an aromatic nitro group is a well-established transformation in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of methodology is critical and is dictated by factors such as the presence of other functional groups on the substrate, desired chemoselectivity, scalability, safety considerations, and cost-effectiveness.[4] The primary methods for the reduction of 2-nitroveratric acid include:
-
Catalytic Hydrogenation: Often the preferred method for its high efficiency and clean reaction profiles, typically employing a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen (H₂).[4][5]
-
Metal-Mediated Reductions: Historically significant and robust methods that utilize metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media.[5][6][7]
-
Stannous Chloride (SnCl₂) Reduction: A milder alternative to other metal/acid systems, offering good chemoselectivity.[8][9]
-
Sodium Dithionite (Na₂S₂O₄) Reduction: A metal-free option that is economical and proceeds under mild conditions, tolerating a variety of functional groups.[10][11][12]
-
Transfer Hydrogenation: A safer alternative to using high-pressure hydrogen gas, this method utilizes a hydrogen donor in the presence of a transition metal catalyst.[13][14][15][16][17]
This guide will focus on providing detailed protocols for catalytic hydrogenation, iron/hydrochloric acid reduction, and sodium dithionite reduction, as these represent a versatile and commonly employed set of procedures.
Comparative Overview of Reduction Methods
For a quick reference, the following table summarizes the key parameters and considerations for the discussed reduction methods.
| Method | Reagents | Typical Solvents | Temperature | Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 2-12 hours | High yield, clean reaction, catalyst can be recovered. | Requires specialized hydrogenation equipment; may reduce other functional groups.[5][18] |
| Iron/HCl Reduction | Fe powder, HCl | Ethanol/Water, Acetic Acid | Reflux | 1-4 hours | Inexpensive, effective, high functional group tolerance.[6][19] | Can be messy, requires careful workup to remove iron salts.[20] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Water/Methanol, THF/Water | Room Temperature to Reflux | 1-3 hours | Mild conditions, good chemoselectivity, metal-free.[10][12] | May require a large excess of the reagent; can sometimes result in tar formation.[20] |
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents.[21][22][23][24] 2-Nitroveratric acid and its derivatives may be harmful if swallowed, and can cause skin and eye irritation.[23][24] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and often provides a very clean product, minimizing the need for extensive purification.[4]
Workflow Diagram:
Caption: Catalytic hydrogenation workflow.
Materials:
-
2-Nitroveratric acid (1.0 eq)
-
10% Palladium on carbon (10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitroveratric acid in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.[4]
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[4]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude 2-aminoveratric acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Reduction with Iron (Fe) and Hydrochloric Acid (HCl)
This classic method is cost-effective and highly reliable for the reduction of aromatic nitro compounds.[6][19] The reaction proceeds via a series of single electron transfers from the iron metal, with the acid serving as a proton source.[7]
Workflow Diagram:
Caption: Fe/HCl reduction workflow.
Materials:
-
2-Nitroveratric acid (1.0 eq)
-
Iron powder (3-5 eq)
-
Concentrated Hydrochloric Acid (catalytic to stoichiometric amounts)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroveratric acid and iron powder.
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to create a suspension.
-
Heat the mixture to reflux.
-
Once refluxing, add concentrated hydrochloric acid dropwise. The reaction is exothermic.
-
Continue to heat at reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture slightly and filter it while hot through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization if necessary.
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
This method offers a metal-free alternative and is valued for its mild reaction conditions and high chemoselectivity.[12] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[12]
Workflow Diagram:
Caption: Sodium dithionite reduction workflow.
Materials:
-
2-Nitroveratric acid (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3-5 eq)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-nitroveratric acid in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[12] The reaction can be exothermic.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[12]
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product as needed.
Conclusion
The reduction of 2-nitroveratric acid to 2-aminoveratric acid is a critical transformation for the synthesis of advanced intermediates in drug discovery and development. The choice of reduction method should be carefully evaluated based on the specific requirements of the synthetic route, including functional group compatibility, scalability, and economic considerations. Catalytic hydrogenation offers a clean and efficient route but requires specialized equipment. Metal-mediated reductions, particularly with iron and hydrochloric acid, are robust and cost-effective. Sodium dithionite provides a mild, metal-free alternative with excellent chemoselectivity. By following the detailed protocols outlined in this guide, researchers can confidently and efficiently perform this key synthetic step.
References
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by High" by Chengjun Jiang, Zeyu Shang et al. [scholarsmine.mst.edu]
- 18. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 19. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.ca [fishersci.ca]
- 24. WERCS Studio - Application Error [assets.thermofisher.com]
Topic: High-Purity Recovery of 3,4-Dimethoxy-2-nitrobenzoic Acid via Optimized Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, technically detailed protocol for the purification of crude 3,4-Dimethoxy-2-nitrobenzoic acid (also known as 2-Nitroveratric acid) using recrystallization. Moving beyond a simple procedural checklist, this guide elucidates the causal-driven framework for solvent selection, impurity management, and process optimization. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity material with a reproducible and scalable protocol. The core of this protocol is the use of a binary solvent system—isopropanol and water—which offers a highly controllable medium for selective crystallization.
The Foundational Principle: Recrystallization as a Self-Organizing Purification System
Recrystallization is a powerful purification technique that leverages the fundamental principle of differential solubility.[1][2] The efficacy of the process hinges on identifying a solvent or solvent system in which the target compound and its impurities exhibit distinct solubility profiles at varying temperatures.
The ideal purification trajectory is as follows:
-
The crude solid is dissolved in a minimum volume of a hot solvent to create a saturated solution.
-
As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a slow, ordered fashion.
-
The impurities, which are either present in smaller quantities or are more soluble in the cold solvent, remain in the solution (the "mother liquor").
This process is, in essence, a self-organizing system where the molecules of this compound selectively incorporate into a growing crystal lattice, a thermodynamically favorable process that inherently excludes the differently shaped impurity molecules. Slow cooling is paramount, as rapid precipitation can trap impurities within the crystal structure, compromising the purity of the final product.[3][4]
Rationale for Solvent System Selection
The molecular architecture of this compound—featuring a polar carboxylic acid and a nitro group, alongside moderately nonpolar methoxy groups and an aromatic ring—necessitates a solvent system with tunable polarity. While single-solvent systems can be effective, a binary (two-component) system often provides superior control.
For this compound, an isopropanol-water mixture is the recommended system. The logic is as follows:
-
Isopropanol (Propan-2-ol): A moderately polar organic solvent that effectively dissolves this compound and its likely organic impurities at elevated temperatures.
-
Water: A highly polar solvent in which the target compound is poorly soluble. It acts as an "anti-solvent."
By preparing a saturated solution of the crude material in hot isopropanol and then carefully adding hot water until the point of saturation (incipient cloudiness), we create a finely balanced system. As this mixture cools, the overall polarity of the solvent system effectively increases, drastically reducing the solubility of the target compound and inducing crystallization.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| Isopropanol | 82.6 | Primary Solvent: Good solubilizing power for the target compound at elevated temperatures. Less volatile and toxic than methanol.[5] |
| Water | 100.0 | Anti-Solvent: Poor solvent for the target compound, excellent for inducing precipitation upon cooling. High heat capacity helps maintain temperature during hot filtration if needed.[6] |
| Ethanol | 78.37 | Alternative Primary Solvent: Similar properties to isopropanol. Choice may depend on the specific impurity profile.[7] |
| Methanol | 64.7 | Alternative Primary Solvent: Higher volatility and toxicity compared to isopropanol. May be too strong a solvent, requiring larger volumes of anti-solvent.[7] |
| Ethyl Acetate | 77.1 | Alternative System Component: A less polar option. Could be paired with a non-polar anti-solvent like hexanes for different impurity profiles.[8] |
Common Impurity Profile & Mitigation Strategy
The crude this compound typically originates from the nitration of 3,4-dimethoxybenzoic acid (veratric acid).[9] Understanding this synthetic origin is key to anticipating the impurity profile.
Likely Impurities:
-
Unreacted Starting Material: 3,4-dimethoxybenzoic acid.
-
Regioisomers: Nitration at other positions on the aromatic ring (e.g., 3,4-dimethoxy-5-nitrobenzoic acid or 3,4-dimethoxy-6-nitrobenzoic acid).[5][10]
-
Dinitrated Byproducts: Formed under harsh nitration conditions.[10]
-
Decarboxylation Products: Loss of the COOH group can occur under certain conditions.[9]
The isopropanol-water system is highly effective at removing these impurities. The subtle differences in polarity and molecular shape between the desired product and its isomers are sufficient to keep the isomers preferentially dissolved in the mother liquor while the target compound crystallizes.
Visualized Workflow for Recrystallization
The following diagram outlines the complete workflow from crude material to purified, crystalline product.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Conduct all operations within a certified chemical fume hood.
Materials:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Deionized Water
-
Erlenmeyer flask (sized so the solvent fills it no more than halfway)
-
Stir bar (optional)
-
Hotplate stirrer
-
Büchner funnel and filtration flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Initial Setup: Place a sample of crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Dissolution:
-
Add a volume of isopropanol sufficient to create a slurry (e.g., 30-40 mL).
-
Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil.
-
Continue to add hot isopropanol in small portions until all the solid material has just dissolved. It is critical to use the minimum amount of hot solvent necessary.[2]
-
-
Saturation with Anti-Solvent:
-
While keeping the isopropanol solution hot, add hot deionized water dropwise from a pipette or burette.
-
Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Add 1-2 mL of hot isopropanol to redissolve the precipitate and ensure the solution is clear. The system is now perfectly saturated at high temperature.
-
-
Slow Cooling and Crystallization:
-
Remove the flask from the hotplate, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. This is the most critical step for forming large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold isopropanol/water mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with a small volume (e.g., 2 x 10 mL) of an ice-cold 1:1 isopropanol/water mixture. This removes any residual mother liquor containing impurities. Do not use an excessive volume of wash solvent, as this will dissolve some of the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Post-Purification Analysis: A Self-Validating System
The success of the purification must be validated empirically.
-
Melting Point Determination: This is a primary indicator of purity. Crude material will exhibit a broad and depressed melting range. A highly pure sample of a related isomer, 4,5-Dimethoxy-2-nitrobenzoic acid, melts at 195-197 °C.[11] The purified product should have a sharp melting point (a range of 1-2 °C) close to the literature value for the pure compound.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the product and multiple spots (or a spot corresponding to the starting material) for the crude sample and mother liquor.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can be used to determine the purity level with high precision, often achieving results of >99%.[5]
Conclusion
This application note details a robust and reproducible protocol for the purification of this compound. By employing a logically selected isopropanol-water solvent system and adhering to the principles of slow, controlled crystallization, researchers can effectively remove common synthesis-related impurities. The emphasis on understanding the "why" behind each step, combined with rigorous post-purification analysis, ensures the generation of high-purity material suitable for demanding applications in research and development.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: A Robust HPLC Method for Purity Analysis of 3,4-Dimethoxy-2-nitrobenzoic Acid
Abstract
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 3,4-Dimethoxy-2-nitrobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution, sensitivity, and reproducibility. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in scientific principles and aligned with industry standards for analytical method validation.
Introduction
This compound is a substituted benzoic acid derivative that serves as a crucial building block in the synthesis of a range of organic molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount as impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, a precise and accurate analytical method for purity assessment is essential.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of polar and semi-polar organic compounds, making it an ideal choice for this compound.[1] The method described in this document is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for aromatic compounds like our analyte.[2] The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of compounds based on their polarity. The inclusion of an acid, such as formic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte, leading to improved peak shape and retention time reproducibility.[3][4]
Experimental Rationale and Causality
The choice of each experimental parameter is based on the physicochemical properties of this compound and established chromatographic principles.
-
Stationary Phase: A C18 column is selected due to its non-polar nature, which is well-suited for the separation of aromatic and moderately polar compounds. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, leading to good retention and separation of the analyte from its potential, more polar or less polar, impurities.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of a wide range of potential impurities with varying polarities. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid to both the aqueous and organic phases serves to maintain a consistent low pH. This is critical for keeping the carboxylic acid group of the analyte in its protonated, non-ionized form, which results in sharper, more symmetrical peaks and consistent retention times.[3]
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (≥ 98%)
-
Methanol (HPLC grade)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance (4-decimal places)
-
Volumetric flasks and pipettes
-
pH meter
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE or nylon)
Detailed Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): To 999 mL of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes in an ultrasonic bath.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes in an ultrasonic bath.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with Mobile Phase A.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to the mark with a 50:50 (v/v) mixture of methanol and water. Further dilute as necessary with Mobile Phase A to achieve a final concentration of approximately 100 µg/mL.
-
Blank Solution: Use Mobile Phase A.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 271 nm (or optimal wavelength determined by PDA) |
| Run Time | 30 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability
Before sample analysis, perform at least five replicate injections of the Working Standard Solution to ensure the system is performing adequately. The acceptance criteria should be in accordance with internal SOPs and regulatory guidelines such as ICH Q2(R1).[5][6]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Analysis and Purity Calculation
The purity of the this compound sample is typically determined using the area normalization method.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For a more accurate quantification of impurities, individual reference standards for each impurity would be required.
Visualizations
Caption: Workflow for the HPLC Purity Analysis of this compound.
Method Validation Considerations
For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Caption: Key Parameters for HPLC Method Validation according to ICH Q2(R1).
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for determining the purity of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, allows for excellent separation and quantification. This method is suitable for routine quality control in a manufacturing setting, as well as for research and development purposes. For regulatory submissions, a full method validation in accordance with ICH guidelines is required to demonstrate its suitability for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 4. japsonline.com [japsonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dimethoxy-2-nitrobenzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Introduction
In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is fundamental to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). 3,4-Dimethoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal precursor in medicinal chemistry. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, two electron-donating methoxy groups, and an electron-withdrawing nitro group positioned ortho to the carboxyl function. This specific arrangement provides a unique electronic and steric environment, making it an invaluable building block for complex heterocyclic systems commonly found in modern therapeutics.
The primary and most critical transformation of this precursor is the reduction of its 2-nitro group to a primary amine, yielding 2-amino-3,4-dimethoxybenzoic acid. This product, a substituted anthranilic acid, is a classical precursor for the synthesis of quinazolines, benzodiazepines, and other fused heterocyclic scaffolds that form the core of numerous APIs. This guide provides detailed protocols for this foundational reduction and illustrates the subsequent application of the product in constructing pharmaceutically relevant structures.
Part 1: The Foundational Transformation: Reduction of this compound
The conversion of the aromatic nitro group to an amine is one of the most reliable and widely used reactions in organic synthesis. The choice of reduction methodology is critical and depends on factors such as substrate sensitivity, scalability, and laboratory capabilities. We present two field-proven protocols: catalytic hydrogenation for its clean reaction profile and high yields, and a metal-mediated reduction for its operational simplicity at the bench scale.
Mechanistic Insight: Why These Methods?
-
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the catalyst surface, where H₂ is adsorbed and dissociates into reactive hydrogen atoms. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates before yielding the final amine. This process is highly efficient and atom-economical, with water being the only byproduct. Its primary advantage is the ease of product isolation, as the catalyst is simply filtered off.
-
Metal-Mediated Reduction: This classic method utilizes a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium. The mechanism involves a series of single-electron transfers from the metal to the nitro group. The resulting radical anion is protonated by the acidic solvent and undergoes further reduction and protonation cycles until the amine is formed.[1] This method is particularly robust and tolerant of various functional groups that might be sensitive to catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is preferred for its high efficiency and clean conversion, making it suitable for scaling up.
Experimental Workflow: Catalytic Hydrogenation
Caption: Generalized workflow for the catalytic hydrogenation of a nitroarene.
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material completely.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Seal the vessel and purge it thoroughly with nitrogen gas, followed by a purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi)[2].
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (indicated by the complete consumption of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude 2-amino-3,4-dimethoxybenzoic acid, which can be purified further by crystallization if necessary.
| Parameter | Typical Value | Causality / Justification |
| Solvent | Methanol, Ethanol | Excellent solubility for both starting material and product; compatible with hydrogenation. |
| Catalyst Loading | 5-10 mol% (10% Pd/C) | Balances reaction rate with cost and ease of removal. Higher loading may be needed for hindered substrates. |
| H₂ Pressure | 50-60 psi | Sufficient for efficient reduction at room temperature without requiring high-pressure equipment.[2] |
| Temperature | 25-30 °C (RT) | The reaction is typically exothermic; maintaining room temperature provides good control. |
| Expected Yield | >95% | This high-efficiency transformation generally proceeds to completion with minimal side products. |
Protocol 2: Metal-Mediated Reduction using Iron in Acidic Medium
This protocol offers a convenient alternative for smaller-scale synthesis without the need for specialized pressure equipment.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, typically 3-5 eq) and a catalytic amount of acetic acid or ammonium chloride to the suspension.[2]
-
Reaction: Heat the reaction mixture to reflux (approx. 80-100 °C) and stir vigorously. The reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Isolation: Filter the hot mixture through Celite® to remove the iron salts. The pH of the filtrate can be adjusted to precipitate the amino acid product, which is then collected by filtration, washed with water, and dried.
| Parameter | Typical Value | Causality / Justification |
| Metal Reductant | Iron Powder (Fe) | Inexpensive, effective, and environmentally benign compared to other metals like tin.[3] |
| Acid | Acetic Acid / NH₄Cl | Acts as a proton source and helps to activate the metal surface.[2] |
| Solvent | Ethanol/Water | Provides good solubility for the reactants and facilitates the reaction at reflux temperatures. |
| Temperature | 80-100 °C (Reflux) | Provides the necessary activation energy for the electron transfer process. |
| Expected Yield | 85-92% | Generally high-yielding, though slightly lower than catalytic hydrogenation due to more complex work-up. |
Part 2: Application in the Synthesis of Quinazolinone Scaffolds
The 2-amino-3,4-dimethoxybenzoic acid synthesized in Part 1 is a valuable substituted anthranilic acid. This motif is a cornerstone for building the quinazolinone ring system, a privileged scaffold in medicinal chemistry found in drugs such as Prazosin and Gefitinib. The following is an illustrative pathway demonstrating how this intermediate is utilized.
Synthetic Pathway: From Precursor to Quinazolinone Core
Caption: Illustrative synthesis of a quinazolinone core from the title precursor.
Protocol 3: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol details the cyclization of the amino acid intermediate to form a core structure relevant to many APIs.
Step-by-Step Methodology:
-
Reactant Charging: In a reaction flask, place the 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) obtained from Protocol 1 or 2.
-
Amidation & Cyclization: Add an excess of formamide, which will act as both a reactant and a solvent. Heat the mixture to approximately 120-140 °C. The reaction first involves the formation of an N-formyl intermediate, which subsequently cyclizes upon continued heating.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amino acid is consumed.
-
Isolation: Cool the reaction mixture. The product often precipitates upon cooling or by the addition of water.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual formamide, and then with a cold solvent like ethanol or isopropanol. Dry the product under vacuum to yield the 6,7-dimethoxyquinazolin-4(3H)-one.
Conclusion
This compound is a strategically vital starting material whose true synthetic potential is unlocked through the efficient reduction of its nitro group. The resulting 2-amino-3,4-dimethoxybenzoic acid provides a direct and reliable entry into the synthesis of quinazolinones and other heterocyclic systems of significant pharmaceutical interest. The protocols detailed herein offer robust and validated methods for researchers, scientists, and drug development professionals, enabling the proficient use of this precursor in the synthesis of next-generation APIs. The choice between catalytic hydrogenation and metal-mediated reduction allows for flexibility based on available equipment and project scale, ensuring this versatile building block remains accessible for both discovery and process chemistry.
References
Application Notes and Protocols: Reaction of 3,4-Dimethoxy-2-nitrobenzoic acid with Activating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of the carboxylic acid moiety in 3,4-dimethoxy-2-nitrobenzoic acid is a critical step in the synthesis of a wide array of pharmacologically relevant molecules, including amides and esters. This document provides a detailed guide to the selection and application of common activating agents for this substrate. We delve into the mechanistic underpinnings of activation by thionyl chloride (SOCl₂) and carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offering insights into reaction optimization and troubleshooting. Detailed, step-by-step protocols for the synthesis of the corresponding acyl chloride and for a direct amide coupling are provided, accompanied by essential safety and handling information.
Introduction: The Strategic Importance of Carboxylic Acid Activation
Carboxylic acids are fundamental building blocks in organic synthesis; however, their direct reaction with nucleophiles like amines or alcohols is often inefficient. The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive intermediate.[1][2][3] This process, known as "activation," is a cornerstone of many synthetic pathways in medicinal chemistry and drug development.[4][5][6]
This compound, with its specific substitution pattern, presents both opportunities and challenges. The electron-withdrawing nitro group can influence the reactivity of the carboxylic acid, while the methoxy groups may be sensitive to harsh reaction conditions. The choice of activating agent is therefore paramount to achieving high yields and purity in subsequent coupling reactions. This guide focuses on two widely employed classes of activating agents: those that convert the carboxylic acid to a highly reactive acyl chloride (thionyl chloride and oxalyl chloride), and those that facilitate direct amide bond formation (carbodiimides).
Mechanisms of Activation: A Tale of Two Pathways
The efficacy of a given activating agent is rooted in its specific mechanism of action. Understanding these pathways allows for rational selection of reagents and reaction conditions.
Formation of Acyl Chlorides: The High-Reactivity Route
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are powerful reagents for converting carboxylic acids into their corresponding acyl chlorides.[2][3][7] These acyl chlorides are highly electrophilic and readily react with a broad range of nucleophiles.[8]
Mechanism with Thionyl Chloride: The reaction proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[2][9] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[8][10]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Mechanism with Oxalyl Chloride: Oxalyl chloride often provides a milder alternative to thionyl chloride and is frequently used with a catalytic amount of N,N-dimethylformamide (DMF).[7][10][11] The reaction proceeds via a Vilsmeier-Haack type intermediate. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous.[10]
Carbodiimide-Mediated Coupling: The Direct Amidation Pathway
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of amides from carboxylic acids and amines.[12][13] These reagents are particularly useful when working with sensitive substrates where the formation of a harsh acyl chloride is undesirable.[14]
Mechanism with EDC: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][15][16] This intermediate can then be attacked by an amine to form the desired amide, releasing a soluble urea byproduct.[15] To improve efficiency and reduce side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[14][17] HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[18]
Caption: Mechanism of direct amide formation using EDC.
Comparative Analysis of Activating Agents
The choice of activating agent depends on several factors, including the stability of the starting material and the desired product, the scale of the reaction, and the desired purity of the final compound.
| Activating Agent | Advantages | Disadvantages | Typical Conditions |
| Thionyl Chloride (SOCl₂) | - Highly reactive acyl chloride intermediate- Gaseous byproducts simplify workup[8][10]- Cost-effective | - Harsh conditions can be incompatible with sensitive functional groups- Generates corrosive HCl gas[19] | Neat or in a non-polar solvent (e.g., toluene, DCM), often at reflux[7][20] |
| Oxalyl Chloride ((COCl)₂) | - Milder than SOCl₂[11]- Gaseous byproducts[10]- High yields often achieved at room temperature | - More expensive than SOCl₂[11]- Can generate toxic carbon monoxide[21][22]- Often requires a catalyst (e.g., DMF) | Anhydrous DCM or THF with catalytic DMF at 0°C to room temperature[7] |
| EDC/HOBt | - Mild reaction conditions- Water-soluble urea byproduct simplifies purification[15]- Good for sensitive substrates and peptide synthesis[14] | - Can be more expensive- May require longer reaction times- Potential for side reactions if not optimized | Aprotic solvents (e.g., DMF, DCM) at room temperature[17] |
Experimental Protocols
Safety First: Thionyl chloride and oxalyl chloride are corrosive and react violently with water.[22][23] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[19][23][24]
Protocol 1: Synthesis of 3,4-Dimethoxy-2-nitrobenzoyl chloride using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.[20][25][26][27]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with this compound (1 equivalent), add anhydrous toluene to create a slurry.
-
Slowly add thionyl chloride (2-3 equivalents) to the stirred mixture at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[26]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate with anhydrous toluene twice.[26][27]
-
The resulting crude 3,4-dimethoxy-2-nitrobenzoyl chloride, typically a solid, can be used in the next step without further purification or can be purified by recrystallization or distillation under high vacuum.
Protocol 2: Direct Amide Coupling of this compound using EDC and HOBt
This protocol is based on standard carbodiimide-mediated amidation procedures.[17][28]
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC·HCl (1.2 equivalents) and DIPEA (2-3 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion
The activation of this compound is a versatile process that can be tailored to the specific needs of a synthetic route. The formation of the acyl chloride with thionyl chloride or oxalyl chloride provides a highly reactive intermediate suitable for a wide range of nucleophiles. For more delicate substrates or when direct amidation is preferred, carbodiimide-mediated coupling with reagents like EDC offers a milder and often more selective alternative. By understanding the underlying mechanisms and following established protocols, researchers can effectively utilize this important building block in the development of new chemical entities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. interchim.fr [interchim.fr]
- 16. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amide Synthesis [fishersci.co.uk]
- 19. drexel.edu [drexel.edu]
- 20. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 21. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 22. nbinno.com [nbinno.com]
- 23. fishersci.com [fishersci.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. prepchem.com [prepchem.com]
- 28. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxy-2-nitrobenzoic acid
Welcome to the Technical Support Center for the synthesis of 3,4-Dimethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. As a key intermediate in various pharmaceutical and fine chemical syntheses, optimizing the yield and purity of this compound is paramount. This document provides a detailed exploration of the reaction, addressing common challenges and offering field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the electrophilic aromatic substitution (EAS) nitration of 3,4-dimethoxybenzoic acid (also known as veratric acid). This reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid, to generate the reactive nitronium ion (NO₂⁺).
Q2: I am getting a low yield of the desired product. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Inadequate temperature control is a primary culprit. The nitration of veratric acid is highly exothermic, and elevated temperatures can lead to the formation of unwanted side products.[1]
-
Formation of Isomeric Byproducts: The formation of the undesired 3,4-dimethoxy-6-nitrobenzoic acid isomer is a common issue that significantly reduces the yield of the target molecule.
-
Dinitration: Harsh reaction conditions (e.g., high concentration of nitrating agent, elevated temperature) can lead to the introduction of a second nitro group, forming dinitrobenzoic acid derivatives.
-
Decarboxylation: In strongly acidic and high-temperature environments, the carboxylic acid group can be lost, resulting in the formation of 1,2-dimethoxy-3-nitrobenzene.[2]
-
Product Loss During Workup and Purification: Inefficient extraction or suboptimal recrystallization procedures can lead to significant loss of the desired product.
Q3: My main impurity is the 6-nitro isomer. How can I improve the regioselectivity to favor the 2-nitro product?
A3: Improving regioselectivity is a critical aspect of this synthesis. The two methoxy groups and the carboxylic acid group on the veratric acid ring have competing directing effects. The methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. To favor the formation of the 2-nitro isomer, consider the following:
-
Temperature Control: Lower reaction temperatures (e.g., 0-10 °C) generally favor kinetic control, which can enhance the formation of the 2-nitro isomer.[1][3] Maintaining strict temperature control throughout the addition of the nitrating agent is crucial.
-
Choice of Nitrating Agent: The use of nitric acid in the absence of a large excess of sulfuric acid may provide better selectivity in some cases. However, this can also lead to slower reaction rates. The concentration of the nitric acid is also a key parameter to optimize.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of veratric acid and the appearance of the product and any byproducts. A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure sharp spots for the carboxylic acids.[5]
Q5: What is the best method for purifying the crude product?
A5: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical. A mixed solvent system of isopropanol and water has been reported to be effective in removing isomeric impurities.[6] Other potential solvent systems include aqueous ethanol or toluene.[2] The key is to find a solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fresh, concentrated nitric and sulfuric acids. 2. Allow the reaction to proceed at the recommended temperature (e.g., 0-10 °C) and slowly warm to room temperature if necessary. 3. Monitor the reaction by TLC to determine completion. |
| High Percentage of 6-Nitro Isomer | 1. Reaction temperature is too high, favoring the thermodynamically more stable isomer. 2. Inappropriate ratio of nitric to sulfuric acid. | 1. Maintain strict temperature control, keeping the reaction mixture below 10 °C during the addition of the nitrating agent.[1][3] 2. Experiment with different ratios of the mixed acids or consider using nitric acid with a different co-acid or solvent. |
| Presence of Dinitro Byproducts | 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Ensure efficient cooling and slow addition of the nitrating agent. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities. 2. Incorrect recrystallization solvent. 3. Insufficient cooling during crystallization. | 1. Attempt to purify a small portion by column chromatography to obtain a seed crystal. 2. Screen a range of solvents and solvent mixtures for recrystallization.[7] 3. Ensure the solution is fully saturated at high temperature and allow it to cool slowly to room temperature before further cooling in an ice bath. |
| Poor Recovery After Recrystallization | 1. The chosen solvent is too good at dissolving the product at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Choose a solvent system where the product has lower solubility at room temperature or below. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of veratric acid. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC (see Protocol 2).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Allow the ice to melt, and then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual acid.
-
Dry the crude product before proceeding with purification.
Protocol 2: TLC Analysis of the Reaction Mixture
Materials:
-
TLC plates (Silica gel 60 F254)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glacial Acetic Acid
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare the mobile phase by mixing hexane and ethyl acetate in a 7:3 (v/v) ratio. Add a few drops of glacial acetic acid to this mixture.[5]
-
Pour the mobile phase into the TLC chamber, cover it, and allow the atmosphere to saturate for at least 15 minutes.
-
Prepare a dilute solution of your reaction mixture and your starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material and the reaction mixture on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm. The starting material, product, and byproducts should have different Rf values.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Isopropanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
Add a small amount of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the crystals in a vacuum oven.
Visualizing the Process
Reaction Pathway
Caption: Nitration of veratric acid and potential product pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Identifying side products in the nitration of veratric acid
Technical Support Center: Nitration of Veratric Acid
Welcome to the technical support resource for the nitration of veratric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important reaction, often as a key step in the synthesis of pharmaceutical intermediates like the precursor to Gefitinib.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, particularly the formation of undesired side products, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am nitrating veratric acid. What is the expected major product and what is the chemical reasoning behind its formation?
The primary and desired product from the electrophilic nitration of veratric acid (3,4-dimethoxybenzoic acid) is 6-nitroveratric acid .
The substitution pattern is governed by the directing effects of the substituents on the aromatic ring. In veratric acid, you have three substituents to consider:
-
Two Methoxy (-OCH₃) Groups: These are powerful activating, ortho-, para- directing groups due to resonance donation of a lone pair of electrons from the oxygen atom.
-
One Carboxylic Acid (-COOH) Group: This is a deactivating, meta- directing group due to its electron-withdrawing inductive and resonance effects.
When both activating and deactivating groups are present, the powerful activating groups control the position of electrophilic substitution.[2] The two methoxy groups strongly activate the ring, making the reaction proceed readily. The positions ortho and para to the methoxy groups are C2, C5, and C6.
-
Position C2: Sterically hindered by the adjacent carboxylic acid group.
-
Position C5: para to the C4-methoxy group and meta to the C3-methoxy group.
-
Position C6: ortho to the C1-carboxyl group (sterically less favorable) but ortho to the C3-methoxy group and meta to the C4-methoxy group.
The directing effects of the two methoxy groups converge to most strongly activate the C6 position. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), preferentially attacks this position, leading to 6-nitroveratric acid as the major product.
Q2: My reaction has a low yield and the TLC/HPLC shows multiple product spots/peaks. What are the most common side products?
While 6-nitroveratric acid is the major product, several side products can form, leading to reduced yield and purification challenges. The most common culprits are isomeric and over-nitrated products.
Common Side Products:
| Side Product Name | Formation Mechanism | Conditions Favoring Formation |
| 2-Nitrovertric Acid | Electrophilic Aromatic Substitution | Higher reaction temperatures, less selective nitrating agents. |
| Dinitro-veratric Acid | Over-nitration of the desired product | Excess nitrating agent, high temperatures, prolonged reaction times.[3] |
| Oxidative Byproducts | Oxidation of methoxy groups or alkyl side chains | Strong nitric acid concentrations, presence of nitrous acid, high temperatures.[4] |
| Decarboxylative Nitration Products | Ipso-nitration at the carboxyl-bearing carbon | Very harsh conditions, specific catalysts (less common in standard protocols).[5][6] |
Q3: I suspect dinitration is occurring. What are the specific risks and how can I confirm it?
Dinitration is a significant risk because the initial nitro-product, 6-nitroveratric acid, is still activated enough by the two methoxy groups to undergo a second nitration under forceful conditions.
Mechanism: The first nitro group deactivates the ring, but the powerful activating effect of the two methoxy groups can still facilitate a second substitution. The second nitro group will be directed by the existing substituents, often leading to 2,6-dinitro-veratric acid.
Confirmation:
-
Mass Spectrometry (MS): This is the most definitive method. Look for a molecular ion peak corresponding to the mass of dinitro-veratric acid (C₉H₉NO₈, M.W. ≈ 271.17 g/mol ), which is 45 units higher than the mono-nitrated product (C₉H₉NO₆, M.W. ≈ 227.17 g/mol ).
-
NMR Spectroscopy (¹H NMR): The aromatic region of the spectrum will change significantly. While 6-nitroveratric acid shows two aromatic protons, a dinitrated product would show only one, with a distinct chemical shift.
-
Chromatography (TLC/HPLC): Dinitrated products are typically more polar than mono-nitrated ones. On a normal-phase TLC plate, they will have a lower Rf value.
Q4: Are there side reactions other than nitration that I should be aware of?
Yes, though less common, other side reactions can occur:
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent.[7] It can potentially oxidize the methoxy groups or lead to ring-opening under very harsh conditions (e.g., excessively high temperatures). This often results in a complex mixture of tar-like substances that are difficult to characterize and remove.
-
Ipso-Nitration & Decarboxylation: Ipso-nitration involves the replacement of an existing substituent—in this case, the carboxyl group—with a nitro group.[5] This would lead to 1,2-dimethoxy-4-nitrobenzene. While this is more common with other leaving groups, decarboxylative nitration of aromatic carboxylic acids can occur under specific, often radical-involving or metal-catalyzed, conditions and should be considered if unexpected products are observed.[8][9]
Troubleshooting & Optimization Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low Yield of 6-Nitrovertric Acid with Significant Isomer Formation
-
Cause: Poor regioselectivity due to excessive reaction temperature. The nitration reaction is highly exothermic, and localized heating can provide enough energy to overcome the activation barrier for substitution at the less-favored C2 position.[10]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-10°C throughout the addition and stirring process using an ice-salt bath.[11]
-
Slow Addition: Add the nitrating agent (or the veratric acid solution) dropwise to the reaction vessel over an extended period. This allows the cooling system to dissipate the heat generated effectively.
-
Efficient Stirring: Ensure vigorous mechanical stirring to prevent localized hot spots and maintain a homogenous reaction mixture.
-
Problem 2: Formation of Dinitro Products
-
Cause: Reaction conditions are too harsh. This is typically due to an excess of the nitrating agent, high concentration of acids, or allowing the reaction to proceed for too long or at too high a temperature.[3]
-
Solution:
-
Stoichiometry: Use a slight molar excess (e.g., 1.1-1.2 equivalents) of nitric acid. Avoid large excesses.
-
Reaction Time: Monitor the reaction progress by TLC. Quench the reaction by pouring it into ice water as soon as the starting material is consumed to prevent over-nitration of the product.
-
Nitrating Agent: For this activated system, fuming nitric acid or overly concentrated mixed acid may be too aggressive. Using concentrated (65-70%) nitric acid, potentially with a catalytic amount of sulfuric acid, is often sufficient.[2]
-
Problem 3: Difficulty in Product Purification and Separation of Isomers
-
Cause: The isomeric products (6-nitro and 2-nitro) have very similar polarities, making chromatographic separation difficult and recrystallization less effective if the isomer is present in high amounts.
-
Solution:
-
Optimize for Selectivity: The best purification strategy is to prevent the formation of the isomer in the first place by following the steps in "Problem 1".
-
Fractional Recrystallization: If a significant amount of isomer is present, fractional recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) may be required. This can be a tedious, multi-step process.
-
pH Adjustment during Workup: The different pKa values of the isomeric acids can sometimes be exploited. Careful adjustment of pH during an acid-base extraction might selectively precipitate one isomer over the other, although this is often challenging.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 6-Nitrovertric Acid
-
Safety Warning: This procedure involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add veratric acid (1.0 eq).
-
Add glacial acetic acid or dichloromethane as a solvent to create a slurry.[3]
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Slowly, add concentrated sulfuric acid (catalytic to 2.0 eq, depending on the chosen method) while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating agent by mixing concentrated nitric acid (1.1 eq) with a small amount of sulfuric acid, pre-cooled to 0°C.
-
Add the cold nitrating mixture dropwise to the veratric acid slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 5-10°C for 1-2 hours. Monitor the reaction's completion using TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[12]
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 5-7).
-
Dry the crude product in a vacuum oven at 50-60°C.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry 6-nitroveratric acid to an Erlenmeyer flask.
-
Add a suitable solvent, such as ethanol or an ethanol/water mixture. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
-
Assess purity by melting point determination and TLC/HPLC analysis.
References
- 1. 6-Nitro Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. vpscience.org [vpscience.org]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3,4-Dimethoxy-2-nitrobenzoic acid
Welcome to the technical support guide for the purification of 3,4-Dimethoxy-2-nitrobenzoic acid (CAS 79025-28-8). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this critical intermediate in high purity. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended procedures.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. The purification of this compound can be challenging due to the presence of structurally similar isomers and other byproducts from its synthesis. This guide will address common issues and provide robust solutions to achieve high purity.
Common Impurities and Their Origins
Understanding the potential impurities is the first step in developing an effective purification strategy. The primary route to this compound often involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid).
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Key Impurities:
-
Positional Isomers: The nitration of 3,4-dimethoxybenzoic acid can yield several isomers, with the nitro group at different positions on the aromatic ring. The most common isomer is 4,5-dimethoxy-2-nitrobenzoic acid.[1]
-
Unreacted Starting Material: Incomplete nitration can leave residual 3,4-dimethoxybenzoic acid.[2]
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitrobenzoic acid derivatives.[2]
-
Oxidation Products: The strong oxidizing conditions of nitration can sometimes lead to the formation of undesired oxidation byproducts.[2]
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What is the likely cause?
A low and broad melting point is a classic indicator of impurities. The presence of isomers, unreacted starting material, or other byproducts disrupts the crystal lattice of the desired compound, leading to a depression and broadening of the melting point.
Troubleshooting Steps:
-
Purity Assessment: First, confirm the presence of impurities using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) is highly recommended for its ability to separate and quantify structurally similar compounds.[2][3]
-
Purification Strategy: Based on the identified impurities, select an appropriate purification method. Recrystallization is often the first choice for crystalline solids.
Q2: I'm struggling to remove a persistent impurity, even after multiple recrystallizations. What should I do?
If standard recrystallization is ineffective, it's likely that the impurity has very similar solubility properties to your target compound. In this scenario, consider the following:
Alternative Purification Techniques:
-
Acid-Base Extraction: This is a powerful technique for separating acidic compounds from neutral or less acidic impurities.[4][5] Since this compound is a carboxylic acid, it can be selectively extracted into an aqueous basic solution.
-
Principle: The acidic proton of the carboxylic acid reacts with a base (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble salt.[4] Neutral impurities will remain in the organic layer. The desired acid can then be recovered by acidifying the aqueous layer.
-
-
Column Chromatography: For difficult separations, silica gel column chromatography can be very effective.[6] A suitable solvent system (e.g., a mixture of ethyl acetate and dichloromethane) can be used to separate the desired product from its impurities based on their differential adsorption to the silica gel.[6]
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Q3: What is the best solvent system for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvents and Rationale:
| Solvent System | Rationale |
| Isopropanol/Water | A mixed solvent system of isopropanol and water has been shown to be effective for removing isomers, with purities exceeding 99.0% reported.[1] The addition of water as an anti-solvent can help to induce crystallization. |
| Ethanol/Water | Similar to isopropanol/water, this system is often effective. 3,4-dimethoxybenzoic acid (a potential impurity) is readily soluble in ethanol.[7][8] |
| Toluene | Can be used for purification, particularly for washing the crude product.[9] |
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Q4: I am performing an acid-base extraction, but my recovery is low. What could be the issue?
Low recovery in acid-base extraction can be due to several factors:
-
Incomplete Extraction: Ensure thorough mixing of the organic and aqueous layers to facilitate the transfer of the ionized acid into the aqueous phase.[10]
-
Incomplete Precipitation: After acidifying the aqueous layer, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and precipitate the acid.[11]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of your product. To break emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your this compound.
Recommended Analytical Methods:
| Method | Purpose |
| HPLC | Quantitative analysis of purity and detection of isomers.[2][3] |
| ¹H NMR | Structural confirmation and detection of impurities with distinct proton signals. |
| Melting Point | A sharp melting point close to the literature value (around 179-182 °C for the related 3,4-dimethoxybenzoic acid) indicates high purity.[12] |
| LC-MS | To confirm the molecular weight of the product and identify unknown impurities. |
References
- 1. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 4. p.urbanpro.com [p.urbanpro.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 3,4-Dimethoxybenzoic acid ≥99 Veratric acid [sigmaaldrich.com]
How to remove positional isomers from 3,4-Dimethoxy-2-nitrobenzoic acid
Technical Support Center: 3,4-Dimethoxy-2-nitrobenzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing positional isomers, which can arise as byproducts during synthesis. Here, you will find troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure the highest purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely positional isomers of this compound?
A1: The most common synthetic route to this compound is the direct nitration of 3,4-dimethoxybenzoic acid (veratric acid).[1][2] During this electrophilic aromatic substitution reaction, the methoxy groups at positions 3 and 4 are ortho-, para-directing, while the carboxylic acid is a meta-directing group.[3] This complex directing effect can lead to the formation of several positional isomers. The most probable isomeric byproducts are:
-
4,5-Dimethoxy-2-nitrobenzoic acid: Formed by nitration at the C5 position.
-
3,4-Dimethoxy-6-nitrobenzoic acid: Formed by nitration at the C6 position.[4]
The relative amounts of these isomers can depend heavily on reaction conditions such as temperature, reaction time, and the specific nitrating agent used.[4][5]
Q2: How can I detect the presence of these isomers in my sample?
A2: Several analytical techniques can effectively detect and quantify positional isomers.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reverse-phase C18 or a Phenyl-based column can often resolve positional isomers due to subtle differences in their polarity and interactions with the stationary phase.[6][7][8][9] A patent for a related synthesis mentions using HPLC to confirm isomer content, demonstrating its utility in this context.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers.[11] The substitution pattern on the aromatic ring creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons, allowing for unambiguous identification of each isomer.[12][13]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to get a preliminary indication of purity.[6][14] By testing various solvent systems, you can often visualize the presence of isomers as separate spots.[6] This technique is excellent for monitoring the progress of a column chromatography separation.[15]
Q3: What are the primary methods for removing positional isomers?
A3: The choice of purification method depends on the scale of your experiment, the quantity of the impurity, and the desired final purity. The three main strategies are:
-
Fractional Crystallization: Exploits differences in the solubility of the isomers in a specific solvent system.[16][17]
-
Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[15][18][19]
-
Preparative HPLC: A high-resolution chromatographic technique used for purifying small to medium quantities of a compound to a very high degree.
Section 2: In-Depth Troubleshooting & Purification Guides
This section provides detailed protocols for the most effective purification strategies. The overall workflow for purification and validation is outlined below.
Workflow for Isomer Removal and Purity Verification
References
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. mtc-usa.com [mtc-usa.com]
- 10. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. web.uvic.ca [web.uvic.ca]
- 16. rcprocess.se [rcprocess.se]
- 17. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. column-chromatography.com [column-chromatography.com]
- 19. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Optimizing temperature and time for 3,4-Dimethoxy-2-nitrobenzoic acid synthesis
Technical Support Center: Synthesis of 3,4-Dimethoxy-2-nitrobenzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis, with a specific focus on controlling reaction temperature and time to maximize yield and purity.
The nitration of veratric acid (3,4-dimethoxybenzoic acid) is a classic electrophilic aromatic substitution. However, the directing effects of the methoxy and carboxylic acid groups present a regioselectivity challenge. While both the C2 and C6 positions are activated, achieving high selectivity for the desired 2-nitro isomer requires precise control over reaction parameters. This guide explains the causality behind the procedural steps and offers robust troubleshooting advice.
Core Synthesis Protocol & Workflow
The foundational step is the nitration of 3,4-dimethoxybenzoic acid. The following protocol is a validated starting point, emphasizing critical control parameters.
Experimental Protocol: Nitration of 3,4-Dimethoxybenzoic Acid
-
Reagent Preparation:
-
Prepare an ice-salt bath to achieve temperatures between -5°C and 0°C.
-
In a flask, cool concentrated nitric acid (e.g., 275 mL for 50 g of starting material) in the ice bath.[1]
-
-
Reaction Setup:
-
To the pre-cooled nitric acid, slowly add 3,4-dimethoxybenzoic acid (veratric acid) in small portions, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[2][3] Vigorous stirring is essential.
-
Causality: The addition must be slow to manage the highly exothermic nature of the reaction.[4][5] Maintaining a low temperature is paramount for selectivity.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 0-5°C) for approximately 60 minutes.[1]
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quenching and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with stirring.[1] This will precipitate the crude product.
-
Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
-
Purification:
-
The crude product often contains the undesired 6-nitro isomer. Purify the solid by recrystallization from a suitable solvent, such as toluene or aqueous ethanol, to yield pure this compound.[1]
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem: My final product yield is very low.
-
Potential Cause 1: Suboptimal Temperature Control.
-
Explanation: Nitration is highly exothermic. If the temperature rises significantly above 5-10°C, the reaction rate increases, but it can also lead to the formation of byproducts and oxidative degradation of the starting material and product, often indicated by the mixture turning dark brown or black.[5]
-
Solution: Ensure your cooling bath is efficient (ice-salt or a cryocooler). Add the veratric acid very slowly, in small portions, allowing the heat to dissipate before adding more. Monitor the internal temperature continuously with a low-temperature thermometer.
-
-
Potential Cause 2: Incomplete Reaction.
-
Explanation: Insufficient reaction time or a non-homogenous mixture can lead to unreacted starting material.
-
Solution: Before quenching, run a TLC plate to confirm the complete disappearance of the veratric acid spot. Ensure vigorous stirring throughout the reaction to maintain a uniform suspension.
-
-
Potential Cause 3: Product Loss During Workup.
-
Explanation: this compound has some solubility in water, especially if the pH is not acidic.[6] Significant loss can occur if excessive washing volumes are used or if the precipitation is incomplete.
-
Solution: Ensure the quench is done in a sufficiently large volume of ice to keep the temperature low and maximize precipitation. After the initial water wash, consider a wash with a small amount of cold, dilute HCl to suppress solubility before the final water wash. Minimize the volume of solvent used during recrystallization.
-
Problem: The purity of my product is low, and I see multiple spots on TLC, even after recrystallization.
-
Potential Cause 1: Formation of the 6-Nitro Isomer.
-
Explanation: This is the most common impurity. The methoxy groups at C3 and C4 activate both the C2 and C6 positions for electrophilic attack. Formation of the 6-nitro isomer is thermodynamically favored, while the desired 2-nitro isomer is kinetically favored. Higher temperatures provide the activation energy needed to overcome the steric hindrance at the C6 position, leading to a higher proportion of this undesired isomer.
-
Solution: Strict adherence to low temperatures (ideally 0-5°C) is the primary method to favor the kinetic 2-nitro product.[3][7] If the 6-nitro isomer is still a significant contaminant, multiple or fractional recrystallizations may be necessary.
-
-
Potential Cause 2: Dinitration or Oxidation.
-
Explanation: Excessively harsh conditions (e.g., fuming nitric acid, high temperatures, or prolonged reaction times) can lead to the addition of a second nitro group or oxidation of the aromatic ring, resulting in tarry byproducts.[5][8]
-
Solution: Use the stoichiometric amount of nitrating agent required. Avoid unnecessarily long reaction times once the starting material is consumed (as per TLC). If using a mixed acid system (HNO₃/H₂SO₄), ensure the ratio and concentrations are appropriate to generate the nitronium ion (NO₂⁺) efficiently without being overly aggressive.[9]
-
Reaction Mechanism & Regioselectivity
Caption: Kinetic vs. Thermodynamic control in the nitration of veratric acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this synthesis and why? A: The optimal temperature range is 0-5°C. Nitration reactions are highly exothermic, and precise temperature control is critical for selectivity.[5] At low temperatures, the reaction is under kinetic control, favoring the formation of the 2-nitro isomer. At higher temperatures, the reaction shifts towards thermodynamic control, increasing the yield of the more stable but undesired 6-nitro isomer.[10]
Q2: Can I use a mixed acid (HNO₃/H₂SO₄) nitrating system instead of just nitric acid? A: Yes, a mixture of concentrated nitric acid and sulfuric acid is a very common and effective nitrating system. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[9] This can often lead to a faster and more complete reaction, but temperature control remains equally critical.
Q3: How long should I run the reaction? A: A typical reaction time is around 1-2 hours, but this can vary.[1] It is strongly recommended to monitor the reaction by TLC rather than relying on a fixed time. The reaction is complete when the starting material spot (veratric acid) is no longer visible. Over-extending the reaction time, especially if the temperature has risen, can increase the formation of byproducts.
Q4: My reaction mixture solidified after adding all the veratric acid. Is this normal? A: Yes, it is common for the reaction mixture to become a thick paste or slurry, especially when using concentrated acids where the starting material has limited solubility.[3] This makes efficient stirring crucial. If the mixture becomes too thick to stir effectively, it can lead to localized overheating ("hot spots") and a decrease in selectivity. Ensure your stirring apparatus is robust enough to handle a thick suspension.
Q5: What is the best solvent for recrystallizing the final product? A: Toluene has been reported as an effective solvent for purification.[1] Other options include aqueous ethanol or dilute aqueous hydrochloric acid, as the product is less soluble in acidic water.[6] The choice of solvent may require some optimization to balance product recovery and impurity removal. The goal is to find a system where the 2-nitro isomer is significantly less soluble than the 6-nitro isomer at cooler temperatures.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0-5°C | Minimizes formation of the 6-nitro isomer (kinetic control). Crucial for selectivity.[3] |
| Reaction Time | 1-2 hours (TLC Monitored) | Reaction is complete when starting material is consumed. Avoids byproduct formation from prolonged exposure.[1] |
| Nitrating Agent | Conc. HNO₃ or HNO₃/H₂SO₄ | Mixed acid generates the NO₂⁺ electrophile more readily.[9] |
| Quenching | Pour onto ice-water | Rapidly stops the reaction and precipitates the product. Manages residual exotherm.[1] |
| Purification | Recrystallization (Toluene) | Removes the primary impurity, 3,4-Dimethoxy-6-nitrobenzoic acid.[1] |
| Expected Yield | 75-85% (post-purification) | Yield is highly dependent on strict adherence to temperature control and efficient purification. |
References
- 1. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. kbr.com [kbr.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
Common impurities found in commercial 3,4-Dimethoxy-2-nitrobenzoic acid
Technical Support Center: 3,4-Dimethoxy-2-nitrobenzoic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this reagent. We will explore the origins of common impurities, provide robust troubleshooting guides for experimental hurdles, and detail validated protocols for analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in commercial this compound?
The main sources of impurities are rooted in the synthetic process used for its manufacture. The most common route involves the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid).[1] Impurities can arise from three main pathways:
-
Incomplete Reaction: Residual, unreacted starting material (veratric acid) may persist in the final product.[1]
-
Reaction Byproducts: The nitration of an activated aromatic ring like veratric acid can lead to the formation of undesired isomers where the nitro group is added to other positions on the ring.[1][2] Over-nitration can also occur, resulting in dinitro compounds.[1]
-
Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases, UV light) can lead to degradation, potentially through decarboxylation or hydrolysis of the methoxy groups.[3]
Q2: What are the most common chemical impurities I should be aware of?
Based on the typical synthesis, you should be vigilant for the following compounds:
-
3,4-Dimethoxybenzoic Acid (Veratric Acid): The unreacted starting material for the nitration reaction.[1][4]
-
Regioisomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 4,5-Dimethoxy-2-nitrobenzoic acid or 3,4-Dimethoxy-5-nitrobenzoic acid.[1][2] Patent literature on related syntheses frequently reports isomer ratios of 9-12% before purification.[2]
-
Dinitro-substituted Benzoic Acids: If the reaction conditions are too harsh, a second nitration event can occur, yielding dinitro derivatives.[1]
-
Precursors from Earlier Synthetic Steps: If the synthesis of the veratric acid starting material was incomplete, upstream precursors could potentially be carried through.
Q3: How can I effectively assess the purity of my this compound sample?
A multi-faceted approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the main component from its structurally similar impurities.[1][5] A reverse-phase method with UV detection is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide clear structural information. The presence of impurities is often indicated by unexpected signals or signals with incorrect integration values relative to the main compound.[1]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. The presence of impurities typically causes a depression and broadening of the melting point range.[1] While the literature value for the melting point of related nitrobenzoic acids varies, a significant deviation from the supplier's specification is a red flag.[6][7]
Q4: What are the best practices for storing this compound to maintain its integrity?
To minimize degradation, this compound should be stored in a tightly sealed container to protect it from moisture and air.[1] Keep it in a cool, dry, and well-ventilated area, away from light. Many suppliers recommend storage at room temperature or refrigerated (2-8°C).[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: Your HPLC analysis of a sample shows multiple peaks in addition to the expected product peak.
| Possible Cause | Troubleshooting Steps & Rationale |
| Inherent Impurities from Synthesis | 1. Identify Likely Candidates: Based on the synthesis, the extra peaks are likely the starting material (veratric acid) or regioisomers. Veratric acid, being less polar than the nitro-substituted product, will likely have a longer retention time in a standard reverse-phase HPLC setup. 2. Confirm with Standards: If available, inject analytical standards of potential impurities (e.g., veratric acid) to confirm peak identity by matching retention times. 3. Use LC-MS: If standards are not available, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. The mass-to-charge ratio can help definitively identify the molecular weight of the compounds in the unknown peaks, allowing for their identification.[1] |
| Solvent or System Contamination | 1. Run a Blank Injection: Inject only your mobile phase. If peaks are present, your solvent is contaminated. 2. Check Sample Preparation: Prepare a fresh sample using new, high-purity solvents to rule out contamination during dissolution.[1] |
| Column Degradation | 1. Flush the Column: Over time, strongly retained compounds can build up. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) as per the manufacturer's instructions. 2. Replace the Column: If flushing does not resolve the issue and peak shape is poor (e.g., excessive tailing or fronting), the column may be irreversibly damaged and require replacement.[1] |
Issue 2: Low Purity or Yield After Synthesis & Initial Purification
Problem: You have synthesized this compound, but post-synthesis analysis shows significant impurity levels.
| Possible Cause | Troubleshooting Steps & Rationale |
| Suboptimal Reaction Conditions | 1. Control Nitration Temperature: Electrophilic nitration is a highly exothermic reaction. If the temperature is not strictly controlled (typically 0–10°C), the rate of side reactions increases, leading to a higher proportion of regioisomers and dinitro compounds.[1][10] 2. Control Reagent Addition: The slow, dropwise addition of the nitrating agent (e.g., nitric acid) into the solution of veratric acid is crucial to maintain temperature control and prevent localized areas of high reagent concentration, which can promote side reactions.[1] |
| Inefficient Purification | 1. Optimize Recrystallization: The initial purification may have been incomplete. Recrystallization is a powerful technique for removing small amounts of impurities. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain in the solution (mother liquor).[1][2][11] See Protocol 1 for a detailed procedure. 2. Consider Column Chromatography: For complex impurity profiles or isomers that are difficult to separate by recrystallization, flash column chromatography offers superior separation power.[11][12] |
Experimental Protocols & Workflows
Impurity Identification and Resolution Workflow
The following diagram outlines a logical workflow for addressing purity issues with your this compound sample.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-ジメトキシ安息香酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 3-メトキシ-2-ニトロ安息香酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. chemscene.com [chemscene.com]
- 10. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 11. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 12. env.go.jp [env.go.jp]
Technical Support Center: Troubleshooting Poor Solubility of 3,4-Dimethoxy-2-nitrobenzoic Acid in Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with 3,4-Dimethoxy-2-nitrobenzoic acid. This guide provides in-depth technical support, focusing on the common yet critical issue of its poor solubility in reaction media. Our aim is to equip you with the knowledge and practical strategies to overcome these hurdles and ensure the success of your experiments.
Part 1: Understanding the Solubility Profile of this compound
Q1: What inherent molecular features of this compound contribute to its challenging solubility?
A1: The solubility of this compound is dictated by a combination of its structural and electronic properties. Several key features contribute to its often-observed poor solubility:
-
Molecular Polarity and Intermolecular Forces: The molecule possesses a rigid benzene ring substituted with a highly polar carboxylic acid group (-COOH) and an electron-withdrawing nitro group (-NO₂), alongside two electron-donating methoxy groups (-OCH₃). This combination of functional groups allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces, leading to a stable crystal lattice that requires significant energy to disrupt for dissolution.
-
The Role of the Carboxylic Acid Group: Carboxylic acids have a strong tendency to form dimers in the solid state and in non-polar solvents, where two molecules are held together by a pair of hydrogen bonds. This dimerization effectively increases the molecular size and reduces the polarity of the functional group available to interact with solvent molecules.[1]
-
pH-Dependent Solubility: The carboxylic acid group is ionizable. In acidic or neutral media, it exists in its less polar, protonated form (-COOH). However, in a basic environment, it deprotonates to form the much more polar and water-soluble carboxylate salt (-COO⁻).[2][3] This pH-dependent behavior is a critical factor to consider when designing reaction and workup conditions.
Q2: I am planning a reaction. What are the recommended solvents to start with for dissolving this compound?
A2: A systematic approach to solvent selection is advised. The principle of "like dissolves like" is a good starting point, but the complex nature of this molecule often necessitates a more nuanced approach.
-
Polar Aprotic Solvents: These are often the most effective. Solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and tetrahydrofuran (THF) are excellent choices for dissolving many substituted benzoic acids. They can effectively solvate both the polar and non-polar regions of the molecule.
-
Polar Protic Solvents: Alcohols like methanol and ethanol can also be effective, as they can participate in hydrogen bonding with the carboxylic acid group.[4]
-
Ethereal and Chlorinated Solvents: Solvents like 1,4-dioxane , dichloromethane (DCM) , and chloroform may be used, but the solubility is generally lower compared to polar aprotic solvents. These are often employed when a non-protic environment is essential for the reaction chemistry.
Expert Insight: For reactions where the starting material has limited solubility, consider starting the reaction as a suspension (slurry). In many cases, as the reaction proceeds, the product formed may be more soluble in the reaction medium, driving the dissolution of the remaining starting material.
Part 2: Troubleshooting Guides for Common Reaction Scenarios
Scenario 1: Incomplete Dissolution in a Non-Polar Solvent for an Esterification or Amidation Reaction
Problem: You are attempting to convert the carboxylic acid to an ester or amide, for example, using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (DCM), but the this compound remains largely undissolved, leading to a sluggish or incomplete reaction.
Analysis: The low polarity of DCM is insufficient to overcome the strong intermolecular forces of the crystalline starting material. While DCM is a common solvent for many organic reactions, its inability to effectively solvate the polar functional groups of this particular acid is the primary issue.
Troubleshooting Protocol:
-
Employ a Co-Solvent System: The addition of a small amount of a high-polarity aprotic solvent can dramatically improve solubility.
-
Step 1: Suspend the this compound in your primary solvent (e.g., DCM).
-
Step 2: Add a co-solvent such as DMF or THF dropwise while stirring until the solid dissolves. Often, 5-10% (v/v) is sufficient.
-
Step 3: Proceed with the addition of your reagents.
-
-
Increase Reaction Temperature: Gently warming the reaction mixture can increase the solubility of the starting material. However, be mindful of the thermal stability of your reagents and potential side reactions.
-
Phase-Transfer Catalysis (for reactions involving salts): If your reaction involves a salt of a nucleophile, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the nucleophile into the organic phase, even if the acid itself is not fully dissolved.
Experimental Workflow for Enhancing Solubility:
Caption: Workflow for improving solubility using a co-solvent approach.
Scenario 2: Precipitation During Aqueous Basic Workup
Problem: Following your reaction, you are attempting an extractive workup by adding an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and pull it into the aqueous layer. However, a precipitate forms at the interface or in the aqueous layer.
Analysis: While the sodium salt of this compound is more water-soluble than the free acid, its solubility is not infinite. High concentrations of the salt or the presence of other salts from the reaction (the "salting-out" effect) can lead to precipitation. Incomplete deprotonation due to insufficient base can also be a cause.
Troubleshooting Protocol:
-
Verify and Adjust pH:
-
Step 1: After adding the basic solution, thoroughly mix the layers and then allow them to separate.
-
Step 2: Using a pH strip or a pH meter, check the pH of the aqueous layer. It should be pH 8 or higher to ensure complete deprotonation.
-
Step 3: If the pH is too low, add more of the basic solution.
-
-
Increase the Volume of the Aqueous Phase:
-
Step 1: If the pH is sufficiently basic but a precipitate remains, the concentration of the carboxylate salt may be too high.
-
Step 2: Add more deionized water to the separation funnel and shake to mix. This will dilute the aqueous phase and should dissolve the precipitate.
-
-
Consider the Choice of Base: For stubborn cases, a stronger base like sodium carbonate or dilute sodium hydroxide can be used. Be cautious with strong bases if your product is base-sensitive.
Logical Flow for Troubleshooting Workup Issues:
Caption: Decision-making process for resolving precipitation during workup.
Part 3: Data and References
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Qualitative Solubility at 25 °C | Recommended Use Cases & Notes |
| Water | Polar Protic | Very Poor | Solubility increases dramatically with the addition of a base. |
| Methanol | Polar Protic | Soluble | Good for reactions where a protic solvent is acceptable. |
| Ethanol | Polar Protic | Soluble | Similar to methanol. |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble | Often requires a polar co-solvent like DMF or THF. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent for a wide range of reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Excellent solvent, but its high boiling point can make it difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Similar to DMF, also has a high boiling point and can be challenging to remove. |
| Toluene | Non-Polar | Very Poor | Can be used as a non-polar co-solvent to adjust the overall polarity of the reaction mixture. |
This table is based on general principles of solubility for substituted benzoic acids and available data for structurally similar compounds.
References
Preventing di-nitration during the synthesis of nitrobenzoic acids
Technical Support Center: Synthesis of Nitrobenzoic Acids
A Guide for Researchers on Preventing Di-Nitration and Optimizing Regioselectivity
Welcome to the technical support guide for the synthesis of nitrobenzoic acids. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on a deactivated ring system. We will address common challenges, particularly the prevention of di-nitration, through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the nitration of benzoic acid. Understanding these concepts is the first step toward troubleshooting and optimizing your reaction.
Q1: Why does the nitration of benzoic acid primarily yield the meta-isomer?
The regioselectivity of this reaction is dictated by the electronic properties of the carboxylic acid (-COOH) group attached to the aromatic ring. The -COOH group is a powerful electron-withdrawing group (EWG) and, consequently, a meta-director in electrophilic aromatic substitution (EAS) reactions.[1][2][3][4]
This occurs through two primary effects:
-
Resonance Effect: The carbonyl within the carboxyl group withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This creates partial positive charges at these positions, making them electronically unfavorable for attack by the positively charged nitronium ion (NO₂⁺) electrophile.[1][5]
-
Inductive Effect: The electronegative oxygen atoms also pull electron density away from the ring through the sigma bond, further deactivating the entire ring system.[1]
Because the meta position is least affected by this electron withdrawal, it remains the most electron-rich and, therefore, the most favorable site for electrophilic attack.[5][6]
Q2: What is the reaction mechanism for the nitration of benzoic acid?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism, which can be broken down into three key steps.[7][8][9]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[1][8][10] HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
-
Nucleophilic Attack: The π-electron system of the benzoic acid ring acts as a nucleophile, attacking the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]
-
Re-aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the m-nitrobenzoic acid product.[8]
Part 2: Troubleshooting Guide for Di-Nitration
This section provides direct answers to common problems encountered during the synthesis, focusing on preventing the formation of 3,5-dinitrobenzoic acid.
Q3: I am observing significant amounts of 3,5-dinitrobenzoic acid in my product. What are the primary causes?
The formation of di-nitrated byproducts is almost always a result of the reaction conditions being too harsh. The first nitro group is also strongly deactivating, making the second nitration step even more difficult than the first.[11] To overcome this higher activation barrier, excessive energy or reagent concentration is often the culprit.
Primary Causes:
-
High Reaction Temperature: This is the most common cause. Elevated temperatures provide the necessary activation energy for the second nitration to occur. While mono-nitration is often performed at 0-30°C, forcing conditions for di-nitration can involve temperatures exceeding 100°C.[1][12]
-
Excess Nitrating Agent: Using a large stoichiometric excess of the nitrating mixture (HNO₃/H₂SO₄) increases the concentration of the nitronium ion, driving the reaction towards di-substitution.
-
Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the complete consumption of the starting material can lead to the slow formation of the di-nitrated product.[1]
Q4: What is the most critical parameter to control for preventing di-nitration, and how do I control it?
Temperature. Precise control over the reaction temperature is paramount. The nitration of benzoic acid is an exothermic process, and without effective cooling, the reaction temperature can rise uncontrollably, leading to the formation of di-nitro and other byproducts.
Troubleshooting Protocol: Maintaining Low Temperature
-
Bath Preparation: Prepare an ice-salt-water bath to achieve and maintain temperatures between -5°C and 0°C.[13] A simple ice-water bath may not be sufficient to absorb the heat generated.
-
Pre-cooling Reagents: Cool both the solution of benzoic acid in sulfuric acid and the separately prepared nitrating mixture in the ice bath before starting the addition.[13]
-
Slow, Dropwise Addition: Add the cold nitrating mixture to the cold benzoic acid solution very slowly using a dropping funnel or a disposable pipette. The rate of addition should be managed to ensure the internal reaction temperature never exceeds 5°C.[13]
-
Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to dissipate heat uniformly and prevent localized "hot spots" where di-nitration can occur.
-
Constant Monitoring: Place a low-temperature thermometer directly in the reaction mixture (not just the bath) to monitor the internal temperature throughout the addition process.
Q5: My yield of mono-nitrobenzoic acid is low, even when I control the temperature. What else could be wrong?
Low yield with good mono-nitration selectivity can stem from several factors related to reagent concentration and workup procedure.
-
Acid Concentration: The use of concentrated sulfuric and nitric acids is essential. Dilute acids will not generate a sufficient concentration of the nitronium ion electrophile, leading to an incomplete or very slow reaction.[1]
-
Inefficient Workup: The product, m-nitrobenzoic acid, is typically isolated by quenching the reaction mixture on ice, followed by filtration. Ensure a sufficient amount of ice is used to fully precipitate the product. The product has some solubility in cold water, so washing the filtered solid should be done with minimal amounts of ice-cold water to reduce losses.[14]
-
Sub-optimal Reagent Ratio: While avoiding a large excess of nitric acid is key to preventing di-nitration, using too little will result in incomplete conversion of the starting material.
| Parameter | To Favor Mono-nitration | To Favor Di-nitration | Rationale |
| Temperature | 0°C to 15°C [1][13] | > 100°C[12] | Controls the activation energy; higher temps overcome the barrier for the second nitration. |
| Nitric Acid (mol eq.) | 1.0 - 1.1 | > 2.0 | Limits the amount of available electrophile to prevent a second attack. |
| Reaction Time | Monitor by TLC; quench upon consumption of starting material. | Prolonged (hours)[12] | Prevents the slow, secondary reaction from occurring after mono-nitration is complete. |
Table 1: Summary of Reaction Parameters for Controlling Nitration Selectivity.
Part 3: Alternative Strategies & Optimized Protocols
Q6: Are there alternative synthetic routes that provide cleaner mono-nitration?
Yes. A highly effective and often preferred method is to first convert benzoic acid to its methyl ester, methyl benzoate. The ester is then nitrated, followed by saponification (hydrolysis) to yield the final m-nitrobenzoic acid.[14]
Advantages of this route:
-
Higher Purity: Nitration of methyl benzoate is reported to produce a cleaner product with fewer ortho and para isomers compared to the direct nitration of benzoic acid.[14][15]
-
Easier Handling: Methyl benzoate is a liquid, which can sometimes be easier to handle and dissolve than solid benzoic acid.
Optimized Protocol: Controlled Mono-Nitration of Benzoic Acid[13]
Safety Notice: This procedure involves the use of highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
Reagents:
-
Benzoic Acid (dry): 1.5 - 2.0 g
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice and Salt
Procedure:
-
Prepare the Nitrating Mixture (NM): In a small, clean Erlenmeyer flask, combine concentrated H₂SO₄ (1 mL per gram of benzoic acid) and concentrated HNO₃ (0.67 mL per gram of benzoic acid). Add the sulfuric acid slowly to the nitric acid. Cool this mixture in an ice-salt bath to below 0°C.
-
Prepare the Reaction Mixture (RM): In a separate beaker of appropriate size, add concentrated H₂SO₄ (2.5 mL per gram of benzoic acid). Cool this beaker in the ice-salt bath to below 0°C.
-
Dissolve Substrate: Slowly and in small portions, add the dry benzoic acid to the cold sulfuric acid, ensuring the temperature of the mixture remains below 5°C. Stir until the solid is fully dissolved.
-
Perform Nitration: Using a disposable glass pipette, add the cold NM dropwise to the cold, stirring RM. The addition rate must be slow enough to maintain the internal reaction temperature below 5°C. This is the most critical step.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.
-
Quench and Isolate: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice (~50 g) in a beaker. The product will precipitate as a pale-yellow solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with two small portions of ice-cold water.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or ethanol-water mixture to yield pure m-nitrobenzoic acid.[14]
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]
- 3. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 4. The major product of nitration of Benzoic acid is - [allen.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 7. homework.study.com [homework.study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. aiinmr.com [aiinmr.com]
- 11. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
Validation & Comparative
Decoding Molecular Architecture: A Comparative Guide to the ¹³C NMR Spectrum of 3,4-Dimethoxy-2-nitrobenzoic Acid
Introduction: Beyond a Spectrum, a Structural Blueprint
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct map of the carbon framework of a molecule. Each carbon atom, in its unique electronic environment, resonates at a distinct frequency, offering a high-fidelity fingerprint of the molecular structure.
This guide provides an in-depth interpretation of the ¹³C NMR spectrum of 3,4-dimethoxy-2-nitrobenzoic acid, a polysubstituted aromatic compound with a complex interplay of electronic effects. We will not only dissect the spectrum of the target molecule but also place it in context, comparing it with simpler, related structures to illuminate the nuanced effects of its constituent functional groups. This comparative approach, grounded in the fundamental principles of substituent effects, offers a powerful framework for spectral interpretation that is broadly applicable to other complex aromatic systems.
Theoretical Prediction: Assembling the Puzzle from First Principles
Before analyzing an experimental spectrum, a robust theoretical prediction serves as an invaluable roadmap. By leveraging the principle of substituent additivity, we can estimate the ¹³C chemical shifts of this compound. This principle posits that the chemical shift of a carbon in a polysubstituted benzene ring can be approximated by summing the chemical shift of benzene (128.5 ppm) and the substituent chemical shift (SCS) parameters for each substituent relative to that carbon.
The SCS values for the methoxy (-OCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups are well-established and reflect their electronic influence—either donating or withdrawing electron density via resonance and inductive effects.
| Substituent | ipso (SCS₁) | ortho (SCS₂) | meta (SCS₃) | para (SCS₄) |
| -COOH | +2.1 | +1.5 | +0.2 | +5.1 |
| -NO₂ | +20.0 | -4.8 | +0.9 | +5.8 |
| -OCH₃ | +31.4 | -14.4 | +1.0 | -7.7 |
Table 1: Empirical ¹³C NMR Substituent Chemical Shift (SCS) parameters in ppm, relative to benzene (128.5 ppm).
Applying these values to the structure of this compound, we can calculate the predicted chemical shifts for each of the nine unique carbon atoms.
| Carbon | Substituents & Positions | Calculation (ppm) | Predicted Shift (ppm) |
| C-1 | ipso-COOH, ortho-NO₂, meta-OCH₃, para-OCH₃ | 128.5 + 2.1 - 4.8 + 1.0 - 7.7 | 119.1 |
| C-2 | ipso-NO₂, ortho-COOH, ortho-OCH₃ | 128.5 + 20.0 + 1.5 - 14.4 | 135.6 |
| C-3 | ipso-OCH₃, ortho-NO₂, meta-COOH, para-OCH₃ | 128.5 + 31.4 - 4.8 + 0.2 - 7.7 | 147.6 |
| C-4 | ipso-OCH₃, ortho-OCH₃, meta-NO₂, para-COOH | 128.5 + 31.4 - 14.4 + 0.9 + 5.1 | 151.5 |
| C-5 | ortho-OCH₃, meta-OCH₃, para-NO₂ | 128.5 - 14.4 + 1.0 + 5.8 | 120.9 |
| C-6 | ortho-COOH, meta-NO₂, para-OCH₃ | 128.5 + 1.5 + 0.9 - 7.7 | 123.2 |
| C=O | - | - | ~167.0 |
| 3-OCH₃ | - | - | ~56.0 |
| 4-OCH₃ | - | - | ~56.0 |
Table 2: Predicted ¹³C chemical shifts for this compound based on the additivity model.
Spectral Interpretation: Assigning the Resonances
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 165-185 ppm range, consistent with our prediction of ~167.0 ppm.[1] The two methoxy carbons are predicted to be around 56.0 ppm, a typical value for methoxy groups attached to an aromatic ring.[2]
The six aromatic carbons will reside in the 110-160 ppm region. Based on our predictions:
-
C-4 (151.5 ppm) and C-3 (147.6 ppm): These are the most deshielded aromatic carbons, as they are directly attached to the electron-donating methoxy groups (ipso-effect). C-4 is slightly more downfield due to the para-directing effect of the carboxylic acid group.
-
C-2 (135.6 ppm): This carbon is significantly deshielded due to its direct attachment to the strongly electron-withdrawing nitro group.
-
C-6 (123.2 ppm), C-5 (120.9 ppm), and C-1 (119.1 ppm): These carbons are the most shielded of the aromatic ring. C-1 is particularly upfield due to the para-directing shielding effect of the 4-OCH₃ group and the ortho-shielding (though counterintuitive) effect of the nitro group.
Comparative Analysis: The Power of Context
To truly understand the electronic interplay within this compound, it is instructive to compare its predicted spectrum with the experimental spectra of its structural precursors: 3,4-dimethoxybenzoic acid and 2-nitroanisole . This comparison allows us to isolate and appreciate the impact of adding the nitro and carboxylic acid groups, respectively.
| Carbon | This compound (Predicted) | 3,4-Dimethoxybenzoic Acid (Experimental) | 2-Nitroanisole (Experimental) |
| C-1 | 119.1 | 124.9 | - |
| C-2 | 135.6 | 118.2 | 123.5 |
| C-3 | 147.6 | 143.3 | 129.4 |
| C-4 | 151.5 | - | 134.7 |
| C-5 | 120.9 | - | 129.4 |
| C-6 | 123.2 | 130.4 | 123.5 |
| C=O | ~167.0 | 168.9 | - |
| -OCH₃ | ~56.0 | - | - |
Table 3: Comparison of ¹³C NMR chemical shifts (ppm) for this compound and related compounds.[2][3]
Effect of the Nitro Group: Comparing the predicted shifts for our target molecule with the experimental data for 3,4-dimethoxybenzoic acid reveals the profound influence of the nitro group. The introduction of this strongly electron-withdrawing group at C-2 causes a significant downfield shift of C-2 itself (from ~118.2 ppm to a predicted 135.6 ppm) and C-3 (from 143.3 ppm to a predicted 147.6 ppm). Conversely, C-1 is shifted upfield (from 124.9 ppm to a predicted 119.1 ppm), a known, albeit counterintuitive, shielding effect of an ortho-nitro group.[1]
Effect of the Carboxylic Acid Group: By comparing with 2-nitroanisole, we can infer the impact of the carboxylic acid group. The most notable effect is on the ipso-carbon (C-1), which is shifted downfield relative to a proton, and the para-carbon (C-4), which also experiences a downfield shift.
Visualizing Electronic Effects
The complex interplay of electron-donating methoxy groups and electron-withdrawing nitro and carboxylic acid groups dictates the chemical environment of each carbon atom. This can be visualized as follows:
Caption: Electronic effects in this compound.
Experimental Protocol: A Self-Validating System
Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following protocol outlines a robust procedure for the sample preparation and spectral acquisition of this compound.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid spectral contamination from impurities.
-
Mass: Weigh approximately 20-50 mg of the solid compound.[3]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and minimize hydrogen bonding effects on the aromatic signals.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup and Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Width: Calibrated 30-degree pulse.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): 0 to 220 ppm.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the TMS peak to 0.00 ppm.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound presents a fascinating case study in the interplay of competing electronic effects on an aromatic ring. Through a combination of theoretical prediction based on substituent additivity and a comparative analysis with structurally related compounds, we have established a robust framework for the complete assignment of its carbon resonances. This guide underscores the power of ¹³C NMR spectroscopy, not merely as a tool for structural confirmation, but as a window into the electronic heart of a molecule, providing invaluable insights for researchers, scientists, and drug development professionals.
References
A Comparative Guide to the FT-IR Spectral Analysis of 3,4-Dimethoxy-2-nitrobenzoic Acid
For researchers and professionals in drug development and chemical synthesis, the precise identification and structural elucidation of novel compounds are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth analysis of the expected FT-IR spectrum of 3,4-Dimethoxy-2-nitrobenzoic acid, a polysubstituted aromatic compound of interest in synthetic chemistry.
Through a comparative approach, we will dissect the vibrational signatures of its constituent functional groups—carboxylic acid, nitro, and dimethoxy moieties. By contrasting its predicted spectrum with the experimental spectra of closely related analogues, 2-Nitrobenzoic acid and 3,4-Dimethoxybenzoic acid , we aim to provide a clear framework for spectral interpretation, grounded in established spectroscopic principles. This guide emphasizes the causality behind spectral features, ensuring a robust and self-validating approach to analysis.
The Vibrational Landscape of Aromatic Acids: An Introduction
The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. In a complex molecule like this compound, the final spectrum is a superposition of the vibrations of each functional group, subtly modulated by their electronic and steric interactions. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy groups, all in proximity on a benzene ring, create a distinct electronic environment that influences bond strengths and, consequently, their vibrational frequencies.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the reliability of spectral data, a standardized experimental protocol is crucial. The following procedure outlines the preparation of a solid sample for FT-IR analysis using the KBr pellet technique, a common and effective method for obtaining high-resolution spectra of solid organic compounds.
Step-by-Step Methodology for KBr Pellet Preparation
-
Sample and KBr Preparation: Dry the this compound sample and spectroscopy-grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can introduce broad O-H absorption bands and interfere with the spectrum.
-
Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The grinding should be thorough until the mixture is a fine, homogeneous powder. This minimizes scattering of the IR beam.
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range, acquiring a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand.
Below is a workflow diagram illustrating the key stages of FT-IR spectral analysis.
Caption: A schematic overview of the FT-IR analysis process.
Comparative Spectral Analysis
To understand the FT-IR spectrum of this compound, we will first examine the spectra of two simpler, related molecules. This comparative approach allows us to isolate and identify the contributions of the different functional groups.
Alternative 1: 2-Nitrobenzoic Acid
This molecule allows us to observe the characteristic absorptions of a carboxylic acid and a nitro group directly attached to a benzene ring, without the influence of methoxy groups.
-
Carboxylic Acid Group (COOH): A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2][3] The C=O (carbonyl) stretching vibration will appear as a strong, sharp peak around 1700 cm⁻¹.[3][4][5]
-
Nitro Group (NO₂): The aromatic nitro group presents two distinct, strong stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[4]
-
Aromatic Ring: Expect C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[5]
Alternative 2: 3,4-Dimethoxybenzoic Acid (Veratric Acid)
This compound showcases the spectral features of a carboxylic acid and two methoxy groups on the aromatic ring, in the absence of the nitro group.
-
Carboxylic Acid Group (COOH): Similar to 2-nitrobenzoic acid, a broad O-H stretch (3300-2500 cm⁻¹) and a strong C=O stretch (~1680-1700 cm⁻¹) will be prominent features.[1][6][7]
-
Methoxy Groups (OCH₃): The key signatures are the C-O stretching vibrations. Anisole and its derivatives show a strong, asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[1] Additionally, C-H stretching from the methyl groups will appear in the 2950-2850 cm⁻¹ range.[1]
-
Aromatic Ring: Aromatic C-H and C=C stretching vibrations will be present as described for 2-nitrobenzoic acid.
Predicted FT-IR Spectrum of this compound
The logical relationship for predicting the spectrum is as follows:
Caption: Predicting the spectrum from its functional components.
Detailed Peak Assignments:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which may obscure the aromatic C-H stretches. This breadth is due to strong intermolecular hydrogen bonding.[1][2][3]
-
C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the two methoxy groups should appear between 2950 cm⁻¹ and 2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is predicted in the 1700-1720 cm⁻¹ region. The exact position is influenced by conjugation with the aromatic ring and potential intramolecular interactions with the ortho-nitro group.[3][4][5]
-
C=C Stretches (Aromatic): Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring.[5]
-
NO₂ Asymmetric Stretch: A strong band is predicted between 1550 cm⁻¹ and 1475 cm⁻¹.[4]
-
NO₂ Symmetric Stretch & C-H Bends: This region (approx. 1400-1300 cm⁻¹) will likely be complex. The symmetric NO₂ stretch (1360-1290 cm⁻¹) will overlap with C-H bending vibrations of the methyl groups and the in-plane O-H bend of the carboxylic acid.[1][4]
-
C-O Stretches: This is a key region for identifying the methoxy and carboxylic acid groups. A strong asymmetric C-O-C stretch from the aryl-ether linkage is expected around 1260 cm⁻¹.[1] The C-O stretch of the carboxylic acid will likely appear in the 1320-1210 cm⁻¹ range.[1] The symmetric C-O-C stretch from the methoxy groups is anticipated around 1030 cm⁻¹.
-
Fingerprint Region (< 1000 cm⁻¹): This region will contain numerous complex bands, including out-of-plane C-H bending and other skeletal vibrations, providing a unique fingerprint for the molecule.
Summary and Comparison Table
The following table summarizes the key diagnostic FT-IR absorption bands for this compound and its comparative analogues.
| Functional Group Vibration | 2-Nitrobenzoic Acid (Experimental) | 3,4-Dimethoxybenzoic Acid (Experimental) | This compound (Predicted) |
| O-H Stretch (Carboxylic Acid) | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic OCH₃) | N/A | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (Strong, Sharp) | ~1685 cm⁻¹ (Strong, Sharp) | ~1710 cm⁻¹ (Strong, Sharp) |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ (Strong) | N/A | ~1540 cm⁻¹ (Strong) |
| C=C Stretch (Aromatic) | Multiple bands ~1600-1450 cm⁻¹ | Multiple bands ~1600-1450 cm⁻¹ | Multiple bands ~1600-1450 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ (Strong) | N/A | ~1355 cm⁻¹ (Strong) |
| C-O-C Asymmetric Stretch | N/A | ~1260 cm⁻¹ (Strong) | ~1260 cm⁻¹ (Strong) |
| C-O Stretch (Carboxylic Acid) | ~1300-1250 cm⁻¹ | ~1300-1250 cm⁻¹ | ~1300-1250 cm⁻¹ |
| C-O-C Symmetric Stretch | N/A | ~1030 cm⁻¹ (Medium) | ~1030 cm⁻¹ (Medium) |
Note: Experimental values are approximated from publicly available spectra[2][6][7] and may vary slightly depending on the sampling method.
Conclusion
The FT-IR analysis of this compound is a clear example of how the principles of group frequency and comparative analysis can be applied to elucidate molecular structure. The predicted spectrum is dominated by the strong and broad O-H stretch of the carboxylic acid, its intense carbonyl (C=O) absorption, the two characteristic N-O stretching bands of the nitro group, and the prominent C-O ether stretches from the methoxy substituents. By comparing these expected features with the experimental spectra of 2-nitrobenzoic acid and 3,4-dimethoxybenzoic acid, researchers can build a high degree of confidence in the identification of their target compound. This guide serves as a practical tool for scientists, providing not just data, but a logical framework for interpreting the rich information contained within an FT-IR spectrum.
References
- 1. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]
- 2. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitrobenzoic acid(552-16-9) IR Spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 2-nitro- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethoxy-2-nitrobenzoic Acid: A Comparative Analysis
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of small molecules is paramount for unequivocal identification and structural elucidation. This guide provides an in-depth analysis of the expected fragmentation pattern of 3,4-Dimethoxy-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. By leveraging established fragmentation principles of related compounds, we will predict its behavior under different ionization techniques and compare it with structurally similar molecules. This document is designed to be a practical resource, offering both theoretical insights and actionable experimental protocols.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound in a mass spectrometer is dictated by the interplay of its three key functional groups: the carboxylic acid, the two methoxy groups, and the nitro group, all attached to a benzene ring. The ionization method employed will significantly influence the resulting mass spectrum.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[1][2] The molecular ion (M+) of this compound (molar mass: 227.17 g/mol ) is expected to be observed, but its abundance may be low due to its propensity to fragment.
The primary fragmentation pathways under EI are predicted to be:
-
Loss of a Hydroxyl Radical (•OH): A characteristic fragmentation of carboxylic acids, leading to the formation of a stable acylium ion.[3]
-
Loss of a Methoxy Radical (•OCH3): Cleavage of one of the ether bonds.
-
Loss of a Methyl Radical (•CH3): Fragmentation of a methoxy group.
-
Decarboxylation (-CO2): The loss of carbon dioxide is a common fragmentation pathway for benzoic acids.[3][4]
-
Nitro Group Fragmentation: The nitro group can be lost as •NO2, or a rearrangement can lead to the loss of •NO.
These competing fragmentation pathways will generate a series of characteristic ions. The relative abundance of these fragments will depend on the stability of the resulting ions and the activation energy of each fragmentation channel.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules.[2] For this compound, ESI would typically be performed in negative ion mode, leading to the formation of the deprotonated molecule [M-H]⁻.[4][5]
Collision-Induced Dissociation (CID) of the [M-H]⁻ ion in a tandem mass spectrometer (MS/MS) would likely reveal the following fragmentation pathways:[6]
-
Loss of CO2: Decarboxylation is a very common fragmentation for deprotonated benzoic acids.[4][7]
-
Loss of CH3: From one of the methoxy groups.
-
Loss of NO2: Cleavage of the nitro group.
-
Loss of HONO: An interesting rearrangement has been observed in some ortho-substituted nitroaromatic compounds, leading to the loss of nitrous acid.[8]
Comparative Fragmentation Analysis
To provide context for the predicted fragmentation of this compound, it is instructive to compare it with the known fragmentation patterns of structurally related molecules.
| Compound | Molecular Weight | Key EI Fragmentation Pathways | Key ESI [M-H]⁻ Fragmentation Pathways | Reference |
| This compound (Predicted) | 227.17 | Loss of •OH, •OCH3, •CH3, CO2, •NO2, •NO | Loss of CO2, •CH3, •NO2, HONO | Inferred from[3][4][8][9][10] |
| 3-Nitrobenzoic acid | 167.12 | Loss of •OH, •NO2, CO2 | Loss of CO2, •NO2 | [11] |
| 4-Nitrobenzoic acid | 167.12 | Loss of •OH, •NO2, CO2 | Loss of CO2, •NO2 | [12] |
| 3,4-Dimethoxybenzoic acid (Veratric acid) | 182.17 | Loss of •OH, •OCH3, •CH3, CO2 | Loss of CO2, •CH3 | [10] |
| 3-Methoxy-2-nitrobenzoic acid | 197.14 | Loss of •OH, •OCH3, •CH3, CO2, •NO2, •NO | Loss of CO2, •CH3, •NO2, HONO | [13][14][15] |
This comparative table highlights the expected similarities and differences in the fragmentation patterns. The presence of the additional methoxy group in this compound compared to the mono-methoxy and non-methoxylated analogs will introduce additional fragmentation pathways, specifically the loss of methoxy and methyl radicals.
Experimental Protocol: GC-MS and LC-MS/MS Analysis
To experimentally determine the fragmentation pattern of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI analysis are recommended.
GC-MS (for EI Fragmentation)
Rationale: GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[16][17][18] Derivatization of the carboxylic acid to its methyl ester may be necessary to improve volatility and chromatographic peak shape.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For derivatization, treat an aliquot of the stock solution with an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) following established laboratory safety protocols.
-
-
Instrumentation:
-
Use a gas chromatograph equipped with a capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Couple the GC to a mass spectrometer capable of electron ionization.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
LC-MS/MS (for ESI Fragmentation)
Rationale: LC-MS/MS is ideal for the analysis of polar compounds and provides the ability to perform targeted fragmentation experiments.[4][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 10 µg/mL working solution of this compound in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).
-
-
Instrumentation:
-
Use a high-performance liquid chromatograph (HPLC) system.
-
Couple the HPLC to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization source.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan for the deprotonated molecule [M-H]⁻ at m/z 226.04.
-
MS2 Product Ion Scan: Isolate the precursor ion at m/z 226.04 and fragment it using an appropriate collision energy (a ramp of collision energies, e.g., 10-40 eV, is recommended to observe the full range of fragment ions).
-
Visualization of Predicted Fragmentation Pathways
To visually represent the logical flow of the fragmentation processes, the following diagrams are provided in DOT language.
Caption: Predicted EI fragmentation of this compound.
Caption: Predicted ESI fragmentation of deprotonated this compound.
References
- 1. rroij.com [rroij.com]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]
- 11. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 12. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 13. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 14. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 15. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,4-Dimethoxy-2-nitrobenzoic Acid for Pharmaceutical and Research Applications
In the landscape of pharmaceutical synthesis and drug development, 3,4-Dimethoxy-2-nitrobenzoic acid stands as a pivotal intermediate. Its structural motifs are integral to a range of pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore a subject of considerable interest to researchers and process chemists. This guide provides an in-depth, objective comparison of the prevalent synthesis methods for this compound, supported by experimental data to inform methodological choices in both research and industrial settings.
Introduction to this compound
This compound, also known as 6-nitroveratric acid, is a substituted benzoic acid derivative. The strategic placement of two methoxy groups and a nitro group on the benzene ring imparts unique reactivity, making it a versatile building block. Veratric acid (3,4-dimethoxybenzoic acid), a related natural product, exhibits various biological activities, including antioxidant and anti-inflammatory properties.[1][2] The nitrated analogue, this compound, serves as a key precursor in the synthesis of more complex molecules, such as the pharmaceutical agent Prazosin.
This guide will dissect and compare the primary synthetic routes to this important compound, focusing on reaction efficiency, scalability, safety considerations, and the purity of the final product.
Core Synthesis Pathways: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through two main strategies: the direct nitration of 3,4-dimethoxybenzoic acid (veratric acid) and multi-step synthesis from alternative precursors.
Method 1: Direct Nitration of 3,4-Dimethoxybenzoic Acid (Veratric Acid)
The most common and straightforward approach to this compound is the electrophilic nitration of the readily available starting material, 3,4-dimethoxybenzoic acid. The two methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is a deactivating, meta-director. The strong activating effect of the methoxy groups directs the incoming nitro group primarily to the position ortho to one of the methoxy groups and meta to the carboxyl group.[3][4]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
"3,4-Dimethoxybenzoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrating Agent" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"3,4-Dimethoxybenzoic Acid" -> "this compound" [label="Nitration"]; "Nitrating Agent" -> "this compound"; } Caption: Direct nitration of 3,4-dimethoxybenzoic acid.
Experimental Protocol:
A general laboratory procedure for the nitration of veratric acid is as follows:
-
Dissolution: 3,4-Dimethoxybenzoic acid is added to a pre-cooled nitrating agent, such as concentrated nitric acid or a mixture of nitric acid and sulfuric acid.[5]
-
Reaction: The reaction mixture is stirred, often at a controlled temperature, for a specified duration. Reaction times can range from 60 minutes to 6 hours, with temperatures varying from ice-bath conditions to 60 °C.[5][6]
-
Quenching: Upon completion, the reaction is quenched by pouring the mixture into ice water, which precipitates the solid product.[5][6]
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final product.[6]
Performance Metrics:
| Parameter | Reported Value | Source |
| Yield | 77% - 93% (isomer mixture) | [6][7] |
| Purity | Can contain isomeric impurities | [7] |
| Reaction Time | 1 - 6 hours | [5][6] |
| Temperature | 0 - 60 °C | [5][6] |
| Key Reagents | Nitric acid, Sulfuric acid (optional) | [5][6] |
Expert Insights:
The choice of nitrating agent and reaction conditions significantly impacts both the yield and the isomeric purity of the product. The use of concentrated nitric acid alone can provide good yields, though the formation of isomers is a potential drawback.[5] A patent describes a method using a dynamic tubular reactor which is claimed to improve heat exchange efficiency and safety, and to yield a product with purity close to 100%.[8] The presence of isomeric impurities, such as 4,5-dimethoxy-2-nitrobenzoic acid, can necessitate further purification steps, impacting the overall efficiency of the process.[7]
Method 2: Multi-step Synthesis from 2-bromo-3,4-dimethoxy-6-aminoacetophenone
An alternative, albeit more complex, route involves a multi-step synthesis starting from a substituted acetophenone derivative. This method is detailed in a patent and claims a high yield of the final product.[9]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
A [label="2-bromo-3,4-dimethoxy-\n6-aminoacetophenone", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Intermediate", style=dashed]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Multi-step reaction\n(1,5-pentanediol, K2CO3, NiO3)"]; B -> C [label="Further processing"]; } Caption: Multi-step synthesis pathway.
Experimental Protocol Outline:
The patented procedure involves the reaction of 2-bromo-3,4-dimethoxy-6-aminoacetophenone with 1,5-pentanediol, followed by treatment with potassium carbonate and nickel trioxide. The pH is adjusted, and the product is isolated after a series of washes and recrystallization.[9]
Performance Metrics:
| Parameter | Reported Value | Source |
| Yield | 92% - 96% | [9] |
| Purity | High purity after recrystallization | [9] |
| Complexity | Multi-step, requires specific reagents | [9] |
| Key Reagents | 2-bromo-3,4-dimethoxy-6-aminoacetophenone, 1,5-pentanediol, potassium carbonate, nickel trioxide | [9] |
Expert Insights:
While this method boasts a very high reported yield, its complexity and the use of less common starting materials and reagents may render it less practical for routine laboratory synthesis. However, for large-scale industrial production where high purity and yield are paramount, this route could be economically viable, despite the initial synthetic investment. The multi-step nature also offers more control over the final product's purity, potentially reducing the need for extensive downstream purification.
Method 3: Hydrolysis of Methyl 3,4-dimethoxy-2-nitrobenzoate
Another viable synthetic route is the hydrolysis of the corresponding methyl ester, methyl 3,4-dimethoxy-2-nitrobenzoate. This method is particularly useful if the ester is a more readily accessible precursor.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
"Methyl 3,4-dimethoxy-\n2-nitrobenzoate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (e.g., NaOH)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Methyl 3,4-dimethoxy-\n2-nitrobenzoate" -> "this compound" [label="Hydrolysis"]; "Base (e.g., NaOH)" -> "this compound"; } Caption: Hydrolysis of the methyl ester.
Experimental Protocol:
A typical procedure involves heating a suspension of the methyl ester in a solution of a base, such as sodium hydroxide in methanol.[10] After the reaction is complete, the solvent is evaporated, and the aqueous solution is acidified to precipitate the carboxylic acid, which is then collected by filtration.[10]
Performance Metrics:
| Parameter | Reported Value | Source |
| Yield | Not explicitly stated for the hydrolysis step alone, but the overall process starting from the ester can be efficient. | [10] |
| Purity | Generally high after acidification and filtration. | [10] |
| Reaction Conditions | Mild heating (e.g., 50 °C) | [10] |
| Key Reagents | Methyl 3,4-dimethoxy-2-nitrobenzoate, Sodium hydroxide, Methanol | [10] |
Expert Insights:
This method is highly effective for the final conversion step. The purity of the starting ester is crucial for obtaining a high-purity final product. This route is advantageous when the ester is available commercially or can be synthesized more efficiently than the direct nitration of veratric acid.
Comparative Summary and Recommendations
| Synthesis Method | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |
| Direct Nitration | 3,4-Dimethoxybenzoic Acid | Simple, one-step reaction; readily available starting material. | Potential for isomeric impurities; requires careful control of reaction conditions. | Routine laboratory synthesis and initial process development. |
| Multi-step Synthesis | 2-bromo-3,4-dimethoxy-6-aminoacetophenone | Very high yield and purity. | Complex, multi-step process; specialized starting materials. | Large-scale industrial production where purity and yield are critical. |
| Ester Hydrolysis | Methyl 3,4-dimethoxy-2-nitrobenzoate | Clean conversion; generally high purity. | Requires the synthesis or purchase of the ester precursor. | Situations where the ester is a more accessible starting material. |
For most laboratory-scale applications and early-stage process development, the direct nitration of 3,4-dimethoxybenzoic acid offers the most practical and straightforward route to this compound. While the potential for isomeric impurities exists, careful control of reaction conditions and appropriate purification techniques can yield a product of sufficient quality for many research needs. For industrial-scale production where maximizing yield and purity is the primary objective, the multi-step synthesis from 2-bromo-3,4-dimethoxy-6-aminoacetophenone , despite its complexity, presents a compelling option. The hydrolysis of the methyl ester is an excellent final step if the ester is the preferred intermediate.
Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the desired scale, purity specifications, available resources, and economic considerations. This guide provides the necessary comparative data to enable an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
- 1. Veratric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]
- 9. AU2018100424A4 - Drugs intermediates 3,4-dimethoxy-6-nitrobenzoic acid synthesis method - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Alternative starting materials for 3,4-Dimethoxy-2-nitrobenzoic acid synthesis
An In-depth Guide to the Synthesis of 3,4-Dimethoxy-2-nitrobenzoic Acid: A Comparative Analysis of Starting Materials
In the landscape of pharmaceutical and organic synthesis, this compound serves as a critical building block for a variety of complex molecules. Its structural motifs are present in numerous pharmacologically active compounds, making the efficient and scalable synthesis of this intermediate a subject of considerable interest to researchers and professionals in drug development. This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials. We will delve into the experimental nuances, comparative yields, and scalability of each pathway, offering field-proven insights to inform your synthetic strategy.
The Traditional Pathway: Nitration of Veratric Acid
The most commonly cited method for the synthesis of this compound begins with the nitration of veratric acid (3,4-dimethoxybenzoic acid). This approach is well-documented and has been a laboratory staple for decades.
Mechanistic Considerations
The nitration of veratric acid is an electrophilic aromatic substitution reaction. The methoxy groups at the 3- and 4-positions are ortho-, para-directing and activating. However, the carboxylic acid group is a meta-director and deactivating. The directing effects of the two methoxy groups are synergistic, strongly favoring substitution at the 2- and 5-positions. The steric hindrance from the carboxylic acid group at the 1-position and the methoxy group at the 3-position favors nitration at the 2-position over the 5-position, leading to the desired product.
Alternative Starting Materials: A Comparative Analysis
While the nitration of veratric acid is a well-established method, alternative starting materials offer distinct advantages in terms of cost, availability, and in some cases, regioselectivity and yield. Here, we compare two prominent alternatives: veratraldehyde and 3,4-dimethoxytoluene.
Workflow Comparison
Caption: Comparative Synthetic Workflows
Detailed Experimental Protocols
Protocol 1: Synthesis from Veratric Acid
This protocol details the direct nitration of veratric acid.
Step 1: Dissolution
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 g of veratric acid to 50 mL of concentrated sulfuric acid. Stir until all the veratric acid has dissolved.
Step 2: Nitration
-
Slowly add a nitrating mixture (1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the veratric acid solution, maintaining the temperature below 10 °C.
Step 3: Reaction Quench
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature. Pour the reaction mixture over crushed ice.
Step 4: Isolation and Purification
-
The precipitated product is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield this compound.
Protocol 2: Synthesis from Veratraldehyde
This two-step protocol involves the nitration of veratraldehyde followed by oxidation.
Step 1: Nitration of Veratraldehyde
-
Dissolve 10 g of veratraldehyde in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 10 mL of concentrated nitric acid.
-
Stir the reaction for 2 hours, then pour it into 200 mL of ice-cold water.
-
Collect the precipitate by filtration and wash with cold water to obtain 3,4-Dimethoxy-2-nitrobenzaldehyde.
Step 2: Oxidation to the Carboxylic Acid
-
Suspend the crude 3,4-Dimethoxy-2-nitrobenzaldehyde in a solution of 10 g of potassium permanganate in 100 mL of water.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction and acidify with concentrated hydrochloric acid.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Protocol 3: Synthesis from 3,4-Dimethoxytoluene
This route also involves a two-step process: nitration followed by oxidation of the methyl group.
Step 1: Nitration of 3,4-Dimethoxytoluene
-
Dissolve 10 g of 3,4-dimethoxytoluene in 50 mL of acetic anhydride.
-
Cool to 0 °C and slowly add 10 mL of fuming nitric acid.
-
Stir for 1 hour, then pour the mixture into ice water.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and evaporate the solvent to yield 1,2-dimethoxy-4-methyl-5-nitrobenzene.
Step 2: Oxidation to the Carboxylic Acid
-
Reflux the nitrated intermediate with a strong oxidizing agent such as potassium permanganate or chromic acid in an aqueous solution for several hours.
-
After the reaction is complete, the mixture is cooled and acidified.
-
The product is isolated by filtration and purified by recrystallization.
Comparative Data Summary
| Feature | Veratric Acid | Veratraldehyde | 3,4-Dimethoxytoluene |
| Starting Material Cost | Moderate | Low | Low |
| Number of Steps | 1 | 2 | 2 |
| Overall Yield | ~70-80% | ~60-70% | ~55-65% |
| Key Challenge | Regioisomer separation | Oxidation side reactions | Harsh oxidation conditions |
| Scalability | Good | Moderate | Moderate |
| Safety Concerns | Strong acids | Strong acids, oxidizers | Strong acids, heavy metals (if CrO3 is used) |
In-Depth Discussion
The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost, and scalability of the process.
The veratric acid route is the most direct and generally provides the highest yield. However, the cost of veratric acid can be a limiting factor for large-scale production. The primary challenge in this synthesis is the potential formation of the 6-nitro isomer, which can be difficult to separate from the desired 2-nitro product. Careful control of the reaction temperature is crucial to maximize the yield of the desired product.
The veratraldehyde route offers a more cost-effective starting material. The two-step process, however, introduces additional complexity and potential for yield loss at each step. The oxidation of the aldehyde to a carboxylic acid is generally efficient, but over-oxidation or side reactions can occur, necessitating careful purification of the final product.
The 3,4-dimethoxytoluene route also utilizes an inexpensive starting material. The main drawback of this route is the harsh conditions required for the oxidation of the methyl group, which can lead to lower overall yields and the formation of byproducts. The use of heavy metal oxidants like chromic acid also presents environmental and safety concerns.
Conclusion
For laboratory-scale synthesis where yield and purity are the primary concerns, the nitration of veratric acid remains a highly viable option. For larger-scale industrial applications where cost is a major driver, veratraldehyde presents a compelling alternative, despite the additional synthetic step. The 3,4-dimethoxytoluene route is the least favorable of the three due to the harsh reaction conditions and lower yields, but it may be considered if the starting material is readily available at a very low cost.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and cost constraints. This guide provides the foundational data and experimental insights to make an informed decision.
Comparing the reactivity of 3,4-Dimethoxy-2-nitrobenzoic acid with its isomers
An In-Depth Guide to the Comparative Reactivity of 3,4-Dimethoxy-2-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
Introduction: Beyond the Structure
In the landscape of medicinal chemistry and organic synthesis, substituted benzoic acids are foundational scaffolds. Among them, this compound stands out as a versatile intermediate, particularly in the synthesis of complex heterocyclic systems. However, its true synthetic potential is only revealed when its reactivity is compared against its structural isomers. The subtle repositioning of a methoxy or nitro group can dramatically alter the electronic and steric environment of the molecule, dictating its behavior in chemical transformations.
This guide moves beyond a simple cataloging of properties. As Senior Application Scientists, our goal is to provide a nuanced, field-proven perspective on how the specific arrangement of functional groups in this compound and its isomers governs their reactivity. We will dissect the interplay of electronic effects and steric hindrance, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic strategies.
Chapter 1: A Structural and Physicochemical Overview of Key Isomers
The reactivity of an aromatic compound is intrinsically linked to the electronic nature and spatial arrangement of its substituents. The primary molecule of interest, this compound, features a dense substitution pattern that creates a unique chemical environment. To appreciate its distinct characteristics, we will compare it with key isomers that represent significant shifts in these electronic and steric factors.
DOT Script for Isomer Structures
Caption: Key Isomers for Reactivity Comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Acidity (pKa) |
| This compound | C₉H₉NO₆ | 227.17[1] | Not Widely Reported | Est. < 2.2 |
| 4,5-Dimethoxy-2-nitrobenzoic acid | C₉H₉NO₆ | 227.17 | 195-197[2] | Est. < 2.2 |
| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | Not Widely Reported | Est. ~2.2 |
| 4-Methoxy-3-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | Not Widely Reported | Est. ~3.5 |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148[3][4] | 2.16 - 2.22[3][4][5] |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139-141[3][4] | 3.47[3][4] |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 240-242[3] | 3.44[3] |
Chapter 2: Acidity and the "Ortho Effect"
The acidity of a benzoic acid derivative is a sensitive probe of the electronic and steric environment around the carboxyl group. The position of the nitro group, a powerful electron-withdrawing substituent, profoundly influences acidity.[6]
A key phenomenon at play is the "ortho effect" . When a substituent occupies the position ortho to the carboxylic acid, it can cause steric hindrance that forces the -COOH group to twist out of the plane of the benzene ring.[7][8] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which has the counterintuitive effect of increasing the acidity by making proton donation more favorable.[7][8][9]
-
This compound and its close isomer 4,5-Dimethoxy-2-nitrobenzoic acid both feature a nitro group ortho to the carboxylic acid. This arrangement leads to a significant increase in acidity, making them much stronger acids than benzoic acid (pKa ≈ 4.2) and even stronger than their meta- and para-nitrobenzoic acid counterparts.[6] Their acidity is comparable to that of 2-nitrobenzoic acid (pKa ≈ 2.2).[3][4]
-
In contrast, 4-Methoxy-3-nitrobenzoic acid lacks a substituent in the ortho position. Its acidity is primarily governed by the inductive and resonance effects of the nitro group, resulting in a pKa value similar to that of 3- and 4-nitrobenzoic acid (pKa ≈ 3.4-3.5).[3]
This difference is not merely academic; it has practical implications for reaction workups (e.g., extraction with bicarbonate solutions) and the nucleophilicity of the corresponding carboxylate anion in subsequent reactions.
Chapter 3: Reactivity at the Carboxyl Group: The Challenge of Steric Hindrance in Esterification
The same steric crowding that enhances acidity in ortho-substituted isomers creates a significant barrier for reactions involving the carboxyl group itself, such as esterification. The bulky ortho-nitro group in this compound shields the carboxylic acid from the approach of an alcohol nucleophile, rendering standard Fischer-Speier esterification conditions (acid catalyst and excess alcohol) largely ineffective.[10]
To overcome this, specialized methods designed for sterically hindered acids are required. The use of trifluoroacetic anhydride, for instance, proceeds through a highly reactive mixed anhydride intermediate, bypassing the need for direct nucleophilic attack at the sterically encumbered carbonyl carbon.[10] Another powerful approach is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[11]
Protocol: Esterification of a Sterically Hindered Benzoic Acid
This protocol is designed to be a self-validating system for the esterification of challenging substrates like this compound.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hindered benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve a carbodiimide coupling agent such as DCC or EDC (1.1 eq) in anhydrous DCM.
-
Reaction: Add the carbodiimide solution dropwise to the cooled mixture of the acid, alcohol, and catalyst over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid.
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Script for Hindered Esterification Workflow
Caption: Workflow for Esterification of Hindered Acids.
In contrast, an isomer like 4-Methoxy-3-nitrobenzoic acid, which lacks an ortho substituent, can often be esterified under simpler, more traditional Fischer conditions, highlighting the critical role of steric accessibility.
Chapter 4: Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is subject to competing electronic effects. The two methoxy groups are electron-donating by resonance and are ortho-, para-directors, activating the ring for electrophilic attack.[12][13] Conversely, the nitro and carboxylic acid groups are strong deactivators and meta-directors.[14][15]
-
Activating Groups: The 3-methoxy and 4-methoxy groups direct incoming electrophiles to positions 2, 5, and 6.
-
Deactivating Groups: The 2-nitro and 1-carboxyl groups direct to position 5.
The confluence of these directing effects strongly favors substitution at the 5-position , which is para to the powerful 4-methoxy directing group and meta to both deactivating groups. However, the overall reactivity of the ring towards EAS is significantly diminished compared to benzene due to the presence of two potent deactivating groups.[16] Any further substitution would require harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
While the parent compounds lack a suitable leaving group for SNAr, the principles are crucial for understanding their derivatives. The presence of a strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to a leaving group (e.g., a halide).[17][18][19] In a hypothetical molecule like 2-chloro-4,5-dimethoxynitrobenzene, the chlorine at the 2-position (ortho to the nitro group) would be highly susceptible to displacement by nucleophiles. This is a key synthetic strategy often employed with derivatives of these compounds.[17]
Chapter 5: Reactivity of the Nitro Group: Reduction to an Amine
One of the most valuable transformations of these molecules is the reduction of the nitro group to an amine. This reaction opens the door to a vast array of subsequent functionalizations, including amide bond formation and the construction of nitrogen-containing heterocycles. This reduction is generally a high-yielding and reliable process.[3]
Common and effective methods include:
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst. This is a clean method but requires specialized hydrogenation equipment.
-
Metal/Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl).[20] This method is robust and widely accessible.
The electronic environment of the ring generally does not prevent this reaction, although reaction rates can be subtly influenced by the surrounding groups. Steric hindrance around the nitro group is typically not a major impediment to this transformation.
Protocol: Reduction of an Aromatic Nitro Group with Tin(II) Chloride
This protocol provides a reliable benchtop method for the conversion of a nitrobenzoic acid to its corresponding aminobenzoic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitrobenzoic acid derivative (1.0 eq) in ethanol or acetic acid.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup & Neutralization: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate. The desired amine product will move into the organic layer.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aminobenzoic acid, which can be further purified if necessary.
DOT Script for Nitro Group Reduction
Caption: Workflow for the Reduction of an Aromatic Nitro Group.
Conclusion
The reactivity of this compound is a case study in the intricate dance of electronic and steric effects. Its identity is defined not just by its constituent parts, but by their precise spatial relationship.
-
Compared to isomers without an ortho-nitro group (e.g., 4-Methoxy-3-nitrobenzoic acid): It is a significantly stronger acid and far more challenging to esterify due to steric hindrance.
-
Compared to isomers with different methoxy placements (e.g., 4,5-Dimethoxy-2-nitrobenzoic acid): It shares similar high acidity and steric hindrance at the carboxyl group, but will exhibit different regioselectivity in any potential electrophilic aromatic substitution reactions.
For the medicinal chemist and process developer, this comparative understanding is paramount. Selecting an isomer is a strategic choice that impacts not only the target molecule's properties but also the entire synthetic route, from the choice of coupling agents to the conditions required for functional group transformations. A deep appreciation for these substituent effects is essential for designing efficient, robust, and successful synthetic campaigns.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. brainly.in [brainly.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE [vedantu.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. benchchem.com [benchchem.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
A Spectroscopic Journey: Characterizing 3,4-Dimethoxy-2-nitrobenzoic Acid and Its Synthetic Precursors
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of a molecule is paramount. This guide provides an in-depth spectroscopic comparison of 3,4-Dimethoxy-2-nitrobenzoic acid, a key building block in organic synthesis, with its common precursors, veratraldehyde and 3,4-dimethoxybenzoic acid. By examining the nuances in their respective ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, we illuminate the structural transformations that occur during its synthesis.
Introduction: The Importance of Spectroscopic Verification
In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the verification of structure and purity. This compound is a valuable intermediate, and its synthesis from readily available starting materials like veratraldehyde or 3,4-dimethoxybenzoic acid requires careful monitoring to ensure the desired chemical transformations have occurred. This guide serves as a practical reference for scientists to confidently identify and differentiate these three compounds based on their unique spectroscopic fingerprints.
The Synthetic Pathway: From Precursor to Product
The synthesis of this compound typically proceeds through one of two primary routes, starting from either veratraldehyde or 3,4-dimethoxybenzoic acid. The choice of precursor can depend on factors such as commercial availability and the specific reaction conditions desired.
Route 1: From Veratraldehyde
This pathway involves a two-step process: the oxidation of the aldehyde group of veratraldehyde to a carboxylic acid, followed by the nitration of the aromatic ring.
Caption: Synthesis of this compound from veratraldehyde.
Route 2: From 3,4-Dimethoxybenzoic Acid
This is a more direct, one-step synthesis involving the nitration of the aromatic ring of 3,4-dimethoxybenzoic acid.[1]
Caption: Synthesis of this compound from 3,4-dimethoxybenzoic acid.
Comparative Spectroscopic Analysis
The following sections detail the characteristic spectroscopic features of this compound and its precursors. The data presented is a synthesis of information from various sources and serves as a guide for interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The introduction of different functional groups—aldehyde, carboxylic acid, and a nitro group—significantly influences the chemical shifts of the aromatic and methoxy protons.
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Other Protons (ppm) |
| Veratraldehyde | ~7.43 (d), ~7.41 (dd), ~6.98 (d) | ~3.95 (s, 6H) | ~9.84 (s, 1H, -CHO) |
| 3,4-Dimethoxybenzoic Acid | ~7.72 (dd), ~7.54 (d), ~6.93 (d) | ~3.90 (s, 3H), ~3.88 (s, 3H) | ~12.5 (s, 1H, -COOH) |
| This compound | ~7.86 (d, J=8.8 Hz, 1H), ~7.34 (d, J=8.8 Hz, 1H)[2] | ~4.06 (s, 3H), ~3.89 (s, 3H)[2] | Carboxylic proton signal is typically broad and downfield. |
Analysis of ¹H NMR Spectra:
-
Veratraldehyde: The presence of the electron-withdrawing aldehyde group deshields the aromatic protons, with the proton ortho to the aldehyde appearing furthest downfield. The aldehyde proton itself gives a characteristic singlet at around 9.84 ppm.
-
3,4-Dimethoxybenzoic Acid: Replacing the aldehyde with a carboxylic acid group leads to a general downfield shift of the aromatic protons due to the continued electron-withdrawing nature of the carbonyl group. The carboxylic acid proton is highly deshielded and often appears as a broad singlet.
-
This compound: The introduction of the strongly electron-withdrawing nitro group at the 2-position dramatically alters the electronic environment of the aromatic ring. This results in a significant downfield shift of the remaining aromatic protons. The ortho and meta coupling patterns of the aromatic protons are simplified to two doublets. The methoxy protons also experience a downfield shift, particularly the one closer to the nitro group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the carbonyl and aromatic carbons are particularly sensitive to the nature of the substituents.
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) |
| Veratraldehyde | ~191.1 | ~154.5, ~149.7, ~130.2, ~126.8, ~110.5, ~109.1 | ~56.0, ~55.8 |
| 3,4-Dimethoxybenzoic Acid | ~167.5 | ~152.0, ~148.5, ~124.5, ~122.5, ~112.0, ~110.5 | ~55.9, ~55.7 |
| This compound | ~165.0 (predicted) | Predicted shifts would show significant downfield shift for C2 and C4, and upfield for C1. | ~56.5, ~56.2 (predicted) |
Analysis of ¹³C NMR Spectra:
-
Veratraldehyde: The aldehyde carbonyl carbon resonates at a characteristic downfield position around 191.1 ppm. The aromatic carbons show a range of chemical shifts influenced by the methoxy and aldehyde groups.
-
3,4-Dimethoxybenzoic Acid: The carboxylic acid carbonyl carbon is found at a more upfield position (around 167.5 ppm) compared to the aldehyde. The aromatic carbon signals shift accordingly with the change in the functional group.
-
This compound: The presence of the nitro group induces significant changes in the aromatic carbon chemical shifts. The carbon directly attached to the nitro group (C2) will be strongly deshielded. The other aromatic carbons will also experience shifts based on the combined electronic effects of the three substituents. The carboxylic acid carbonyl carbon is expected to be slightly shielded compared to its precursor due to the electronic influence of the ortho-nitro group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Veratraldehyde | ~2820 & ~2730 (C-H stretch of aldehyde), ~1685 (C=O stretch of aldehyde), ~1580 & ~1510 (C=C stretch of aromatic ring), ~1270 & ~1140 (C-O stretch of ether)[3] |
| 3,4-Dimethoxybenzoic Acid | ~3000-2500 (broad O-H stretch of carboxylic acid), ~1680 (C=O stretch of carboxylic acid), ~1605 & ~1515 (C=C stretch of aromatic ring), ~1260 & ~1125 (C-O stretch of ether) |
| This compound | ~3000-2500 (broad O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1600 & ~1500 (C=C stretch of aromatic ring) |
Analysis of FT-IR Spectra:
-
Veratraldehyde: The spectrum is characterized by the prominent C=O stretching vibration of the aldehyde at around 1685 cm⁻¹ and the two C-H stretching bands of the aldehyde proton.[3]
-
3,4-Dimethoxybenzoic Acid: The most notable feature is the very broad O-H stretching band of the carboxylic acid dimer, typically spanning from 3000 to 2500 cm⁻¹. The C=O stretch of the carboxylic acid is observed around 1680 cm⁻¹.
-
This compound: The FT-IR spectrum of the final product will retain the broad O-H and the C=O stretching vibrations of the carboxylic acid. The key diagnostic peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro group, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4][5] The C=O stretching frequency may be slightly shifted to a higher wavenumber due to the electron-withdrawing effect of the adjacent nitro group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
| Compound | λmax (nm) in Ethanol/Methanol |
| Veratraldehyde | ~230, ~279, ~309 |
| 3,4-Dimethoxybenzoic Acid | ~220, ~260, ~292 |
| This compound | Expected to show a red shift compared to the precursors. |
Analysis of UV-Vis Spectra:
-
Veratraldehyde and 3,4-Dimethoxybenzoic Acid: Both precursors exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions within the benzene ring and n → π* transitions of the carbonyl group.
-
This compound: The introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the λmax values.[6] This is due to the extension of the conjugated system and the electronic interactions between the nitro group and the dimethoxy-substituted benzene ring.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
FT-IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin, transparent disk.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
Instrumentation and Data Acquisition
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of signals. Standard pulse programs for ¹H and ¹³C NMR should be used.
-
FT-IR: A modern FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
UV-Vis: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution against a solvent blank over a wavelength range of approximately 200-400 nm.
Conclusion
The spectroscopic comparison of this compound with its precursors, veratraldehyde and 3,4-dimethoxybenzoic acid, reveals distinct and predictable changes in their respective spectra. The addition of a carboxylic acid group in place of an aldehyde, and the subsequent introduction of a nitro group onto the aromatic ring, each leave an indelible and identifiable mark on the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra. By understanding these characteristic spectroscopic signatures, researchers can confidently monitor the progress of the synthesis and verify the identity and purity of their target molecule, ensuring the integrity of their scientific endeavors.
References
- 1. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Researcher's Guide to the Certificate of Analysis: Ensuring the Quality of 3,4-Dimethoxy-2-nitrobenzoic Acid
In the realm of pharmaceutical research and development, the integrity of every chemical reagent is paramount. The success of a synthesis, the validity of a biological assay, and the safety of a potential therapeutic agent all hinge on the quality of the starting materials. For a crucial building block like 3,4-Dimethoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds, the Certificate of Analysis (CoA) is not merely a document; it is the foundation of reliable and reproducible science.
This guide provides an in-depth comparison of the quality attributes of this compound, delving into the critical parameters detailed on a CoA. We will explore the experimental methodologies used to verify these specifications and compare the typical purity profiles of this compound with its common alternatives. This objective analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing and utilizing this vital chemical intermediate.
Deconstructing the Certificate of Analysis: A Window into Product Quality
A Certificate of Analysis is a formal document issued by the manufacturer that provides batch-specific data on the quality and purity of a chemical product. It is a testament to the product's adherence to predefined specifications. While the format may vary between suppliers, a comprehensive CoA for this compound will typically include the following sections:
-
Product Information: This includes the product name, catalog number, CAS number (79025-28-8), molecular formula (C₉H₉NO₆), and molecular weight (227.17 g/mol ).[1]
-
Batch Number or Lot Number: This unique identifier ensures traceability of the specific batch of the product.
-
Analytical Tests, Specifications, and Results: This is the core of the CoA, where the specified quality parameters are listed alongside the actual test results for the batch.
Below is a representative, hypothetical Certificate of Analysis for this compound, illustrating the key quality attributes and their significance.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to light yellow crystalline powder | Conforms | Visual |
| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Melting Point | 194 - 198 °C | 196.5 °C | Melting Point Apparatus |
| Moisture Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals (as Pb) | ≤ 10 ppm | < 10 ppm | ICP-MS |
| Solubility | Soluble in DMSO and Methanol | Conforms | Visual |
Verifying Quality: Experimental Protocols for Key CoA Parameters
The trustworthiness of a CoA is underpinned by robust analytical methodologies. Here, we detail the experimental protocols for the pivotal tests used to assess the quality of this compound.
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The ¹H NMR spectrum provides information on the number and types of protons and their chemical environment.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or Acetone-d₆.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the signals with the expected structure. For this compound, one would expect to see signals corresponding to the aromatic protons and the two methoxy groups. A patent for a related synthesis reports the following ¹H-NMR data in Acetone-d₆: 7.86 (d, J=8.8 Hz, 1H), 7.34 (d, J=8.8 Hz, 1H), 4.06 (s, 3H), 3.89 (s, 3H).[2]
Diagram 1: Experimental Workflow for Identity Confirmation by ¹H NMR
Caption: Workflow for ¹H NMR based identity verification.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact conditions would need to be optimized for baseline separation of the main peak from any impurities.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject a defined volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Diagram 2: HPLC Purity Analysis Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Comparative Analysis with Alternative Reagents
In synthetic chemistry, having access to high-quality building blocks is essential. This compound is a valuable reagent, but its isomers and other related compounds can sometimes be used in similar applications or may be considered as alternatives depending on the specific synthetic route. Below is a comparison of this compound with two common alternatives: 4,5-Dimethoxy-2-nitrobenzoic acid and 3-Methoxy-2-nitrobenzoic acid.
Table 2: Comparison of this compound and Its Alternatives
| Feature | This compound | 4,5-Dimethoxy-2-nitrobenzoic acid | 3-Methoxy-2-nitrobenzoic acid |
| CAS Number | 79025-28-8 | 4998-07-6 | 4920-80-3 |
| Molecular Formula | C₉H₉NO₆ | C₉H₉NO₆ | C₈H₇NO₅ |
| Molecular Weight | 227.17 g/mol [1] | 227.17 g/mol | 197.14 g/mol [3] |
| Typical Purity (HPLC) | ≥ 95% - ≥ 98%[1] | ≥ 98% - 99%[4] | 96% - ≥ 99%[3] |
| Melting Point | Not consistently reported | 195-197 °C[5] | ~253-257 °C |
| Appearance | White to light yellow powder | Yellow crystalline powder[5] | White to pale beige powder |
| Key Synthetic Precursor | Veratric acid (3,4-Dimethoxybenzoic acid) | 3,4-Dimethoxybenzoic acid[6] | 3-Methoxybenzoic acid |
The choice between these reagents will ultimately depend on the specific synthetic transformation being performed. The position of the nitro and methoxy groups dramatically influences the electronic and steric properties of the benzoic acid, which in turn affects its reactivity and the regioselectivity of subsequent reactions. For instance, the isomeric position of the functional groups in 4,5-Dimethoxy-2-nitrobenzoic acid makes it a key intermediate for certain quinazoline derivatives.[5]
Conclusion: The CoA as a Cornerstone of Quality
The Certificate of Analysis is an indispensable tool for ensuring the quality and consistency of chemical reagents. For a compound as critical as this compound, a thorough understanding and, when necessary, verification of the data presented on the CoA is a fundamental aspect of good scientific practice. By employing robust analytical techniques such as NMR and HPLC, researchers can confidently validate the identity and purity of their starting materials, thereby enhancing the reliability and reproducibility of their experimental outcomes. When considering alternatives, a careful comparison of their respective CoAs provides the necessary data to make an informed decision based on the specific requirements of the research.
References
- 1. chemscene.com [chemscene.com]
- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 3-メトキシ-2-ニトロ安息香酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4998-07-6,4,5-Dimethoxy-2-Nitrobenzoic Acid, MFCD00014697 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
X-ray crystal structure analysis of nitrobenzoic acid derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Nitrobenzoic Acid Derivatives
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of molecules is paramount. Nitrobenzoic acid and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, functional dyes, and other advanced materials.[1][2] Their chemical reactivity, physical properties, and biological activity are intrinsically linked to their solid-state structure. X-ray crystallography stands as the definitive technique for elucidating this atomic-level arrangement, providing unparalleled insights into the intermolecular forces that govern crystal packing.[3][4]
This guide offers a comparative analysis of the crystal structures of key nitrobenzoic acid isomers and provides a detailed, field-proven protocol for their structural determination. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Comparative Structural Analysis: The Isomeric Landscape
The position of the nitro substituent on the benzoic acid framework dramatically influences the resulting crystal packing and supramolecular architecture. The interplay between the electron-withdrawing nitro group and the hydrogen-bonding carboxylic acid moiety dictates the formation of distinct structural motifs.[5] We will compare the three primary isomers: 2-nitrobenzoic acid (ortho-), 3-nitrobenzoic acid (meta-), and 4-nitrobenzoic acid (para-).
2-Nitrobenzoic Acid: The Impact of Steric Hindrance
In 2-nitrobenzoic acid, the proximity of the nitro and carboxylic acid groups introduces significant steric strain. This forces the nitro group and, to a lesser extent, the carboxylic acid group, to twist out of the plane of the benzene ring.[6] Despite this, the dominant intermolecular interaction remains the formation of a classic centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules.[7][8] This primary interaction is further supported by a network of weaker interactions, including C-H···O and unusual O···O contacts, which contribute to the overall stability of the crystal lattice.[7][8] Low-temperature X-ray diffraction experiments have been crucial in precisely quantifying these weak, yet significant, noncovalent bonds.[8]
3-Nitrobenzoic Acid: A Balance of Forces
The meta-position of the nitro group in 3-nitrobenzoic acid alleviates the steric hindrance observed in the ortho-isomer. This allows for a more planar conformation of the molecule. The crystal structure of 3-nitrobenzoic acid, which often presents as monoclinic leaflets, is also characterized by hydrogen-bonded dimers.[9] The increased acidity of 3-nitrobenzoic acid compared to benzoic acid, due to the electron-withdrawing nature of the nitro group, strengthens these hydrogen bonds.[2][5] Its role as a precursor to various dyes is intrinsically linked to its reactivity, which is a consequence of its electronic and structural properties.[10]
4-Nitrobenzoic Acid: Extended Supramolecular Assemblies
In the para-isomer, the nitro and carboxylic acid groups are at opposite ends of the molecule, eliminating steric conflict and maximizing the potential for linear intermolecular connections. While hydrogen-bonded dimers are still a common feature, the crystal packing of 4-nitrobenzoic acid and its derivatives often involves more extended supramolecular structures, such as infinite chains or layered sheets, held together by N-H···O and O-H···O hydrogen bonds, particularly in its salts.[1] This arrangement is facilitated by the linear geometry of the molecule. The structural properties of 4-nitrobenzoic acid are fundamental to its application as a precursor in the synthesis of pharmaceuticals like procaine and folic acid.[11]
The hierarchical nature of the interactions governing the crystal packing of nitrobenzoic acids is crucial. Strong, directional hydrogen bonds form the primary synthons, which are then organized into a three-dimensional lattice by a combination of weaker, less directional forces.
Quantitative Comparison of Isomers
The following table summarizes key crystallographic data for the three isomers, providing a clear comparison of their solid-state structures.
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| Crystal System | Triclinic[8] | Monoclinic[9] | Triclinic |
| Space Group | P-1[8] | P2₁/c | P-1 |
| Molecules per Unit Cell (Z) | 2[8] | 4 | 2 |
| Primary H-Bond Motif | Centrosymmetric Dimer[8] | Centrosymmetric Dimer | Centrosymmetric Dimer |
| Key Interactions | O-H···O, C-H···O, O···O[7][8] | O-H···O | O-H···O, C-H···O |
| CAS Number | 552-16-9[12] | 121-92-6[9] | 62-23-7[13] |
Experimental Protocol: A Self-Validating Workflow for Structure Determination
The following protocol outlines a robust, step-by-step methodology for the single-crystal X-ray analysis of a novel nitrobenzoic acid derivative. Each step is designed to ensure data integrity and lead to a high-quality, publishable crystal structure. While single-crystal X-ray diffraction is the gold standard, advancements in powder X-ray diffraction (PXRD) now also allow for structure solution from polycrystalline samples, which is particularly useful when suitable single crystals cannot be obtained.[4][14]
Step 1: Growing High-Quality Single Crystals
-
Objective: To obtain a single crystal of suitable size (typically 0.1-0.3 mm) and quality (no cracks or twinning).
-
Methodology (Slow Evaporation):
-
Dissolve the nitrobenzoic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, benzene, or ethanol/water) to create a near-saturated solution.[15]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that could act as unwanted nucleation sites.
-
Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[16]
-
-
Causality: Slow solvent evaporation allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and resulting in a high-quality single crystal suitable for diffraction. Rapid crystallization traps solvent and introduces disorder, leading to poor diffraction quality.
Step 2: Crystal Selection and Mounting
-
Objective: To select an ideal crystal and mount it securely for data collection.
-
Methodology:
-
Place a drop of cryo-protectant oil (e.g., Paratone-N) on a glass slide.
-
Transfer the crystals from the growth vial into the oil.
-
Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and extinguishes light sharply when the polarizers are rotated.
-
Using a cryo-loop of appropriate size, carefully scoop up the selected crystal. The surface tension of the oil will hold it in the loop.
-
Mount the loop onto a magnetic base on the diffractometer's goniometer head.
-
Step 3: Data Collection
-
Objective: To measure the intensities of a large number of unique diffraction spots.
-
Methodology:
-
Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream. This minimizes thermal vibration, leading to sharper diffraction spots and higher resolution data.[7][8]
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and Bravais lattice.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction patterns on a detector.
-
Step 4: Structure Solution and Refinement
-
Objective: To determine the atomic positions in the unit cell and refine them against the experimental data.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Space Group Determination: Analyze the systematic absences in the diffraction data to determine the correct space group.
-
Structure Solution: Use direct methods or Patterson methods (commonly implemented in software like SHELXT) to solve the "phase problem" and generate an initial electron density map.[3] From this map, an initial molecular model can be built.
-
Structure Refinement: Use a least-squares refinement program (like SHELXL) to adjust the atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed structure factors and those calculated from the model.[3] This iterative process improves the model until it converges to a final, stable solution.
-
Step 5: Analysis, Validation, and Visualization
-
Objective: To analyze the final structure for chemical sense, validate its quality, and visualize the key structural features.
-
Methodology:
-
Validation: Check the final crystallographic information file (CIF) for any alerts using validation tools. Analyze refinement statistics (e.g., R-factors, goodness-of-fit) to ensure the quality of the final model.
-
Analysis: Use software like Mercury or Olex2 to measure bond lengths, angles, and torsion angles. Identify and analyze intermolecular interactions, such as hydrogen bonds and π-π stacking, to understand the crystal packing.
-
Visualization: Generate high-quality graphics of the molecular structure, unit cell packing, and specific intermolecular interactions for publication and presentation.
-
By adhering to this comprehensive guide, researchers can confidently perform X-ray crystal structure analyses of nitrobenzoic acid derivatives, generating high-quality data that provides deep insights into their fundamental chemical nature and solid-state behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. Benzoic acid, 2-nitro- [webbook.nist.gov]
- 13. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 16. How To [chem.rochester.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dimethoxy-2-nitrobenzoic Acid
Navigating the lifecycle of a laboratory chemical extends beyond its application in research and development; it culminates in its safe and compliant disposal. For drug development professionals and researchers, handling specialized reagents like 3,4-Dimethoxy-2-nitrobenzoic acid demands a rigorous adherence to safety protocols, not only during its use but also through its final disposition. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in regulatory standards and best practices for laboratory safety.
Part 1: Hazard Identification and Characterization
The consistent toxicological data from compounds such as 2-Nitrobenzoic acid and 4,5-Dimethoxy-2-nitrobenzoic acid indicate that this compound should be handled as a hazardous substance.[1]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Classification | Description | Recommended Precautionary Statement | Source Analogs |
|---|---|---|---|
| Skin Irritation | Causes skin irritation upon contact. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [1][2] |
| Serious Eye Irritation | Causes serious eye irritation. Direct contact can lead to significant injury. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [1][2] |
| Incompatible Materials | Reacts with strong oxidizing agents and strong bases. | Store away from incompatible materials to prevent hazardous reactions. |[1][3][5] |
Part 2: The Regulatory Framework: EPA and OSHA Mandates
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Concurrently, the Occupational Safety and Health Administration (OSHA) sets the standards for worker safety during the handling of such hazardous materials.[7]
Under RCRA, the generator of the waste is legally responsible for determining if it is hazardous. A waste is classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).[8] While this compound is not a listed waste, a characteristic determination must be made. Given its acidic nature, it may exhibit corrosive properties. However, without specific testing, it must be managed conservatively as a hazardous waste.
Part 3: Core Disposal Protocol: A Step-by-Step Methodology
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.[5][9]
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH or EN 166 standards.[5]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1] All handling of the solid material should ideally occur within a chemical fume hood.
Step 2: Waste Segregation and Container Selection Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Do Not Mix: Do not mix this compound waste with other waste streams, especially strong bases or oxidizing agents.[5]
-
Container Choice: The best container is the original manufacturer's container. If unavailable, use a clean, dry, and chemically compatible container, preferably glass, with a secure screw cap. Ensure the container is in good condition and free of leaks.
-
Leave Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate any potential vapor pressure changes.
Step 3: Accurate and Compliant Labeling Proper labeling is an essential regulatory requirement that ensures safe handling and disposal.
-
The label must clearly state the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out.
-
Indicate the primary hazards (e.g., "Irritant").
-
Note the accumulation start date (the date the first drop of waste entered the container).
Step 4: Safe Accumulation and Storage Waste must be stored safely at or near the point of generation.
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.
-
Secondary Containment: Store the container in a designated secondary containment bin to control any potential leaks or spills.
-
Location: The storage area must be well-ventilated and away from heat sources or direct sunlight.[10]
Step 5: Arranging for Professional Disposal Disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.[5][9]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Prohibited Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1] Such actions are illegal and environmentally harmful.
-
Recommended Treatment: The standard and most effective method for the final destruction of this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
Disposal Decision Workflow
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.nl [fishersci.nl]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. actenviro.com [actenviro.com]
- 9. westliberty.edu [westliberty.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dimethoxy-2-nitrobenzoic Acid
Welcome to your comprehensive guide on the safe handling of 3,4-Dimethoxy-2-nitrobenzoic acid. As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. This document moves beyond a simple checklist, providing a deep, experience-driven framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the potential hazards. Based on data from similar nitroaromatic and dimethoxybenzoic acid compounds, we can anticipate the following risks:
-
Skin Irritation: The compound is likely to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Contact with the eyes is expected to cause serious irritation or damage.[1]
-
Respiratory Irritation: As a solid, the compound can form dust, which, if inhaled, may cause irritation to the respiratory tract.[2]
-
General Aromatic Nitro Compound Hazards: Aromatic nitro compounds as a class can present systemic effects, such as methaemoglobinaemia, characterized by headaches, cyanosis, and a drop in blood pressure.
These hazards dictate a stringent, multi-layered approach to PPE, where each component serves a specific protective function.
Core PPE Requirements for All Operations
Regardless of the specific task, a baseline level of PPE is mandatory whenever handling this compound. This forms the foundation of your protective ensemble.
-
Eye and Face Protection: At a minimum, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] These must provide a complete seal around the eyes to protect against dust and potential splashes.
-
Hand Protection: Wear chemical-resistant protective gloves.[4][5] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.
-
Body Protection: A professional laboratory coat must be worn and fully buttoned. This serves as a removable barrier to protect your skin and personal clothing from contamination.[6]
Task-Specific Protocols and PPE Escalation
Different laboratory procedures carry different levels of risk. The following section details the necessary PPE and operational plans for common tasks, explaining the rationale behind each step.
Receiving and Storage
Upon receiving a shipment, carefully inspect the container for any damage or leaks.[7] Store the compound in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated area.[8] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[8] Core PPE is sufficient for these low-intensity interactions.
Weighing and Aliquoting
This is a high-risk activity due to the potential for generating airborne dust.
Procedural Steps:
-
Engineering Controls: Always conduct weighing operations inside a chemical fume hood or a ventilated balance enclosure.[2] This is your primary line of defense to control exposure.
-
Respiratory Protection: If the risk of dust inhalation remains significant despite engineering controls, a NIOSH-approved respirator is required.[1][3] The specific type should be determined by a formal risk assessment.
-
Surface Protection: Use a disposable weigh boat and place absorbent, plastic-backed paper on the work surface to contain any minor spills.
-
Technique: Handle the solid gently to minimize dust generation. Use a spatula to carefully transfer the material.
-
Cleanup: After weighing, carefully clean the spatula and the balance area. Dispose of any contaminated materials, including gloves and weigh boats, as hazardous waste.[6]
Dissolution and Reaction Setup
When dissolving the solid or adding it to a reaction, the primary risks shift from dust inhalation to splashes and skin/eye contact.
Procedural Steps:
-
Location: All manipulations should be performed within a chemical fume hood.[2]
-
Eye/Face Protection: Continue to wear chemical safety goggles. If there is a significant risk of splashing (e.g., when adding to a vigorously stirred solution), add a full-face shield over the goggles for an additional layer of protection.[4]
-
Body Protection: In addition to a lab coat, consider a chemically resistant apron for procedures involving larger volumes.[4]
-
Technique: When dissolving, always add the solid slowly to the solvent.[2] Be aware that dissolving some solids can be exothermic.[2]
Waste Disposal Operations
All waste streams containing this compound, including contaminated PPE, must be treated as hazardous waste.
Operational Plan:
-
Segregation: Collect all solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[6] The label must include the full chemical name and associated hazards.
-
Contaminated Materials: Dispose of all items that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, in the solid hazardous waste container.[9]
-
Professional Disposal: Arrange for waste pickup through a licensed professional waste disposal service.[6] Never dispose of this chemical down the drain or in the regular trash.[9]
PPE Summary Table
This table provides a quick-reference guide for the minimum required PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing & Aliquoting | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Use in Fume Hood; Add Respirator if needed) |
| Dissolution & Reaction | Safety Goggles (Face Shield for splash risk) | Nitrile Gloves | Lab Coat (Chemically resistant apron for large volumes) | Required (Use in Fume Hood) |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat & Apron/Coveralls | Required (Respirator) |
| Waste Handling | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required for sealed containers |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. benchchem.com [benchchem.com]
- 7. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
